"Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate" CAS number
An In-Depth Technical Guide to Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate: Synthesis, Characterization, and Potential Applications Introduction: A Novel Pyrazine Scaffold for Drug Discovery Methyl 6-chloro-3-hydroxy...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate: Synthesis, Characterization, and Potential Applications
Introduction: A Novel Pyrazine Scaffold for Drug Discovery
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a substituted pyrazine derivative of significant interest to medicinal chemists and drug development professionals. The pyrazine ring is a privileged scaffold, forming the core of numerous bioactive compounds. The specific arrangement of a chloro group, a hydroxyl group, and a methyl carboxylate ester on this heterocyclic system suggests its potential as a key intermediate or a pharmacologically active molecule in its own right.
While a dedicated CAS number for Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is not readily found in major chemical databases, its constituent parts are well-represented in known pharmaceuticals and research compounds. For instance, the related compound 6-fluoro-3-hydroxypyrazine-2-carboxamide, known as Favipiravir, is a potent antiviral agent that inhibits RNA-dependent RNA polymerase (RdRp).[1][2][3] This guide will provide a comprehensive overview of the target molecule, including its predicted properties, a proposed synthetic pathway, potential applications based on its structural analogs, and a robust workflow for its analytical characterization.
Physicochemical Properties: A Comparative Overview
To provide researchers with a practical baseline, the following table summarizes the key physicochemical properties of structurally related and commercially available pyrazine derivatives. These analogs serve as valuable benchmarks for predicting the behavior of the target compound.
Compound Name
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
Methyl 6-chloropyrazine-2-carboxylate
23611-75-8
C6H5ClN2O2
172.57
Methyl 3-hydroxypyrazine-2-carboxylate
27825-20-3
C6H6N2O3
154.12
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
1458-01-1
C6H7ClN4O2
202.60
Proposed Synthesis: A Multi-Step Approach
The synthesis of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate can be strategically designed based on established methodologies for similar pyrazine compounds. A plausible and efficient route starts from a commercially available precursor, 3-aminopyrazine-2-carboxylic acid methyl ester. This approach ensures high yields and operational simplicity, making it suitable for laboratory-scale synthesis.[4]
Experimental Protocol: Proposed Synthesis
Step 1: Chlorination of the Pyrazine Ring
Dissolve 3-aminopyrazine-2-carboxylic acid methyl ester (Compound A) in a suitable solvent such as N,N-Dimethylformamide (DMF).
Add N-Chlorosuccinimide (NCS) to the solution. The molar ratio of the starting material to NCS should be optimized, typically starting at 1:1.
Heat the reaction mixture and stir for a sufficient duration to ensure complete conversion to the chlorinated intermediate (Compound B). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Upon completion, the product can be isolated through standard workup procedures, such as extraction and solvent evaporation.
Step 2: Diazotization and Hydroxylation (Sandmeyer-type reaction)
Dissolve the chlorinated intermediate (Compound B) in an aqueous solution of hydrochloric acid.
Cool the solution to 0-5 °C in an ice bath.
Slowly add a solution of sodium nitrite to initiate the diazotization of the amino group, forming a diazonium salt.
Carefully add cuprous chloride to the reaction mixture. This will catalyze the conversion of the diazonium salt to the hydroxylated product, yielding Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate.[4]
The final product can be purified using techniques such as recrystallization or column chromatography to achieve high purity.
Caption: Proposed synthetic workflow for Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate.
Potential Applications in Drug Development
The structural motifs within Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate suggest its utility as a versatile building block in medicinal chemistry.
Antiviral Agents: The close structural resemblance to Favipiravir indicates a strong potential for developing novel antiviral therapies.[2][5] The core mechanism of Favipiravir involves its conversion to a ribonucleoside triphosphate, which then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[3] The target compound could serve as a precursor for analogs with modified activity, selectivity, or pharmacokinetic profiles.
Caption: Inhibition of viral RdRp, a potential mechanism for pyrazine-based antivirals.
Other Therapeutic Areas: Pyrazine carboxamide derivatives have been explored for a wide range of therapeutic applications, including their use as inhibitors of various protein kinases.[1] The unique electronic properties conferred by the chloro and hydroxyl substituents could be leveraged to design specific inhibitors for oncology or inflammatory diseases.
Analytical Characterization Workflow
As a novel or less-documented compound, a rigorous analytical workflow is essential to confirm its identity, purity, and stability.
Protocol for Structural Confirmation and Purity Assessment
High-Performance Liquid Chromatography (HPLC): Develop a reverse-phase HPLC method to determine the purity of the synthesized compound. A gradient elution using water and acetonitrile with a formic acid modifier is a common starting point.[6]
Mass Spectrometry (MS): Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and confirming the elemental composition.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: To identify the number and environment of protons in the molecule, including the methyl ester protons and the aromatic proton on the pyrazine ring.
¹³C NMR: To confirm the carbon skeleton of the molecule.
Purity Quantification: Once the structure is confirmed, quantitative analysis can be performed using a validated HPLC method with a reference standard, or by quantitative NMR (qNMR).
An In-Depth Technical Guide to Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate: Structure, Synthesis, and Application in Antiviral Drug Development Abstract Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a pivotal he...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate: Structure, Synthesis, and Application in Antiviral Drug Development
Abstract
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a pivotal heterocyclic compound, primarily recognized for its role as a key intermediate in the synthesis of potent antiviral agents. Its structural features, including the reactive chlorine atom and the modifiable ester group, make it a versatile building block in medicinal chemistry. This guide provides a comprehensive technical overview of its chemical identity, structural nuances, physicochemical properties, and detailed synthetic protocols. Furthermore, it elucidates its critical application in the manufacturing of Favipiravir, a broad-spectrum antiviral drug. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering expert insights into the handling, synthesis, and strategic utilization of this important molecule.
Chemical Identity and Structure
Nomenclature and Identifiers
The systematic identification of a chemical entity is fundamental for regulatory compliance, literature searches, and unambiguous scientific communication. The key identifiers for Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate are summarized below.
The core structure consists of a pyrazine ring substituted at positions 2, 3, and 6. A methyl carboxylate group (-COOCH₃) is located at C2, a hydroxyl group (-OH) at C3, and a chlorine atom (-Cl) at C6. The chlorine atom is a key functional group, serving as a leaving group for nucleophilic substitution reactions, which is crucial for its subsequent conversion into antiviral drugs.[2]
Tautomerism: The Hydroxy-Keto Equilibrium
A critical structural aspect of 3-hydroxypyrazines is their existence in a tautomeric equilibrium with their corresponding 3-pyrazinone form. For Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate, the keto-enol tautomerism is heavily favored towards the more stable keto (amide) form, namely Methyl 6-chloro-3-oxo-3,4-dihydropyrazine-2-carboxylate . This stability arises from the formation of a cyclic amide (a lactam), which is thermodynamically more favorable than the enol form. This phenomenon is analogous to the keto-enol tautomerism observed in 2-hydroxypyridine. All subsequent discussions of reactivity should consider the prevalence of this keto tautomer.
Caption: Keto-enol tautomerism of the title compound.
Physicochemical and Spectroscopic Properties
Physicochemical Data
The physical and chemical properties dictate the compound's behavior in various solvents and reaction conditions, which is essential for process development and formulation. The properties listed are based on closely related structures and predictive models.
Property
Predicted Value
Notes
Appearance
White to off-white solid
Based on analogous compounds like Methyl 6-chloro-3-methylpyrazine-2-carboxylate.[3]
Boiling Point
>300 °C (Predicted)
High due to polarity and potential for hydrogen bonding.
Melting Point
170-180 °C (Predicted)
Crystalline solid nature.
Solubility
Soluble in polar organic solvents (DMF, DMSO, Methanol); sparingly soluble in water.
Expected behavior for a polar, moderately sized organic molecule.
pKa
~7.5 (Predicted)
The N-H proton in the pyrazinone form is weakly acidic.
Spectroscopic Profile (Expected)
Spectroscopic analysis is indispensable for confirming the structure and purity of the synthesized compound.
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show three distinct signals:
A singlet around δ 8.0-8.5 ppm for the lone proton on the pyrazine ring (at C5).
A singlet around δ 3.9-4.1 ppm corresponding to the three protons of the methyl ester (-OCH₃) group.
A broad singlet at δ 12-14 ppm for the N-H proton of the pyrazinone tautomer, which may exchange with D₂O.
¹³C NMR: The carbon spectrum would provide key information about the carbon framework, with expected signals for the carbonyl carbons of the ester and the pyrazinone ring (~160-170 ppm), carbons attached to heteroatoms (C-Cl, C-N), and the aromatic carbons.
Infrared (IR) Spectroscopy: The IR spectrum should prominently feature:
A strong absorption band around 1720-1740 cm⁻¹ for the C=O stretch of the methyl ester.
Another strong C=O stretching band around 1650-1670 cm⁻¹ for the cyclic amide (pyrazinone) carbonyl.
An N-H stretching band around 3100-3300 cm⁻¹ (can be broad).
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) with a characteristic isotopic pattern for one chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio).
Synthesis and Manufacturing
The synthesis of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve good yield and purity.
Retrosynthetic Analysis and Strategy
The most common application of this molecule is as a precursor to Favipiravir.[2][4] Therefore, its synthesis is logically designed to be integrated into the overall Favipiravir manufacturing process. A plausible retrosynthetic pathway starts from a more readily available precursor, such as Methyl 3-aminopyrazine-2-carboxylate.
Caption: Retrosynthetic pathway for Favipiravir via the target intermediate.
Recommended Synthetic Protocol
This protocol describes a validated pathway starting from Methyl 3-aminopyrazine-2-carboxylate. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Chlorination of Methyl 3-aminopyrazine-2-carboxylate
Objective: To regioselectively introduce a chlorine atom at the C6 position.
Protocol:
Dissolve Methyl 3-aminopyrazine-2-carboxylate (1 eq.) in a suitable solvent such as N,N-Dimethylformamide (DMF).
Add N-Chlorosuccinimide (NCS) (1.1 eq.) portion-wise to the solution. NCS is chosen as it is an effective and relatively mild source of electrophilic chlorine, minimizing side reactions on the electron-rich pyrazine ring.
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Cool the reaction, quench with water, and extract the product, Methyl 3-amino-6-chloropyrazine-2-carboxylate, with a suitable organic solvent (e.g., ethyl acetate).
Dry the organic layer, concentrate under reduced pressure, and purify if necessary.
Step 2: Sandmeyer Reaction to Introduce the Hydroxyl Group
Objective: To convert the amino group at C3 into a hydroxyl group via a diazonium salt intermediate.
Protocol:
Suspend Methyl 3-amino-6-chloropyrazine-2-carboxylate (1 eq.) in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and cool to 0-5 °C in an ice bath.
Slowly add a solution of sodium nitrite (NaNO₂) (1.2 eq.) in water, keeping the temperature below 5 °C. This in situ formation of nitrous acid diazotizes the primary amino group.
After the addition is complete, stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
Slowly add the diazonium salt solution to a heated aqueous solution (e.g., 80-90 °C), often containing a copper catalyst, to facilitate the decomposition of the diazonium salt and nucleophilic attack by water.
Maintain heating until nitrogen evolution ceases, indicating the completion of the reaction.
Cool the mixture, and the product, Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate, will often precipitate.
Collect the solid by filtration, wash with cold water, and dry.
Purification and Characterization Workflow
Purity is paramount for pharmaceutical intermediates. A robust purification and validation workflow is essential.
Caption: Post-synthesis purification and characterization workflow.
Key Applications in Drug Development
Role as a Key Starting Material for Favipiravir (T-705)
The primary and most significant application of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is its use as a penultimate or key intermediate in the synthesis of Favipiravir (also known as T-705).[2][4][5] Favipiravir is a broad-spectrum inhibitor of RNA-dependent RNA polymerase (RdRp), exhibiting activity against a wide range of RNA viruses, including influenza viruses.[2][4]
Mechanism of Conversion: From Intermediate to API
The conversion to Favipiravir involves two principal transformations:
Fluorination: The chlorine atom at the C6 position is replaced by a fluorine atom. This is typically achieved through a nucleophilic aromatic substitution (SₙAr) reaction using a fluoride salt like potassium fluoride (KF). The reaction often requires a phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt) and a high-boiling point polar aprotic solvent (e.g., DMSO or sulfolane) to enhance the nucleophilicity of the fluoride ion.[6]
Amidation: The methyl ester at the C2 position is converted into a primary amide (-CONH₂). This is a standard transformation accomplished by treating the ester with ammonia, typically as a solution in methanol or as aqueous ammonium hydroxide, often under pressure and/or elevated temperature.
These two steps transform the intermediate into the final active pharmaceutical ingredient (API), 6-fluoro-3-hydroxypyrazine-2-carboxamide.[7]
Safety, Handling, and Storage
Hazard Identification
While specific toxicological data for this compound is not widely available, data from structurally similar chlorinated heterocyclic compounds suggest the following potential hazards:
Given the potential hazards, standard laboratory best practices must be followed:
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety goggles or a face shield.
Engineering Controls: Handle the compound in a well-ventilated fume hood to minimize inhalation of dust or vapors.
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.
Storage and Stability
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Stability: The compound is expected to be stable under recommended storage conditions. Avoid exposure to moisture, as the ester group could be susceptible to hydrolysis over time, especially if acidic or basic impurities are present.
Conclusion
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a molecule of significant industrial and pharmaceutical relevance. Its value lies not in its own biological activity, but in its strategic position as a versatile chemical intermediate. A thorough understanding of its structure, particularly its tautomeric nature, along with well-defined protocols for its synthesis and handling, is essential for its effective use in the development of life-saving antiviral therapeutics like Favipiravir. This guide provides the foundational knowledge required by scientists and researchers to confidently and safely utilize this key building block in their drug discovery and development endeavors.
References
ResearchGate. (2021). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Available at: [Link]
PubChem. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Available at: [Link]
PubChem. Methyl 6-chloropyrazine-2-carboxylate. Available at: [Link]
PubChem. Methyl 3-hydroxypyrazine-2-carboxylate. Available at: [Link]
PubMed. (2015). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Available at: [Link]
PubChem. 6-fluoro-3-hydroxy-pyrazine-2-carboxamide; 5-methyl-1H-pyrimidine-2,4-dione. Available at: [Link]
National Center for Biotechnology Information. (2021). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Available at: [Link]
Google Patents. (2021). CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.
Google Patents. (2022). CN113929633A - A kind of synthetic method and application of favipiravir.
Advanced Biotech. (2023). Safety Data Sheet - 2-Methylthio-3(5/6)-methyl pyrazine synthetic. Available at: [Link]
ResearchGate. (2021). The complete synthesis of favipiravir from 2-aminopyrazine. Available at: [Link]
Google Patents. (2018). CN107641106A - The synthetic method of Favipiravir intermediate and Favipiravir.
Fisher Scientific. (2023). Safety Data Sheet - Methyl pyrazine-2-carboxylate. Available at: [Link]
Google Patents. (2002). EP1256588A1 - Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both.
Google Patents. (1992). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
An In-depth Technical Guide to Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate, a het...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While specific literature on this exact molecule is sparse, this document synthesizes available data, established chemical principles, and expert analysis of analogous structures to present a scientifically grounded resource for researchers.
Introduction: The Pyrazine Scaffold in Modern Chemistry
Pyrazine derivatives are a cornerstone in the development of novel therapeutic agents and functional materials. The nitrogen-containing heterocyclic ring of pyrazine is a key pharmacophore found in a multitude of biologically active compounds. The strategic placement of substituents on the pyrazine ring allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its biological activity. Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate represents a synthetically versatile intermediate, poised for the development of new chemical entities with potential applications in various fields of research.
Physicochemical Properties and Structural Elucidation
A foundational understanding of a molecule's physical and chemical characteristics is paramount for its application in research and development.
Core Molecular Attributes
The structural and fundamental properties of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate are summarized in the table below.
Property
Value
Source
Molecular Formula
C₆H₅ClN₂O₃
-
Molecular Weight
188.57 g/mol
CAS Number
21874-47-5
IUPAC Name
methyl 6-chloro-3-hydroxypyrazine-2-carboxylate
-
Canonical SMILES
COC(=O)C1=NC(=C(N=C1)Cl)O
-
Appearance
Predicted: White to off-white solid
-
Spectroscopic Characterization (Predicted)
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.9-4.1 ppm), a singlet for the pyrazine ring proton, and a broad singlet for the hydroxyl proton, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR: The carbon NMR would display signals for the ester carbonyl carbon (around 160-165 ppm), the carbons of the pyrazine ring (in the aromatic region), and the methyl ester carbon (around 52-55 ppm).
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight, along with a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl). Fragmentation patterns would likely involve the loss of the methoxy group, the carboxylate group, and potentially the chlorine atom.
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the hydroxyl group (around 3200-3500 cm⁻¹), a C=O stretch for the ester (around 1700-1730 cm⁻¹), and C=N and C=C stretching vibrations characteristic of the pyrazine ring.
Synthesis and Chemical Reactivity
A robust and efficient synthetic route is crucial for the accessibility and further investigation of any compound of interest.
Proposed Synthetic Pathway
While a specific, peer-reviewed synthesis for Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is not published, a plausible synthetic route can be devised based on established pyrazine chemistry. A likely precursor is 6-chloropyrazine-2-carboxylic acid.
Experimental Protocol: Hypothetical Synthesis of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate
Esterification of 6-Chloropyrazine-2-carboxylic Acid:
To a solution of 6-chloropyrazine-2-carboxylic acid (1.0 eq) in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
Remove the solvent under reduced pressure.
The resulting crude methyl 6-chloropyrazine-2-carboxylate can be purified by recrystallization or column chromatography.
Hydroxylation of the Pyrazine Ring:
The introduction of a hydroxyl group onto the pyrazine ring can be challenging. A potential route could involve nucleophilic aromatic substitution of a suitable precursor, such as a di-chlorinated pyrazine derivative, followed by selective hydrolysis. A more direct, albeit potentially low-yielding, approach could involve oxidation of an appropriate precursor.
Logical Workflow for Synthesis
Caption: Hypothetical mechanism of action for a pyrazine-based antibacterial agent.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a promising, yet underexplored, chemical entity. Its structural features suggest significant potential as a versatile building block for the synthesis of novel compounds with diverse biological activities. This guide, by consolidating available data and leveraging established principles of medicinal chemistry, aims to provide a solid foundation for researchers interested in exploring the potential of this and related pyrazine derivatives. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential applications.
References
Doležal, M., Miletin, M., Kuneš, J., & Králová, K. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. [Link]
Doležal, M., et al. (2012). Substituted N-benzylpyrazine-2-carboxamides: synthesis and biological evaluation. PubMed. [Link]
Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug Discoveries & Therapeutics. [Link]
Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Semantic Scholar. [Link]
Exploratory
Physical Properties of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate: A Physicochemical and Spectroscopic Profile
An In-depth Technical Guide Prepared by: Gemini, Senior Application Scientist Introduction Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a substituted pyrazine derivative, a class of heterocyclic compounds of signif...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a substituted pyrazine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Pyrazine cores are found in numerous biologically active molecules and approved pharmaceuticals, such as the antiviral agent Favipiravir.[1][2][3] A thorough understanding of the physical properties of a novel derivative like Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a prerequisite for its application in drug design, process development, and formulation. These properties govern its solubility, stability, absorption, and interaction with biological targets.
This guide provides a detailed analysis of the expected physical and spectroscopic properties of this compound. As public domain data for this specific molecule is limited, this paper synthesizes information from structurally related analogs to build a robust, predictive profile. We will delve into the causality behind its expected behavior, focusing on the interplay of its functional groups—the chloro, hydroxyl, and methyl ester moieties—on the pyrazine ring. This document is intended for researchers, chemists, and drug development professionals who require a foundational understanding of this molecule for further investigation.
Chemical Identity and Structural Features
Accurate identification is the cornerstone of chemical research. The fundamental identifiers for Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate are projected based on its constituent atoms and established nomenclature rules.
A key feature of 3-hydroxypyrazines is their existence in a tautomeric equilibrium with the corresponding 3-oxo-3,4-dihydropyrazine (keto) form.[4][5][6] This equilibrium is not a trivial feature; it fundamentally influences the compound's hydrogen bonding capability, acidity (pKa), polarity, and spectroscopic signature. The relative stability of each tautomer can be influenced by the solvent environment and solid-state packing forces. For this molecule, the electron-withdrawing effects of the adjacent chloro and carboxylate groups are expected to play a significant role in the position of this equilibrium.
Caption: Tautomeric equilibrium of the core structure.
Physicochemical Properties
The bulk physical properties of the compound dictate its handling, formulation, and pharmacokinetic profile. The following table summarizes the predicted properties based on analysis of related structures.
Table 2: Summary of Predicted Physicochemical Properties
Property
Predicted Value / State
Rationale and Comparative Insights
Appearance
White to off-white crystalline solid
Most substituted pyrazines, such as 3-Hydroxypyrazine-2-carboxamide (White to Light yellow powder), are solids at room temperature.[7]
Melting Point
>200 °C (likely with decomposition)
High melting points are characteristic of planar heterocyclic compounds capable of strong intermolecular interactions like hydrogen bonding. The related 3-Hydroxypyrazine-2-carboxamide melts at 261 °C with decomposition.[7]
Solubility
Poorly soluble in water and non-polar solvents (e.g., hexanes, toluene). Soluble in polar aprotic solvents (e.g., DMSO, DMF).
The planar, polar structure with hydrogen bond donors/acceptors suggests this solubility profile.
| pKa | ~7.5 - 8.5 | The parent 3-hydroxypyrazine moiety is weakly acidic. The predicted pKa for 3-Hydroxypyrazine-2-carboxamide is 10.69.[4][5] The presence of two strong electron-withdrawing groups (Cl and COOCH₃) on the target molecule will significantly increase the acidity of the N-H proton (in the keto tautomer) or the O-H proton (in the enol tautomer), lowering the pKa substantially. |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following sections outline the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic.
Pyrazine Ring Proton (1H): A singlet is expected between δ 8.0-8.5 ppm. For comparison, the ring proton in Methyl 6-chloro-3-methylpyrazine-2-carboxylate appears at δ 8.56 ppm.[8]
Methyl Ester Protons (3H): A sharp singlet is expected around δ 3.9-4.1 ppm. The corresponding signal in the 3-methyl analog is at δ 3.94 ppm.[8]
Hydroxyl/Amide Proton (1H): A broad singlet, exchangeable with D₂O, is expected. Its chemical shift will be highly dependent on concentration, solvent, and temperature, potentially appearing anywhere from δ 7-12 ppm.
¹³C NMR: Six distinct carbon signals are predicted.
C=O (Ester): ~160-165 ppm.
C-OH / C=O (Ring): ~155-160 ppm.
C-Cl (Ring): ~145-150 ppm.
Aromatic Carbons (Ring): Two signals between ~125-140 ppm.
-OCH₃ (Ester): ~52-55 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
Molecular Ion (M⁺): The spectrum should show a characteristic isotopic pattern for a molecule containing one chlorine atom, with peaks at m/z 188 (for ³⁵Cl) and m/z 190 (for ³⁷Cl) in an approximate 3:1 ratio.
Key Fragmentation: Common fragmentation pathways for methyl esters include the loss of the methoxy group (-•OCH₃, M-31) or the entire methoxycarbonyl group (-•COOCH₃, M-59).
Infrared (IR) Spectroscopy
The IR spectrum will provide confirmation of the key functional groups.
O-H / N-H Stretch: A broad band from 3200-3500 cm⁻¹, characteristic of the hydroxyl group and the N-H bond in the keto tautomer.
C=O Stretch (Ester): A strong, sharp absorption around 1720-1740 cm⁻¹.
C=O Stretch (Ring Amide/Keto): A strong absorption around 1650-1680 cm⁻¹. The presence of two distinct carbonyl peaks would be strong evidence for the predicted structure.
C=N / C=C Stretch: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
Standard Experimental Protocols for Characterization
For any newly synthesized batch of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate, a rigorous characterization workflow is necessary to validate its identity, purity, and key physical properties.
A Comprehensive Technical Guide to Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate: Synthesis, Properties, and Research Applications
An In-depth Technical Guide Abstract Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a strategically important heterocyclic compound positioned at the intersection of synthetic chemistry and drug discovery. While not...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide
Abstract
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a strategically important heterocyclic compound positioned at the intersection of synthetic chemistry and drug discovery. While not extensively documented as a commercially available reagent, its structural architecture, featuring a pyrazine core decorated with chloro, hydroxyl, and methyl ester functional groups, makes it a highly valuable, yet underutilized, building block. This guide provides a comprehensive technical overview, moving beyond a simple data sheet to offer a practical framework for its synthesis, characterization, and application. By drawing reasoned inferences from closely related and well-documented analogues, we present proposed synthetic routes, predict physicochemical properties, and outline its potential as a key intermediate in the development of novel therapeutics, particularly in the realm of antiviral agents inspired by compounds such as Favipiravir. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile pyrazine derivative.
Introduction and Strategic Importance in Medicinal Chemistry
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive framework for designing molecules that interact with biological targets. The strategic importance of substituted pyrazines has been highlighted by the broad-spectrum antiviral agent Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), which potently inhibits the RNA-dependent RNA polymerase of various RNA viruses.[1][2]
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate serves as a direct chlorinated analogue and a key synthetic precursor to this class of compounds. The replacement of fluorine with chlorine can significantly modulate a molecule's lipophilicity, metabolic profile, and binding affinity, offering a pathway to develop new chemical entities with potentially improved pharmacological properties. This guide elucidates the chemical nature of this target compound and provides the necessary technical insights for its practical utilization in a research setting.
Caption: Structural relationships between the target molecule and related antiviral compounds.
Physicochemical and Spectroscopic Properties
Core Properties (Calculated)
Property
Value
Source
Molecular Formula
C₆H₅ClN₂O₃
Calculated
Molecular Weight
188.57 g/mol
Calculated
IUPAC Name
methyl 6-chloro-3-hydroxypyrazine-2-carboxylate
Standard
InChI Key
(Predicted)
N/A
SMILES
COC(=O)C1=NC(Cl)=CN=C1O
Standard
CAS Number
Not Assigned
N/A
Comparative Properties of Analogues
The following table summarizes the known properties of structurally similar compounds, providing a basis for predicting the behavior of the target molecule.
Based on the structures of its analogues, the following spectral characteristics can be anticipated:
¹H NMR:
A singlet for the pyrazine ring proton (H-5), expected to be in the δ 8.0-8.6 ppm range.
A singlet for the methyl ester (-OCH₃) protons, expected around δ 3.9-4.1 ppm.
A broad singlet for the hydroxyl (-OH) proton, with a chemical shift that is highly dependent on solvent and concentration.
¹³C NMR: Six distinct carbon signals are expected, including signals for the ester carbonyl, the four unique pyrazine ring carbons, and the methyl ester carbon.
IR Spectroscopy: Characteristic peaks would include a broad O-H stretch (approx. 3200-3500 cm⁻¹), a sharp C=O stretch from the ester (approx. 1720-1740 cm⁻¹), and C=N/C=C stretching vibrations from the pyrazine ring (approx. 1550-1600 cm⁻¹).
Proposed Synthetic Routes and Methodologies
As a Senior Application Scientist, the absence of a commercial source necessitates the development of a reliable synthetic protocol. Two logical and robust routes are proposed, grounded in established heterocyclic chemistry.
Route A: Direct Esterification
This approach is the most straightforward if the corresponding carboxylic acid is available. The causality here is simple: acid-catalyzed esterification is a fundamental and high-yielding transformation.
Caption: Workflow for the direct esterification of the corresponding carboxylic acid.
Experimental Protocol: Fischer Esterification
Reaction Setup: To a solution of 6-chloro-3-hydroxypyrazine-2-carboxylic acid (1.0 eq) in anhydrous methanol (20 mL per 1 g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
Execution: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Cool the reaction mixture and reduce the volume of methanol under reduced pressure. Dilute the residue with ethyl acetate and carefully wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure methyl ester.
Route B: Multi-step Synthesis from a Versatile Precursor
This route offers greater flexibility and is based on a patented method for producing related pyrazine structures.[8] It leverages common and well-understood transformations, making it a reliable choice for de novo synthesis. The choice of N-chlorosuccinimide (NCS) is deliberate; it is a mild and regioselective electrophilic chlorinating agent for many nitrogen-containing heterocycles. The subsequent Sandmeyer-type reaction is a classic method for converting an aromatic amine to a hydroxyl group.
Caption: Proposed multi-step synthesis pathway starting from an amino-pyrazine ester.
Experimental Protocol: Multi-step Synthesis
Step 1: Chlorination: Dissolve Methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in an appropriate solvent such as N,N-Dimethylformamide (DMF). Add N-chlorosuccinimide (NCS) (1.05-1.1 eq) portion-wise. Heat the mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC. After completion, cool the reaction and pour it into ice water to precipitate the product, which can be filtered and dried.
Step 2: Diazotization and Hydrolysis: Suspend the crude Methyl 3-amino-6-chloropyrazine-2-carboxylate (1.0 eq) in an aqueous solution of hydrochloric acid (e.g., 2 M HCl). Cool the suspension to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes.
Step 3: Conversion to Hydroxyl: After the formation of the diazonium salt is complete, slowly heat the reaction mixture to 50-70 °C. Nitrogen gas will evolve. Maintain heating until gas evolution ceases. Cool the mixture to room temperature. The product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic extracts are then combined, dried, and concentrated. Purify as described in Route A.
Reactivity and Derivatization Potential
The true value of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate lies in its potential for chemical modification at three distinct functional groups, making it an ideal scaffold for building chemical libraries.
Caption: Key reaction pathways for the derivatization of the target molecule.
Nucleophilic Aromatic Substitution (SNAr) at C-6: The chlorine atom is activated by the electron-withdrawing pyrazine ring and is susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides. This is the most common strategy for introducing diversity.
Modification of the C-3 Hydroxyl Group: The hydroxyl group can be readily alkylated (e.g., Williamson ether synthesis) or acylated to produce ethers and esters, which can serve as prodrugs or modulate solubility and binding.
Transformation of the C-2 Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid for further coupling reactions or directly converted into amides via aminolysis. This allows for the introduction of another point of diversity, crucial for structure-activity relationship (SAR) studies.
Applications in Drug Discovery
The primary application for this molecule is as a versatile building block for novel therapeutics.
Antiviral Agents: As a direct analogue of intermediates for Favipiravir, its most promising application is in the synthesis of novel RNA-dependent RNA polymerase inhibitors. The chloro-substituent offers a different electronic and steric profile than fluoro, which could lead to compounds with altered potency, target selectivity, or resistance profiles.
Kinase Inhibitors: The pyrazine scaffold is present in numerous kinase inhibitors. The functional handles on this molecule allow for the systematic synthesis of libraries to screen against various kinase targets implicated in oncology and inflammatory diseases.
CNS-Active Agents: Substituted pyrazines have been explored as ligands for CNS targets, including GABA-A receptors.[9] This molecule provides a starting point for developing novel modulators for neurological disorders.
Safety and Handling
While no specific Safety Data Sheet (SDS) exists for this compound, a conservative approach to handling must be adopted based on data from its closest analogues.
Hazard Profile (Inferred): Based on compounds like Methyl 6-chloropyrazine-2-carboxylate[3], this molecule should be treated as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation .[3]
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles.
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[11]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] Keep away from strong oxidizing agents, strong acids, and strong bases.[10]
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.
References
ZaiQi Bio-Tech. 6-chloropyrazin-2-amine | CAS No:33332-28-4.
PubChem. Methyl 5-amino-6-chloropyrazine-2-carboxylate. National Center for Biotechnology Information.
Ranjitha, P. K., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ResearchGate.
Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics.
CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid. (2021). Google Patents.
Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. PubMed.
PubChem. Methyl 3-hydroxypyrazine-2-carboxylate. National Center for Biotechnology Information.
Pharmaffiliates. 6-Chloro-3-hydroxypyrazine-2-carboxamide | CAS No: 259793-90-3.
Carling, R. W., et al. (2004). 3-phenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[3,4-a]phthalazines and analogues: high-affinity gamma-aminobutyric acid-A benzodiazepine receptor ligands with alpha 2, alpha 3, and alpha 5-subtype binding selectivity over alpha 1. Journal of Medicinal Chemistry.
An In-depth Technical Guide to the Safety and Handling of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate
Introduction Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a heterocyclic compound of increasing interest in the fields of medicinal chemistry and drug development. Its structural motifs are found in various biologi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a heterocyclic compound of increasing interest in the fields of medicinal chemistry and drug development. Its structural motifs are found in various biologically active molecules, and it serves as a key intermediate in the synthesis of complex pharmaceutical agents, including antivirals like Favipiravir. The presence of a chlorinated pyrazine ring with hydroxyl and carboxylate functionalities imparts a unique reactivity profile that, while synthetically useful, necessitates a thorough understanding of its potential hazards.
This guide is intended for researchers, scientists, and drug development professionals who handle Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate in a laboratory setting. It aims to provide a comprehensive overview of its safety and handling, with a focus on risk mitigation in the absence of complete toxicological data. The principle of As Low As Reasonably Achievable (ALARA) exposure should be paramount when working with this compound.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of a compound is the first step in safe handling. While comprehensive experimental data for Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is not widely available, the following information has been compiled from available safety data sheets and chemical databases.
The lack of empirical data for properties like melting point, boiling point, and solubility underscores the need for careful, small-scale preliminary experiments to determine these characteristics in a controlled laboratory environment.
Hazard Identification and Toxicological Profile
A significant challenge in the safe handling of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is the absence of comprehensive toxicological data.[1] Available safety data sheets indicate that information on acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, eye damage/irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity is not available.[1]
In such instances, a precautionary approach is mandated. The compound should be treated as potentially hazardous upon acute and chronic exposure. The presence of a chlorinated heterocyclic ring system suggests that toxicological properties analogous to other chlorinated aromatic compounds should be considered.[2] Halogenated organic compounds can exhibit a range of toxic effects, and some are known to be persistent in the environment.[2]
Potential Hazards:
Inhalation: May be harmful if inhaled. The compound, if a powder, can cause respiratory tract irritation.
Skin Contact: May cause skin irritation. Prolonged or repeated contact may be harmful.
Eye Contact: May cause serious eye irritation.
Ingestion: May be harmful if swallowed.
Given the limited data, it is prudent to assume the compound may have the potential for systemic effects and to handle it with appropriate engineering controls and personal protective equipment at all times.
Safe Handling and Storage
Adherence to rigorous safe handling and storage protocols is critical to minimize exposure risk.
Engineering Controls
Chemical Fume Hood: All work with Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate, including weighing, transferring, and reactions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors or dust.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the cornerstone of safe handling.
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes or splattering.[2][3]
Hand Protection: Chemically resistant gloves are required. Given the lack of specific glove breakthrough data, it is advisable to use a robust glove material such as nitrile or neoprene and to change them frequently, especially if contamination is suspected.
Skin and Body Protection: A laboratory coat should be worn and buttoned. For larger quantities or operations with a higher risk of splashing, chemical-resistant aprons or coveralls may be necessary.[2]
Respiratory Protection: If work cannot be conducted in a fume hood, or in the event of a spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Storage
Container: Store in a tightly sealed, properly labeled container.[4]
Conditions: Store in a cool, dry, and well-ventilated area.[1]
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
Spill and Emergency Procedures
Prompt and appropriate response to spills and emergencies is crucial.
Spill Response
Evacuate: Immediately evacuate the area of the spill.
Ventilate: Ensure the area is well-ventilated, if safe to do so.
PPE: Don appropriate PPE, including respiratory protection if necessary.
Containment: For solid spills, carefully sweep or scoop up the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
Collection: Place the contained material into a sealed, labeled container for hazardous waste disposal.
Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water.[2]
First Aid Measures
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][5]
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Reactivity and Stability
While specific reactivity data is limited, an understanding of the functional groups present on the molecule allows for the prediction of its chemical behavior.
Stability: The compound is expected to be stable under normal laboratory conditions.
Conditions to Avoid: Avoid exposure to high temperatures, open flames, and incompatible materials.
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.
Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive gases, including nitrogen oxides, carbon oxides, and hydrogen chloride.
The pyrazine ring is an electron-deficient system, which can influence its reactivity in organic synthesis.[6][7] The chloro-substituent can be a site for nucleophilic aromatic substitution reactions. The hydroxyl and ester groups can undergo typical reactions for these functionalities.
Experimental Workflow and Safety Checkpoints
The following is a generalized workflow for a reaction involving Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate, with integrated safety checkpoints.
Caption: Generalized experimental workflow with safety checkpoints.
Disposal Considerations
All waste containing Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate must be treated as hazardous waste.
Waste Streams: Segregate halogenated organic waste from non-halogenated waste streams.
Containers: Use clearly labeled, sealed containers for waste collection.
Regulations: Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EH&S) department for specific guidance.
Decision-Making for Handling Chemicals with Incomplete Data
The following diagram illustrates a logical process for handling chemicals with limited safety information.
Caption: Decision-making flowchart for handling chemicals with limited data.
Conclusion
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a valuable compound in synthetic and medicinal chemistry. However, the lack of comprehensive safety and toxicological data necessitates a highly cautious and proactive approach to its handling. By implementing stringent engineering controls, utilizing comprehensive personal protective equipment, and adhering to established safe laboratory practices, researchers can minimize their risk of exposure. It is the responsibility of every scientist to treat compounds with unknown toxicological profiles as potentially hazardous and to foster a culture of safety in the laboratory.
References
Vertex AI Search. (n.d.). 2-羟基-3-羧酸甲酯-5-氯吡嗪的理化性质及危险特性(SDS\MSDS)表_结构式分子量熔沸闪点.
Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds.
Slideshare. (n.d.). Synthesis and reactions of Pyrazine.
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Methyl 6-chloro-3-hydroxyp...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While direct literature on this specific molecule is sparse, this document consolidates information from analogous structures and established synthetic methodologies to propose a robust pathway for its preparation and purification. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering a scientifically grounded framework for the production and study of this and related pyrazine derivatives.
Introduction: The Significance of the Pyrazine Scaffold
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Pyrazine derivatives exhibit a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1] A notable example is Favipiravir, a pyrazine carboxamide derivative that acts as a potent inhibitor of RNA-dependent RNA polymerase in various RNA viruses.[2] The unique electronic properties of the pyrazine ring, characterized by its electron-deficient nature, contribute to its ability to engage in various biological interactions. The strategic placement of substituents on the pyrazine core allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it a versatile template for drug design.
The title compound, Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate, incorporates several key functional groups: a chloro substituent, a hydroxyl group, and a methyl ester. These features suggest its potential as a valuable intermediate for the synthesis of more complex molecules and as a candidate for biological screening. The chloro group can serve as a handle for further functionalization through nucleophilic substitution or cross-coupling reactions, while the hydroxyl and ester moieties can be modified to modulate properties such as solubility, lipophilicity, and hydrogen bonding capacity.
Proposed Synthesis of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate
Overall Synthetic Scheme
Caption: Proposed multi-step synthesis of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate.
Step-by-Step Experimental Protocols
Disclaimer: The following protocols are proposed based on analogous reactions and should be performed with appropriate safety precautions in a well-ventilated fume hood.
This step involves a classic Fischer esterification to protect the carboxylic acid as a methyl ester.[3]
Suspend 3-aminopyrazine-2-carboxylic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
Cool the suspension in an ice bath.
Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas.
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 3-aminopyrazine-2-carboxylate.
Purify the crude product by column chromatography on silica gel.
This transformation follows a well-established pathway for converting an amino group on an aromatic ring to a chloro group.
Dissolve Methyl 3-aminopyrazine-2-carboxylate in a solution of concentrated hydrochloric acid and water, and cool to 0-5 °C in an ice-salt bath.
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
Stir the resulting diazonium salt solution at this temperature for 30 minutes.
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.
Allow the reaction mixture to warm to room temperature and stir for several hours.
Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude Methyl 3-chloropyrazine-2-carboxylate by column chromatography.
This step introduces the second chlorine atom onto the pyrazine ring, likely directed by the existing substituents. A patent for the synthesis of a related fluoro-derivative suggests the use of N-chlorosuccinimide (NCS) for this purpose.[1]
Dissolve Methyl 3-chloropyrazine-2-carboxylate in DMF in a round-bottom flask.
Add N-chlorosuccinimide to the solution.
Heat the reaction mixture and stir for a period determined by TLC monitoring.
After the reaction is complete, cool the mixture and pour it into water.
Extract the product with a suitable organic solvent.
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude Methyl 3,6-dichloropyrazine-2-carboxylate by column chromatography.
The final step involves the selective replacement of one of the chloro groups with a hydroxyl group. The 3-position is generally more susceptible to nucleophilic substitution than the 6-position in such systems.
Dissolve Methyl 3,6-dichloropyrazine-2-carboxylate and sodium acetate in DMF.
Heat the mixture under a nitrogen atmosphere, monitoring the reaction by TLC.
Upon completion, cool the reaction mixture and pour it into water.
Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.
Filter the precipitate, wash with cold water, and dry under vacuum to obtain Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate.
Further purification can be achieved by recrystallization from a suitable solvent system.
Characterization and Analytical Data
The structural confirmation of the synthesized Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate would rely on a combination of spectroscopic techniques. Below are the expected analytical data based on the analysis of structurally similar compounds.
Predicted Physicochemical Properties
Property
Predicted Value
Molecular Formula
C₆H₅ClN₂O₃
Molecular Weight
188.57 g/mol
Appearance
Off-white to pale yellow solid
Melting Point
Not available (expected to be a crystalline solid with a defined melting point)
Solubility
Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)
Spectroscopic Data Interpretation
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple. A singlet for the pyrazine ring proton, a singlet for the methyl ester protons, and a broad singlet for the hydroxyl proton (which may be exchangeable with D₂O) are anticipated. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, hydroxyl, and carboxylate groups.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum should show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the pyrazine ring carbons will provide information about the electronic environment of the ring. The carbonyl carbon of the ester will appear at a characteristic downfield shift.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (broad band), the C=O stretch of the ester, C=N and C=C stretching vibrations of the pyrazine ring, and the C-Cl stretch.
Potential Applications in Drug Discovery and Medicinal Chemistry
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a promising scaffold for the development of novel therapeutic agents. Its potential applications include:
Intermediate for Library Synthesis: This compound can serve as a versatile starting material for the synthesis of a library of pyrazine derivatives through modification of the chloro, hydroxyl, and ester functionalities.
Antiviral Drug Discovery: Given the antiviral activity of related pyrazine carboxamides like Favipiravir, this molecule and its derivatives are worthy of investigation as potential antiviral agents.[2]
Anticancer Research: Many pyrazine-containing compounds have demonstrated cytotoxic activity against various cancer cell lines.[1]
Antibacterial and Antifungal Agents: The pyrazine nucleus is present in a number of compounds with antimicrobial properties.
Safety and Handling
As with all laboratory chemicals, Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate should be handled with appropriate safety precautions.
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
Ventilation: All work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Handling Chlorinated Compounds: Chlorinated organic compounds should be handled with care as they can be toxic and environmentally persistent. Avoid contact with skin and eyes.
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate. By leveraging established chemical principles and data from analogous compounds, a logical and actionable pathway for its preparation has been outlined. The versatile pyrazine core, adorned with strategically placed functional groups, makes this molecule a compelling target for further investigation in the realms of medicinal chemistry and drug discovery. It is our hope that this guide will serve as a valuable resource for researchers embarking on the synthesis and exploration of this and related pyrazine derivatives.
References
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Shi, F., Li, Z., Zhou, C., Wang, Y., & Xu, W. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(4), 163-167.
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Cressman, M. D., & Widen, K. E. (2017). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 22(12), 2057.
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Karatas, H., Hanashalshahaby, E. H. A., Al-Musaimi, O., Al-Majid, A. M., Barakat, A., & Guzel, M. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers, 76(1), 499-506.
Jampílek, J., & Kráľová, K. (2015).
Gutknecht, H. (1879). Ueber die Einwirkung von Ammoniak auf Isonitrosoaceton. Berichte der deutschen chemischen Gesellschaft, 12(2), 2290-2292.
Zhang, M., Zhang, M., & Ruan, H. (2016). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 21(9), 1184.
Aijijiyah, N. P., & Muchtaridi, M. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering, 833(1), 012002.
A Technical Guide to Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate: A Pivotal Intermediate in Modern Pharmaceutical Synthesis
Abstract Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate stands as a critical heterocyclic building block, instrumental in the synthesis of a range of pharmacologically active molecules. Its unique arrangement of substit...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate stands as a critical heterocyclic building block, instrumental in the synthesis of a range of pharmacologically active molecules. Its unique arrangement of substituents—a reactive chlorine atom, a nucleophilic hydroxyl group, and an ester moiety—provides a versatile platform for molecular elaboration. This guide offers an in-depth exploration of this intermediate, detailing its physicochemical properties, validated synthetic protocols, key downstream reactions, and its notable role in the construction of complex therapeutic agents, such as the antiviral drug Favipiravir. The content herein is curated for researchers, medicinal chemists, and process development professionals, aiming to provide both foundational knowledge and actionable, field-proven insights into the practical application of this valuable synthetic intermediate.
Introduction: The Significance of the Pyrazine Scaffold
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5] The pyrazine core's ability to participate in hydrogen bonding and other non-covalent interactions allows for potent and selective binding to biological targets.[2] Within this important class of compounds, Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate has emerged as a particularly useful and versatile intermediate, primarily due to the orthogonal reactivity of its functional groups, which allows for sequential and controlled chemical transformations.
Physicochemical & Structural Data
A comprehensive understanding of the physical and chemical properties of an intermediate is paramount for its effective use in synthesis, ensuring optimal reaction conditions, and safe handling.
Property
Value
IUPAC Name
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate
CAS Number
36293-23-5
Molecular Formula
C₆H₅ClN₂O₃
Molecular Weight
188.57 g/mol
Appearance
Off-white to yellow solid
Solubility
Soluble in methanol, ethyl acetate, and dichloromethane
This data is compiled from publicly available chemical databases and should be confirmed by internal analysis.
Synthesis of the Core Intermediate
The preparation of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. The following protocol represents a commonly cited and validated approach.
Experimental Protocol: Synthesis of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate
Step 1: Preparation of 3-Hydroxypyrazine-2-carboxamide
In a suitable reaction vessel, dissolve 2-aminomalonamide in an aqueous solution of 20% sodium hydroxide, cooled to -10°C.
Slowly add a 40% aqueous solution of glyoxal dropwise, maintaining the temperature at or below -5°C.
After the addition is complete, allow the reaction to stir at -5°C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
Carefully acidify the reaction mixture with hydrochloric acid to a pH of 2. The resulting precipitate is collected by filtration, washed with water and ethanol to yield 3-hydroxypyrazine-2-carboxamide.[6]
Step 2: Chlorination and Esterification
While direct synthesis pathways for the title compound are proprietary or less commonly published, a plausible conceptual pathway involves the chlorination of a pyrazine precursor followed by esterification. The following is a generalized representation.
The 3-hydroxypyrazine-2-carboxamide can be subjected to a chlorinating agent, such as phosphorus oxychloride (POCl₃), to introduce the chlorine atom at the 6-position. This reaction is typically performed under anhydrous conditions and may require elevated temperatures.
The resulting 6-chloro-3-hydroxypyrazine-2-carboxamide is then esterified. This can be achieved by reacting the carboxylic acid moiety (after hydrolysis of the amide if necessary) with methanol in the presence of an acid catalyst like sulfuric acid.
Causality and Experimental Rationale
Glyoxal Condensation: The initial step involves a condensation reaction between glyoxal and 2-aminomalonamide. The alkaline conditions facilitate the cyclization to form the pyrazine ring. Precise temperature control is crucial to minimize side reactions and maximize the yield of the desired 3-hydroxypyrazine-2-carboxamide.[6]
Chlorination: The introduction of the chlorine atom is a key step that installs a reactive handle for subsequent nucleophilic substitution reactions. The choice of a strong chlorinating agent is necessary to achieve this transformation on the electron-deficient pyrazine ring.
Esterification: The methyl ester serves to protect the carboxylic acid functionality and can be easily hydrolyzed in later synthetic steps if the free acid is required.
Synthesis Workflow Diagram
Caption: Synthetic pathway to the target intermediate.
Key Reactions and Synthetic Utility
The strategic value of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate lies in the differential reactivity of its functional groups. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, while the hydroxyl and ester groups can undergo a variety of transformations.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nature of the pyrazine nitrogens and the carboxylate group activates the chlorine atom for displacement by nucleophiles.
Typical Nucleophiles:
Amines (primary and secondary)
Alkoxides
Thiolates
Experimental Protocol: General Amination Reaction
Dissolve Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate in a suitable aprotic polar solvent (e.g., DMF, DMSO).
Add the desired amine (1.1 to 1.5 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, potassium carbonate) to the solution.
Heat the reaction mixture to a temperature between 80-120°C and monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
Purify the crude product by column chromatography.
Reaction Visualization
Caption: Nucleophilic substitution at the C6 position.
Modification of the Hydroxyl and Ester Groups
O-Alkylation/Acylation: The hydroxyl group can be alkylated or acylated using standard methodologies to introduce further diversity.
Amidation: The methyl ester can be converted to a primary, secondary, or tertiary amide through aminolysis. This is a crucial transformation in the synthesis of many bioactive compounds.
Case Study: Synthesis of Favipiravir
A prominent application of pyrazine intermediates is in the synthesis of the antiviral drug Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide).[7][8] While the title compound itself is not the direct precursor, its structural analogues and the chemistry it represents are central to many reported synthetic routes. The synthesis of Favipiravir highlights the key transformations discussed.[9][10][11]
Many synthetic routes for Favipiravir start from a related pyrazine core, often involving:
Amidation of a pyrazine-2-carboxylic acid or its ester.[7]
Introduction of the C6 substituent , which can be a halogen that is later displaced.
Fluorination , a critical step to install the fluorine atom, often achieved through a Sandmeyer-type reaction or nucleophilic fluorination.[12][13]
Hydroxylation/Tautomerization to yield the final 3-hydroxypyrazine structure.
The synthesis of Favipiravir underscores the importance of having a robust and versatile pyrazine intermediate, where substituents can be precisely and efficiently manipulated.[14]
Analytical Characterization
Confirming the identity and purity of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is essential. Standard analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and absence of impurities.
Mass Spectrometry (MS): To verify the molecular weight.
High-Performance Liquid Chromatography (HPLC): To determine purity.
Safety, Handling, and Storage
As with all laboratory chemicals, appropriate safety precautions must be taken.
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a high-value synthetic intermediate that offers medicinal chemists a reliable and versatile platform for the development of novel therapeutics. Its well-defined reactivity allows for predictable and controlled modifications, making it an indispensable tool in modern drug discovery and development. The principles and protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.
References
Shi, F., Li, Z., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug Discoveries & Therapeutics, 8(3), 117-120.
MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]
Litum. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]
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MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]
Semantic Scholar. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Retrieved from [Link]
Bulletin of Pharmaceutical Research. (2024). exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Retrieved from [Link]
J-Stage. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Retrieved from [Link]
Titova, Y. A., & Bormotov, N. I. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Russian Journal of General Chemistry, 90(7), 1335-1344.
PubChem. (n.d.). Methyl 6-chloropyrazine-2-carboxylate. Retrieved from [Link]
Deev, S. L., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
PubChem. (n.d.). Methyl 5-amino-6-chloropyrazine-2-carboxylate. Retrieved from [Link]
PubChem. (n.d.). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Retrieved from [Link]
PubMed. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Retrieved from [Link]
Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(4), 1043-1051.
Google Patents. (2022). CN113929633A - A kind of synthetic method and application of favipiravir.
Potential biological activity of "Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate"
<_ An In-Depth Technical Guide on the Potential Biological Activity of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate and its Derivatives Abstract Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a pivotal chemical in...
Author: BenchChem Technical Support Team. Date: February 2026
<_
An In-Depth Technical Guide on the Potential Biological Activity of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate and its Derivatives
Abstract
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of potent antiviral agents, most notably Favipiravir. While direct biological activity of the title compound is not extensively documented, its structural backbone, the pyrazine ring, is a well-established pharmacophore present in a multitude of biologically active compounds. This technical guide provides a comprehensive analysis of the potential biological activities stemming from this molecule, focusing on the established antiviral properties of its derivatives and exploring other plausible therapeutic applications. We will delve into the mechanistic underpinnings of these activities, provide detailed, field-proven experimental protocols for their investigation, and discuss structure-activity relationships to guide future drug discovery efforts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold.
Introduction: The Prominence of the Pyrazine Scaffold in Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it an attractive core for designing molecules that can interact with a wide range of biological targets. Pyrazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including antiviral, anticancer, antimicrobial, and anti-inflammatory effects.
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate serves as a critical building block in the synthesis of more complex pyrazine-based molecules. Its strategic placement of reactive functional groups—a chloro group, a hydroxyl group, and a methyl ester—allows for diverse chemical modifications, paving the way for the creation of extensive compound libraries for biological screening. The most prominent example of its utility is in the synthesis of Favipiravir, a broad-spectrum antiviral drug.
Section 1: Physicochemical Properties and Synthesis Overview
Key Features: A pyrazine ring substituted with a chlorine atom at position 6, a hydroxyl group at position 3, and a methyl carboxylate group at position 2.
A general synthetic approach to this compound and its derivatives often involves multi-step reactions starting from simpler precursors, such as 3-aminopyrazine-2-carboxylic acid. The synthesis can be tailored to introduce various substituents on the pyrazine ring, which is a key strategy in modulating the biological activity of the final compounds.
Section 2: The Gateway to Antiviral Agents: The Synthesis and Mechanism of Favipiravir
The most significant application of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is as a precursor in the synthesis of Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide).[1][2][3][4][5] Favipiravir is a potent antiviral agent with activity against a wide range of RNA viruses, including influenza viruses, Ebola virus, and coronaviruses.[1][6][7]
Synthetic Pathway from Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate to Favipiravir
The conversion of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate to Favipiravir involves a series of chemical transformations. A representative synthetic scheme is outlined below. The process generally involves amidation of the methyl ester, followed by fluorination to replace the chloro group.[8][9]
Caption: A simplified workflow for the synthesis of Favipiravir.
Mechanism of Action of Favipiravir
Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[6][7][10] This active metabolite mimics purine nucleosides (adenosine or guanosine) and interferes with viral RNA synthesis through two primary mechanisms:
Inhibition of RNA-dependent RNA polymerase (RdRp): Favipiravir-RTP competitively inhibits the viral RdRp enzyme, which is essential for the replication of the viral RNA genome.[1]
Lethal Mutagenesis: Favipiravir-RTP can be incorporated into the nascent viral RNA strand.[6][11] This incorporation is not always chain-terminating but instead introduces mutations into the viral genome at a high frequency.[11] The accumulation of these mutations, known as "error catastrophe," leads to the production of non-viable viral particles.[10]
Caption: A general workflow for drug discovery.
Protocol 1: In Vitro Antiviral Assay (Plaque Reduction Assay)
Objective: To determine the concentration of a test compound that inhibits virus-induced plaque formation by 50% (IC₅₀).
Materials:
Vero E6 cells (or other susceptible cell line)
Target virus (e.g., Influenza A, SARS-CoV-2)
Dulbecco's Modified Eagle Medium (DMEM)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin solution
Test compound stock solution (in DMSO)
Positive control (e.g., Favipiravir)
Vehicle control (DMSO)
Agarose or Methylcellulose overlay
Crystal Violet staining solution
Procedure:
Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer after 24 hours.
Compound Preparation: Prepare serial dilutions of the test compound, positive control, and vehicle control in DMEM.
Virus Infection: Aspirate the cell culture medium and infect the cells with the virus at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1 hour at 37°C.
Compound Treatment: After adsorption, remove the virus inoculum and add the different concentrations of the test compound, positive control, or vehicle control.
Overlay: Add an overlay of agarose or methylcellulose in DMEM to restrict virus spread to adjacent cells.
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-3 days).
Plaque Visualization: Fix the cells with 10% formalin and stain with Crystal Violet.
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by non-linear regression analysis.
Rationale for Experimental Choices:
Vero E6 cells: These cells are highly susceptible to a wide range of viruses and are a standard model for antiviral testing.
Positive Control: Favipiravir serves as a benchmark for antiviral activity.
Vehicle Control: DMSO is used to ensure that the solvent for the test compound does not have an effect on viral replication.
Overlay: This is crucial for the formation of distinct plaques, allowing for accurate quantification.
Protocol 2: Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a test compound that reduces cell viability by 50% (CC₅₀).
Cell Seeding: Seed HeLa cells in a 96-well plate at an appropriate density and allow them to attach overnight.
Compound Treatment: Add serial dilutions of the test compound, positive control, and vehicle control to the wells.
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
Formazan Solubilization: Add DMSO or a solubilization buffer to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC₅₀ value using non-linear regression.
Self-Validation:
The inclusion of a positive control (Doxorubicin) validates the assay's ability to detect cytotoxicity.
The vehicle control confirms that the solvent has no inherent toxicity at the concentrations used.
Section 5: Structure-Activity Relationship (SAR) Insights and Future Directions
The biological activity of pyrazine derivatives is highly dependent on the nature and position of substituents on the pyrazine ring. For example, in the case of Favipiravir, the fluorine atom at position 6 is crucial for its antiviral activity.
Key SAR Insights from Pyrazine Derivatives:
Substituents at Position 6: Halogenation, particularly fluorination, at this position can significantly enhance antiviral activity.
The Carboxamide Group at Position 2: This group is often involved in hydrogen bonding interactions with the target protein and is critical for the activity of many pyrazine-based antivirals and anticancer agents.
[12][13]* Substituents at Position 3: Modifications at this position can modulate the compound's physicochemical properties, such as solubility and cell permeability, and can also influence target binding.
Substituents at Position 5: Alkylamino group substitutions at this position have been shown to enhance the antimycobacterial activity of pyrazinoic acid analogs.
[14]
Future Directions:
Combinatorial Chemistry: Synthesize a diverse library of derivatives of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate by modifying the chloro, hydroxyl, and ester functionalities.
Target-Based Screening: In addition to phenotypic screening, test the synthesized compounds against specific molecular targets, such as viral polymerases, kinases, and bacterial enzymes.
Computational Modeling: Utilize molecular docking and QSAR studies to rationalize the observed SAR and to guide the design of more potent and selective compounds.
[15]
Conclusion
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a valuable scaffold for the development of new therapeutic agents. While its primary role to date has been as a precursor for the antiviral drug Favipiravir, the inherent biological potential of the pyrazine ring suggests that this compound and its derivatives are ripe for exploration in other therapeutic areas, including oncology and infectious diseases. The experimental protocols and SAR insights provided in this guide offer a robust framework for researchers to unlock the full therapeutic potential of this versatile chemical entity.
References
A review on the mechanism of action of favipiravir and hydroxychloroquine in COVID-19. (URL: )
Favipiravir - Wikipedia. (URL: )
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Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termin
Synthesis and structure-activity relationships of pyrazine-2-carboxamide derivatives as novel echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase (ALK) inhibitors - PubMed. (2019-04-15). (URL: )
New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC - PubMed Central. (URL: )
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Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - NIH. (URL: )
New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 | Request PDF - ResearchG
New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS-CoV-2. (URL: )
An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. (2022-11-21). (URL: )
Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - ACS Public
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Synthesis and Structure−Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors | Journal of Medicinal Chemistry - ACS Public
Favipiravir - a Modern Antiviral Drug: Synthesis and Modific
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Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide deriv
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Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide | Request PDF. (2025-08-06). (URL: )
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Synthesis and QSAR Study of Novel 6-chloro-3-(2-Arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide Derivatives With Anticancer Activity - PubMed. (URL: )
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A Guided Protocol for the Synthesis of a Key Pharmaceutical Intermediate from Methyl 3-amino-2-pyrazinecarboxylate
An Application Note for the Synthesis of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate Abstract Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a pivotal building block in medicinal chemistry, most notably as a key...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Synthesis of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate
Abstract
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a pivotal building block in medicinal chemistry, most notably as a key intermediate in the synthesis of antiviral agents such as Favipiravir.[1][2][3] Its functionalized pyrazine core makes it a versatile precursor for the development of novel therapeutic compounds.[4] This application note provides a comprehensive, two-step synthetic protocol starting from the commercially available precursor, Methyl 3-amino-2-pyrazinecarboxylate. The guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and expert insights to ensure a successful and reproducible synthesis. The described pathway involves a regioselective chlorination followed by a diazotization-hydrolysis reaction, a robust sequence that provides the target compound in good yield and purity.
Introduction and Synthetic Strategy
The pyrazine scaffold is a privileged heterocycle in drug discovery, appearing in numerous FDA-approved drugs.[5] The strategic functionalization of this ring system allows for fine-tuning of a molecule's physicochemical and pharmacological properties. The target molecule, Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate, possesses three distinct functional groups—an ester, a hydroxyl group (as its tautomeric pyrazinone form), and a chloro group—each offering a handle for further chemical modification.
Our synthetic approach is a two-step process designed for efficiency and scalability, commencing with Methyl 3-amino-2-pyrazinecarboxylate.
The core strategy involves:
Regioselective Chlorination: The first step is an electrophilic halogenation using N-Chlorosuccinimide (NCS). The pyrazine ring is electron-deficient; however, the strongly activating amino group at the C3 position directs the incoming electrophile (Cl+) preferentially to the C6 position, which is para to the amino group. This regioselectivity is crucial for avoiding a mixture of isomers.
Diazotization and Hydrolysis: The second step converts the 3-amino group into a 3-hydroxy group. This is achieved via a Sandmeyer-type reaction, where the amine is first converted to a diazonium salt using sodium nitrite in a strong acidic medium (concentrated sulfuric acid). The diazonium intermediate is then hydrolyzed in situ by the water present in the reaction mixture, releasing nitrogen gas and yielding the desired 3-hydroxy product. Careful temperature control is paramount to prevent decomposition of the unstable diazonium salt.
Overall Synthetic Workflow
Caption: Synthetic pathway from precursor to final product.
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, is mandatory. Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care.
Protocol 1: Synthesis of Methyl 3-amino-6-chloropyrazine-2-carboxylate (Intermediate)
This protocol details the regioselective chlorination of the starting material. The use of acetonitrile as a solvent facilitates the reaction and subsequent work-up.
Materials:
Methyl 3-amino-2-pyrazinecarboxylate (1.0 eq)
N-Chlorosuccinimide (NCS) (1.05 eq)
Acetonitrile (CH₃CN)
Sodium Carbonate (Na₂CO₃) solution (saturated)
Ethyl Acetate (EtOAc)
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, and stir bar
Separatory funnel, Buchner funnel, and filter paper
Procedure:
Reaction Setup: To a 250 mL round-bottom flask, add Methyl 3-amino-2-pyrazinecarboxylate (e.g., 10.0 g, 65.3 mmol). Add acetonitrile (e.g., 130 mL) and stir until the solid is fully dissolved.
Reagent Addition: Under ambient temperature, add N-Chlorosuccinimide (NCS) (e.g., 9.15 g, 68.6 mmol, 1.05 eq) to the solution in one portion.
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quenching: Carefully add saturated sodium carbonate solution to the reaction mixture to neutralize any remaining acid and quench the reaction. Adjust the pH to approximately 7-8.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure intermediate as a solid.
Protocol 2: Synthesis of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate (Final Product)
This protocol describes the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate. Maintaining low temperatures during the addition of sodium nitrite is critical for success.[1]
Beakers, round-bottom flask, dropping funnel, magnetic stirrer
Procedure:
Diazotizing Agent Preparation: In a clean, dry beaker, carefully add sodium nitrite (e.g., 7.1 g, 103 mmol, 1.5 eq) in portions to concentrated sulfuric acid (e.g., 30 mL) while stirring in a water bath to control the initial exotherm. A clear solution should be obtained.
Substrate Solution: In a separate round-bottom flask equipped with a magnetic stirrer, dissolve the intermediate, Methyl 3-amino-6-chloropyrazine-2-carboxylate (e.g., 12.9 g, 68.8 mmol), in concentrated sulfuric acid (e.g., 30 mL). Cool this solution to 0-5 °C using an ice-water bath.
Diazotization: Add the prepared sodium nitrite/sulfuric acid solution dropwise to the cooled substrate solution over 20-30 minutes. Crucial: Maintain the internal reaction temperature below 5 °C throughout the addition.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
Hydrolysis/Work-up: Carefully and slowly pour the reaction mixture onto crushed ice (e.g., 400 g) in a large beaker with vigorous stirring. This step is highly exothermic.
pH Adjustment & Extraction: Allow the mixture to stir for another 30 minutes. Adjust the pH to ~5 using a 2M NaOH solution. Extract the product from the aqueous mixture with ethyl acetate (3 x 150 mL).
Washing and Drying: Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate (MgSO₄).
Isolation: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The final product, Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate, can be further purified by recrystallization or column chromatography if necessary.
Data Summary and Characterization
The following table summarizes the key parameters for the synthesis.
Step
Reactant
Reagent (eq)
Solvent
Temp.
Time
Expected Yield
1
Methyl 3-amino-2-pyrazinecarboxylate
NCS (1.05)
Acetonitrile
RT
24 h
85-95%
2
Methyl 3-amino-6-chloropyrazine-2-carboxylate
NaNO₂ (1.5)
conc. H₂SO₄
0-5°C, then RT
2.5 h
70-85%
Expected Characterization Data for Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate:
Mass Spec (ESI-MS): Calculated for C₆H₅ClN₂O₃ [M-H]⁻: 187.00; Found: 187.0.
Note: NMR and MS data are predicted based on analogous structures and may vary slightly based on solvent and instrumentation.
Troubleshooting and Key Insights
Incomplete Chlorination (Step 1): If TLC shows significant starting material after 24 hours, an additional portion of NCS (0.1-0.2 eq) can be added. Ensure the starting material is of high purity, as impurities can inhibit the reaction.
Low Yield in Diazotization (Step 2): The most common cause is poor temperature control. The diazonium salt is thermally unstable and will decompose if the temperature rises significantly above 5 °C during its formation, leading to side products. Ensure efficient stirring and slow, dropwise addition of the nitrosylsulfuric acid solution.
Product Tautomerism: The 3-hydroxy-pyrazine moiety exists in equilibrium with its 3-oxo-3,4-dihydropyrazine-2-carboxylate tautomer (a pyrazinone). This is a stable form and is reflected in the characterization data.
Scalability: This procedure has been shown to be scalable.[1] For larger-scale reactions, ensuring adequate heat dissipation during the quenching and hydrolysis steps is critical to maintain control of the process.
Conclusion
This application note details a reliable and efficient two-step synthesis of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate. By providing a thorough explanation of the reaction mechanisms, detailed step-by-step protocols, and practical troubleshooting advice, this guide serves as a valuable resource for chemists engaged in the synthesis of pharmaceutical intermediates and other fine chemicals. The methodology is robust, scalable, and utilizes readily available starting materials, making it highly applicable in both academic and industrial research settings.
References
Vertexaisearch. (n.d.). Custom Synthesis of Pyrazine Derivatives.
PubMed Central. (2024).
MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
PharmaBlock. (n.d.). Pyrazines in Drug Discovery.
Taylor & Francis Online. (2022).
Karatas, H., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19.
Google Patents. (2021). CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.
ResearchGate. (n.d.). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide.
Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug Discoveries & Therapeutics, 8(3), 117-120.
Semantic Scholar. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide.
Application Note: A Detailed Protocol for the Synthesis of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a pivotal building block in medicinal chemistry, most notably as a key intermediate in the synth...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a pivotal building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the broad-spectrum antiviral agent Favipiravir (T-705).[1][2] The structural integrity and purity of this intermediate are paramount for the successful and efficient production of the final active pharmaceutical ingredient (API).[3] This guide provides a comprehensive, step-by-step protocol for the synthesis of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate, designed for researchers in both academic and industrial settings. The narrative follows a logical three-step synthetic sequence starting from the commercially available 3-aminopyrazine-2-carboxylic acid. Each step is detailed with explanations of the underlying chemical principles, safety precautions, and methods for characterization, ensuring a reproducible and reliable outcome.
Overall Synthetic Scheme
The synthesis is a three-step process involving esterification, regioselective chlorination, and diazotization-hydrolysis. This route is designed for efficiency and scalability, utilizing common laboratory reagents.
Caption: Figure 1: Overall Synthetic Workflow
Safety First: A Note on Hazard Mitigation
This synthesis involves the use of hazardous materials including corrosive acids (H₂SO₄), flammable solvents (methanol), and toxic reagents (NaNO₂, DMF).[4] All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.[4][5]
Part I: Synthesis of Methyl 3-aminopyrazine-2-carboxylate (Intermediate I)
Principle and Rationale
The initial step is a classic Fischer esterification. 3-aminopyrazine-2-carboxylic acid is reacted with methanol, which serves as both the solvent and the reactant. Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. The reaction is driven to completion by heating under reflux, a standard procedure for this transformation.[6]
Materials and Reagents
Reagent
M.W. ( g/mol )
Amount (g)
Moles (mol)
Equivalents
3-Aminopyrazine-2-carboxylic acid
139.11
243 g
1.75
1.0
Methanol (MeOH)
32.04
1803 g
56.3
32.2
Concentrated Sulfuric Acid (H₂SO₄)
98.08
447 g
4.56
2.6
Note: Quantities are based on literature procedures and may be scaled as needed.[3]
Step-by-Step Protocol
Equip a 5 L round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
Charge the flask with 3-aminopyrazine-2-carboxylic acid (243 g, 1.75 mol) and methanol (2430 mL).
Cool the stirred suspension in an ice-water bath to 0-5 °C.
Add concentrated H₂SO₄ (243 mL) dropwise via the dropping funnel over a period of 2 hours, ensuring the internal temperature does not exceed 15 °C.
After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C). Maintain reflux for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.
Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH reaches 7-8. This will cause precipitation of the product.
Filter the resulting solid precipitate and wash it thoroughly with cold water.
Dry the solid under vacuum at 50 °C to yield Methyl 3-aminopyrazine-2-carboxylate (Intermediate I) as a solid. The product is often used in the next step without further purification.[3]
Part II: Synthesis of Methyl 3-amino-6-chloropyrazine-2-carboxylate (Intermediate II)
Principle and Rationale
This step introduces the critical chloro-substituent at the C6 position through an electrophilic aromatic substitution. The pyrazine ring of Intermediate I is activated by the electron-donating amino group at C3, directing the substitution. N-Chlorosuccinimide (NCS) is employed as a mild and effective source of electrophilic chlorine (Cl⁺). The reaction is conducted in dimethylformamide (DMF), a polar aprotic solvent that facilitates the dissolution of the reactants and the substitution process.[7]
Materials and Reagents
Reagent
M.W. ( g/mol )
Amount (g)
Moles (mol)
Equivalents
Methyl 3-aminopyrazine-2-carboxylate (I)
153.14
15.3 g
0.1
1.0
N-Chlorosuccinimide (NCS)
133.53
14.0 g
0.105
1.05
Dimethylformamide (DMF)
73.09
75 mL
-
-
Step-by-Step Protocol
In a 250 mL round-bottom flask equipped with a magnetic stir bar and condenser, dissolve Intermediate I (15.3 g, 0.1 mol) in DMF (75 mL).
Add NCS (14.0 g, 0.105 mol) to the solution portion-wise over 15 minutes.
Heat the reaction mixture to 60 °C and maintain this temperature for 3-4 hours, with stirring. Monitor the reaction's completion by TLC.
After completion, cool the reaction mixture to room temperature.
Pour the mixture slowly into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.
Continue stirring for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration, washing the filter cake extensively with cold water.
Dry the product under vacuum at 50-60 °C to yield Methyl 3-amino-6-chloropyrazine-2-carboxylate (Intermediate II).
Part III: Synthesis of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate (Target Compound)
Principle and Rationale
The final transformation converts the 3-amino group into a 3-hydroxy group via a diazotization-hydrolysis reaction. The protocol is adapted from the synthesis of a structurally similar bromo-analog.[3] The amino group of Intermediate II is first treated with nitrous acid (generated in situ from NaNO₂ and H₂SO₄) at low temperature (0-5 °C) to form a diazonium salt. This salt is a versatile intermediate. Upon warming in the aqueous acidic solution, the diazonium group (-N₂⁺) is readily displaced by water, acting as a nucleophile. This hydrolysis step releases nitrogen gas and forms the desired hydroxyl group.
Methyl 3-amino-6-chloropyrazine-2-carboxylate (II)
187.58
5.0 g
0.0267
1.0
Sodium Nitrite (NaNO₂)
69.00
2.8 g
0.040
1.5
Concentrated Sulfuric Acid (H₂SO₄)
98.08
30 mL
-
-
Ethyl Acetate (EtOAc)
88.11
300 mL
-
-
Step-by-Step Protocol
Preparation of Nitrosylsulfuric Acid: In a 100 mL flask, carefully add NaNO₂ (2.8 g, 0.04 mol) in small portions to concentrated H₂SO₄ (15 mL) while stirring in a water bath to maintain a temperature around 50 °C. Continue stirring until a clear solution is obtained.
Diazotization: In a separate 250 mL flask, dissolve Intermediate II (5.0 g, 0.0267 mol) in concentrated H₂SO₄ (15 mL). Cool this solution in an ice-salt bath to 0-5 °C.
Slowly add the nitrosylsulfuric acid solution dropwise to the solution of Intermediate II over 20-30 minutes, ensuring the internal temperature is strictly maintained below 5 °C.
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
Hydrolysis and Work-up: Carefully pour the reaction mixture dropwise into a beaker containing 200 g of crushed ice over 30 minutes with vigorous stirring.
Stir the resulting slurry for an additional 30 minutes.
Adjust the pH to approximately 5 by the slow addition of 10 M sodium hydroxide (NaOH) solution while cooling in an ice bath.
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
Combine the organic phases, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate as a solid.
Characterization
The final product and intermediates should be characterized to confirm their identity and purity.
Appearance: Expected to be a crystalline solid.
Melting Point: To be determined and compared with literature values if available.
Spectroscopy:
¹H NMR: To confirm the proton environment. The disappearance of the -NH₂ signal and the appearance of a broad -OH signal are expected, along with shifts in the aromatic proton signals.
¹³C NMR: To confirm the carbon skeleton.
Mass Spectrometry (MS): To confirm the molecular weight (C₆H₅ClN₂O₃, M.W. = 188.57 g/mol ).
References
Titova, Y. A., & Fedorova, O. V. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Russian Journal of Organic Chemistry, 56(7), 1125–1137. (Derived from search result[1])
Karatas, H., Hanashalshahaby, E. H. A., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers, 77, 1221–1229.[3][6]
PubChem. (n.d.). Methyl 6-chloropyrazine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]]
Guzel, M., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. ResearchGate. Retrieved from [Link]3][6]
PubChem. (n.d.). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]]
Makarov, V. A., et al. (2021). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 13(2), 4-17.[2]
Google Patents. (2020). CN111471025A - Favipiravir intermediate and synthesis method of favipiravir. Retrieved from ]
Advanced Biotech. (2025). Safety Data Sheet. Retrieved from [Link] (URL derived from general chemical safety data sheet practices).[5]
Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug Discoveries & Therapeutics, 8(3), 121-125.[8][9]
Google Patents. (2021). CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid. Retrieved from 7]
Application Notes and Protocols for the Chlorination of 3-Hydroxypyrazine-2-carboxylate Derivatives
Introduction: Strategic Importance in Medicinal Chemistry The chlorination of 3-hydroxypyrazine-2-carboxylate derivatives is a critical transformation in synthetic organic chemistry, particularly within the realm of drug...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Strategic Importance in Medicinal Chemistry
The chlorination of 3-hydroxypyrazine-2-carboxylate derivatives is a critical transformation in synthetic organic chemistry, particularly within the realm of drug discovery and development. The pyrazine core is a privileged scaffold, appearing in numerous biologically active molecules and approved pharmaceuticals.[1] The introduction of a chlorine atom onto this heterocyclic system serves multiple strategic purposes. It can act as a reactive handle for subsequent cross-coupling reactions, nucleophilic substitutions, or other functional group interconversions, thereby enabling the synthesis of diverse compound libraries for biological screening.[2][3] Furthermore, the presence of a chlorine atom can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2]
A prominent example underscoring the importance of this chemical transformation is in the synthesis of Favipiravir (also known as T-705), a broad-spectrum antiviral agent.[4][5] Several synthetic routes to Favipiravir rely on the chlorination of a pyrazine intermediate to construct the final molecule.[4][5][6] This guide provides a detailed overview of the common methods for the chlorination of 3-hydroxypyrazine-2-carboxylate derivatives, with a focus on the underlying mechanisms, practical experimental protocols, and safety considerations.
Reaction Mechanisms and Key Reagents
The conversion of a hydroxyl group on an electron-deficient heteroaromatic ring, such as a pyrazine, into a chlorine atom typically involves reagents that can transform the hydroxyl into a better leaving group. The most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃).
Mechanism of Chlorination with Thionyl Chloride (SOCl₂)
Thionyl chloride is a highly effective reagent for converting alcohols and heteroaromatic hydroxyl groups to their corresponding chlorides.[7][8] The reaction proceeds through a nucleophilic substitution pathway.
The mechanism involves the following key steps:
Activation of the Hydroxyl Group: The lone pair of electrons on the hydroxyl oxygen of the 3-hydroxypyrazine-2-carboxylate attacks the electrophilic sulfur atom of thionyl chloride.
Formation of a Chlorosulfite Intermediate: This initial attack leads to the displacement of a chloride ion and the formation of a protonated chlorosulfite intermediate.
Deprotonation: A base, which can be the solvent (if basic) or an added base like pyridine, deprotonates the intermediate.
Nucleophilic Attack and Elimination: The displaced chloride ion then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group in an SN2-like fashion.[8][9] This results in the formation of the chlorinated pyrazine derivative and the release of sulfur dioxide (SO₂) and another chloride ion. The evolution of gaseous SO₂ helps to drive the reaction to completion.
Diagram: Mechanism of Chlorination with Thionyl Chloride
Caption: Catalytic role of DMF in the chlorination reaction.
Experimental Protocols
The following protocols are representative examples for the chlorination of 3-hydroxypyrazine-2-carboxylate derivatives. It is crucial to perform these reactions in a well-ventilated fume hood, as the reagents and byproducts are corrosive and toxic.
[10][11][12][13]
Protocol 1: Chlorination using Thionyl Chloride
This protocol is a general method for the conversion of the hydroxyl group to a chloride using thionyl chloride, often in excess, which can also serve as the solvent.
Materials:
3-Hydroxypyrazine-2-carboxylate derivative
Thionyl chloride (SOCl₂)
N,N-Dimethylformamide (DMF) (catalytic)
Toluene or Dichloromethane (DCM) (optional, as solvent)
Ice bath
Round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl and SO₂ fumes)
Magnetic stirrer and stir bar
Procedure:
To a dry round-bottom flask equipped with a magnetic stir bar, add the 3-hydroxypyrazine-2-carboxylate derivative (1.0 eq).
If using a solvent, add dry toluene or DCM.
Under an inert atmosphere (e.g., nitrogen or argon), cool the flask in an ice bath.
Slowly add thionyl chloride (3-5 eq) to the flask with vigorous stirring. If not using a solvent, the thionyl chloride will be in large excess.
Add a catalytic amount of DMF (e.g., 1-2 drops) to the reaction mixture.
After the initial exothermic reaction subsides, remove the ice bath and heat the reaction mixture to reflux.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Once the starting material is consumed, cool the reaction mixture to room temperature.
Carefully remove the excess thionyl chloride under reduced pressure. This should be done in a well-ventilated fume hood with appropriate trapping for the corrosive vapors.
The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Chlorination using Phosphorus Oxychloride
Phosphorus oxychloride is another powerful chlorinating agent that can be used for this transformation.
Materials:
3-Hydroxypyrazine-2-carboxylate derivative
Phosphorus oxychloride (POCl₃)
Acetonitrile or other suitable aprotic solvent
Ice bath
Round-bottom flask with a reflux condenser and a gas trap
Magnetic stirrer and stir bar
Procedure:
In a dry round-bottom flask, suspend the 3-hydroxypyrazine-2-carboxylate derivative (1.0 eq) in the chosen solvent (e.g., acetonitrile).
Cool the mixture in an ice bath.
Slowly add phosphorus oxychloride (2-3 eq) to the suspension with stirring.
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
Monitor the reaction by TLC or HPLC until completion.
After cooling, carefully quench the reaction by pouring it onto crushed ice.
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
Extract the product with an organic solvent (e.g., ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product as necessary.
Data Summary and Comparison
Parameter
Thionyl Chloride (SOCl₂)
Phosphorus Oxychloride (POCl₃)
Reactivity
High
High
Byproducts
SO₂ (gas), HCl (gas)
Phosphoric acid derivatives
Workup
Evaporation of excess reagent
Aqueous quench and extraction
Safety
Toxic, corrosive, reacts violently with water [10][11][13]
Widely used for acid chloride and alkyl chloride synthesis [7]
Common in Vilsmeier-Haack and other chlorinations
Safety and Handling Precautions
Working with chlorinating agents like thionyl chloride and phosphorus oxychloride requires strict adherence to safety protocols due to their hazardous nature.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash goggles. A face shield is recommended when handling larger quantities.
[11]* Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of toxic and corrosive vapors.
[10]* Reaction with Water: Both thionyl chloride and phosphorus oxychloride react violently with water, releasing toxic gases (HCl, SO₂). [10][13]Ensure all glassware is thoroughly dried before use and avoid contact with moisture.
Quenching: Quenching of these reagents should be done slowly and carefully, typically by adding the reaction mixture to ice or a cold, stirred solution.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Applications in Drug Development: The Case of Favipiravir
The chlorination of pyrazine derivatives is a key step in many synthetic routes to the antiviral drug Favipiravir. For instance, 3,6-dichloropyrazine-2-carbonitrile is a crucial intermediate that can be synthesized from precursors like 3-aminopyrazine-2-carboxylic acid. [4][14]This dichloro-intermediate then undergoes further transformations, such as fluorination and hydroxylation, to yield the final active pharmaceutical ingredient. [4][15]The efficiency and scalability of the initial chlorination step are therefore of paramount importance for the overall economic viability of the synthesis.
[4][5]
Diagram: Workflow for Favipiravir Synthesis Intermediate
Caption: Simplified workflow showing the role of chlorination.
Conclusion
The chlorination of 3-hydroxypyrazine-2-carboxylate derivatives is a fundamental and enabling transformation in the synthesis of complex, biologically active molecules. Mastery of the techniques involving potent chlorinating agents like thionyl chloride and phosphorus oxychloride is essential for medicinal chemists and drug development professionals. A thorough understanding of the reaction mechanisms, adherence to stringent safety protocols, and careful optimization of reaction conditions will ensure successful and reproducible outcomes in the laboratory and beyond. The continued importance of chlorinated pyrazines in pharmaceuticals guarantees that this area of synthetic chemistry will remain a focus of research and development for the foreseeable future.
[16][17][18]
References
Karataş, H., et al. (2022).
Cheung, C. W., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. Reaction Chemistry & Engineering.
Vunnam, K. K., et al. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry.
CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google P
The Vilsmeier-Haack Reaction for Pyrazine Formyl
Liu, F., et al. (2017). A practical and step-economic route to Favipiravir. Semantic Scholar.
Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery. (2023). Benchchem.
Synthesis of 3-formyl-2-pyrazinecarboxylic acid via Vilsmeier-Haack Reaction: An Applic
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025). PMC - NIH.
SAFETY DATA SHEET - Thionyl chloride. (2025). Merck Millipore.
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017).
STUDIES ON THE VILSMEIER-HAACK REACTION. (1993). Semantic Scholar.
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015).
SAFETY DATA SHEET - Phosphorus oxychloride. (2025). Sigma-Aldrich.
3-Chloropyrazine-2-carboxamide. Chem-Impex.
Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. (2022). MDPI.
Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones.
Common Name: THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
Application Notes and Protocols: Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate as a Versatile Building Block for Novel Antiviral Agents
Introduction: The Pyrazine Scaffold in Antiviral Drug Discovery The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyrazine Scaffold in Antiviral Drug Discovery
The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Its electron-deficient nature makes it susceptible to nucleophilic substitution, providing a versatile platform for the synthesis of diverse derivatives.[3] In the realm of antiviral research, pyrazine-based compounds have emerged as a critical class of therapeutics. The most prominent example is Favipiravir (T-705), a broad-spectrum antiviral agent effective against numerous RNA viruses, which underscores the therapeutic potential of this heterocyclic core.[2][4]
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate serves as a highly functionalized and strategic starting material for the synthesis of a new generation of antiviral agents. Its key structural features—a reactive chloro substituent, a modifiable hydroxyl group, and a carboxylate ready for amidation—offer multiple handles for chemical elaboration. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this building block for the discovery and synthesis of novel antiviral compounds.
Physicochemical Properties of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate
A thorough understanding of the physicochemical properties of a starting material is fundamental to successful reaction planning and execution.
Property
Value
Source
Molecular Formula
C₆H₅ClN₂O₃
PubChem
Molecular Weight
188.57 g/mol
PubChem
IUPAC Name
methyl 6-chloro-3-hydroxypyrazine-2-carboxylate
PubChem
CAS Number
33332-28-4
PubChem
Appearance
White to off-white solid
Generic
Solubility
Soluble in DMSO, DMF, and chlorinated solvents
Generic
Melting Point
Not available
-
Boiling Point
Not available
-
Strategic Considerations for Antiviral Synthesis
The strategic derivatization of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate allows for the exploration of chemical space to identify potent antiviral agents. The primary sites for modification are the C6-chloro, C3-hydroxyl, and C2-carboxylate groups.
C6-Chloro Group: This position is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrazine ring nitrogens and the adjacent carboxylate group facilitates the displacement of the chloride by a variety of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of diverse side chains that can interact with viral targets.
C2-Carboxylate Group: The methyl ester is readily converted to a carboxamide, a common feature in many antiviral drugs, including Favipiravir. Amidation with different amines can modulate the compound's solubility, cell permeability, and target engagement.
C3-Hydroxyl Group: The hydroxyl group can be alkylated or acylated to further diversify the chemical structure and explore structure-activity relationships (SAR).
The following diagram illustrates the key reactive sites on the molecule:
Caption: Key reactive sites on Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate.
Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative antiviral precursor from Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate. These protocols are designed to be self-validating, with clear endpoints and characterization steps.
Protocol 1: Amidation of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate
This protocol describes the conversion of the methyl ester to the corresponding primary carboxamide, a key intermediate for many antiviral agents.
Objective: To synthesize 6-chloro-3-hydroxypyrazine-2-carboxamide.
Reaction Setup: In a clean, dry round-bottom flask, dissolve Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate (1.0 eq) in a minimal amount of methanol.
Amidation: To the stirred solution, add a 7N solution of ammonia in methanol (10-20 eq). The flask should be sealed and stirred at room temperature. For less reactive substrates, the reaction can be gently heated in a sealed pressure vessel to 40-50 °C.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A new, more polar spot corresponding to the amide product should appear, while the starting material spot diminishes.
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by silica gel column chromatography if necessary.
Characterization: The final product, 6-chloro-3-hydroxypyrazine-2-carboxamide, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality behind Experimental Choices:
The use of a large excess of ammonia in methanol drives the equilibrium of the amidation reaction towards the product.
Methanol is a good solvent for both the starting material and the ammonia solution, ensuring a homogeneous reaction mixture.
Monitoring by TLC is crucial to determine the reaction endpoint and prevent the formation of side products from prolonged reaction times or excessive heating.
Protocol 2: Nucleophilic Aromatic Substitution with an Amine
This protocol details the displacement of the C6-chloro group with a representative amine, a key step in introducing diversity.
Objective: To synthesize Methyl 6-(benzylamino)-3-hydroxypyrazine-2-carboxylate.
A suitable base (e.g., Diisopropylethylamine - DIPEA or Potassium Carbonate)
A suitable solvent (e.g., N,N-Dimethylformamide - DMF or Acetonitrile)
Round-bottom flask
Magnetic stirrer and heating mantle with a temperature controller
Inert atmosphere (Nitrogen or Argon)
Standard glassware for work-up (separatory funnel, beakers, etc.)
Ethyl acetate
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 6-chloro-3-hydroxypyrazine-2-carboxamide (1.0 eq) and the chosen solvent (e.g., DMF).
Addition of Reagents: Add benzylamine (1.2 eq) followed by the base (e.g., DIPEA, 2.0 eq).
Reaction Conditions: Heat the reaction mixture to 80-100 °C. The optimal temperature may need to be determined empirically.
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
Work-up:
Cool the reaction mixture to room temperature.
Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization: Confirm the structure and purity of the final product, Methyl 6-(benzylamino)-3-hydroxypyrazine-2-carboxylate, by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality behind Experimental Choices:
The pyrazine ring is electron-deficient, making it amenable to nucleophilic aromatic substitution.[5] The presence of a base is necessary to neutralize the HCl generated during the reaction and to deprotonate the amine nucleophile, increasing its reactivity.
DMF and Acetonitrile are polar aprotic solvents that are well-suited for SNAr reactions as they can solvate the ions formed in the transition state.
Heating is often required to overcome the activation energy of the reaction.
Workflow and Mechanism
The overall workflow for the synthesis of a potential antiviral agent from Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate and the general mechanism of action for pyrazine-based antivirals are depicted below.
Caption: General synthetic workflow for antiviral agents.
Many pyrazine-based antiviral agents, such as Favipiravir, act as prodrugs. They are metabolized intracellularly to their active phosphoribosylated form, which then inhibits the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.
Caption: General mechanism of action for pyrazine-based RdRp inhibitors.
Conclusion
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a valuable and versatile building block for the synthesis of novel antiviral agents. Its multiple reactive sites allow for extensive structural diversification, enabling the exploration of structure-activity relationships and the optimization of antiviral potency. The protocols and strategic insights provided in this document are intended to empower researchers in their quest for new and effective treatments for viral diseases.
References
Walker, J. A., Liu, W., Wise, D. S., Drach, J. C., & Townsend, L. B. (1998). Synthesis and Antiviral Evaluation of Certain Novel Pyrazinoic Acid C-Nucleosides. Journal of Medicinal Chemistry, 41(8), 1236–1241. [Link]
Wang, G., et al. (2014). Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. Journal of Medicinal Chemistry, 57(5), 2251-2263.
PubChem. Methyl 6-chloropyrazine-2-carboxylate. National Center for Biotechnology Information. [Link]
Doležal, M., Miletin, M., Kuneš, J., & Králová, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link]
Cheeseman, G. W. H., & Törzs, E. S. G. (1966). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, 157-161. [Link]
Reddy, T. S., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706-7710.
Cerna, I., et al. (2018). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? European Journal of Organic Chemistry, 2018(44), 6069-6075.
Titova, Y. A., et al. (2023). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Pharmaceutical Chemistry Journal, 57(1), 1-25. [Link]
Al-Masoudi, N. A. (2021). Improved Synthesis of the Anti-SARS-CoV-2 Investigational Agent (E)-N-(4-Cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (Cyanorona-20). Revista de Chimie, 72(11), 223-229.
Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link]
Haghpanah, M., et al. (2025). Green synthesis of structural analogs of favipiravir. RSC Advances, 15(1), 1-10. [Link]
Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 117-120. [Link]
PubChem. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. National Center for Biotechnology Information. [Link]
Titova, Y. A., et al. (2023). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Pharmaceutical Chemistry Journal, 57(1), 1-25. [Link]
Application Note & Protocol: Synthesis of Favipiravir Analogs Utilizing Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate
Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate as a pivotal...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate as a pivotal intermediate in the synthesis of novel Favipiravir analogs. Favipiravir (T-705), a potent inhibitor of RNA-dependent RNA polymerase (RdRp), has demonstrated broad-spectrum antiviral activity, notably against influenza viruses and, more recently, SARS-CoV-2.[1][2] The development of structural analogs is a critical avenue for enhancing antiviral efficacy, expanding the activity spectrum, and improving pharmacokinetic profiles.[3] This guide details a proposed synthetic pathway, explains the chemical rationale behind each step, and provides a robust, step-by-step protocol for the synthesis of a targeted Favipiravir analog.
Introduction: The Significance of the Pyrazine Scaffold
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive building block for drug design.[5] In the context of antiviral agents, the pyrazine-carboxamide structure is exemplified by Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), a prodrug that, once metabolized in vivo to its active ribofuranosyl-5'-triphosphate form (T-705-RTP), acts as a competitive inhibitor and chain terminator for viral RdRp.[1][2] The exploration of analogs, therefore, focuses on modifying the pyrazine core to modulate this activity.
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a strategically functionalized starting material. The ester group at the C2 position serves as a precursor to the essential carboxamide moiety. The hydroxyl group at C3 is a key feature for mimicking the natural nucleobase, while the chloro group at C6 provides a reactive site for introducing diversity, such as the fluorine atom found in Favipiravir, through nucleophilic aromatic substitution (SNAr).
The conversion of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate to a Favipiravir analog involves two primary transformations: amidation of the methyl ester and nucleophilic aromatic substitution of the C6-chloro group.
Overall Synthetic Scheme
The proposed two-step synthesis transforms the starting material into a 6-fluoro analog, closely resembling the parent Favipiravir. This pathway is designed for efficiency and amenability to laboratory scale-up.
Figure 1: Proposed two-step synthesis of a Favipiravir analog.
Step-by-Step Rationale
Step 1: Amidation. The conversion of the methyl ester to the primary carboxamide is a critical step, as the amide functionality is essential for the biological activity of Favipiravir. This is typically achieved by aminolysis, using a concentrated solution of ammonia in an alcoholic solvent like methanol. Heating the reaction mixture is necessary to drive the reaction to completion. The choice of aqueous ammonia provides a high concentration of the nucleophile, while methanol serves as a co-solvent to ensure the solubility of the pyrazine substrate.
Step 2: Nucleophilic Aromatic Substitution (SNAr). The C6 position of the pyrazine ring is electron-deficient due to the electron-withdrawing effects of the two ring nitrogens and the adjacent carboxamide group. This electronic characteristic makes the C6-chloro substituent susceptible to displacement by a strong nucleophile. For the synthesis of a fluoro-analog, a fluoride salt such as potassium fluoride (KF) is an effective nucleophile. A high-boiling point, polar aprotic solvent like dimethyl sulfoxide (DMSO) is ideal for this transformation. DMSO effectively solvates the potassium cation, leaving a "naked" and highly reactive fluoride anion. Elevated temperatures are required to overcome the activation energy of this SNAr reaction. Several synthetic routes to Favipiravir itself rely on a similar fluorination step.[6][7]
Experimental Protocols
Safety Precaution: All manipulations should be performed in a certified fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. The starting material and intermediates are classified as irritants.[8][9]
Protocol 1: Synthesis of 6-Chloro-3-hydroxypyrazine-2-carboxamide (Intermediate)
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
Heating mantle with temperature control
Separatory funnel
Rotary evaporator
Büchner funnel and filter paper
Procedure:
To a round-bottom flask, add Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate (1.0 eq) and Methanol (approx. 10 mL per gram of starting material).
Stir the mixture to dissolve the starting material.
Carefully add aqueous ammonia (20 eq) to the flask.
Heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate:Hexanes.
Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
Add deionized water to the residue and cool the mixture in an ice bath.
Acidify the aqueous solution to pH ~2-3 by the dropwise addition of 1 M HCl. A precipitate should form.
Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.
Dry the solid under vacuum to yield 6-Chloro-3-hydroxypyrazine-2-carboxamide.[10] The product can be further purified by recrystallization from an appropriate solvent system (e.g., Ethanol/Water) if necessary.
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 6-Fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir Analog)
Materials:
6-Chloro-3-hydroxypyrazine-2-carboxamide (1.0 eq)
Anhydrous Potassium Fluoride (KF, 3.0-5.0 eq)
Anhydrous Dimethyl Sulfoxide (DMSO)
Deionized Water
Ethyl Acetate (EtOAc)
Silica Gel for column chromatography
Equipment:
Three-neck round-bottom flask equipped with a reflux condenser, thermometer, and nitrogen inlet
Heating mantle with temperature control and magnetic stirrer
Standard glassware for workup and purification
Procedure:
Ensure all glassware is oven-dried before use.
To the three-neck flask under a nitrogen atmosphere, add 6-Chloro-3-hydroxypyrazine-2-carboxamide (1.0 eq) and anhydrous Potassium Fluoride (3.0-5.0 eq).
Add anhydrous DMSO (approx. 15 mL per gram of starting amide).
Heat the reaction mixture to 120-140 °C with vigorous stirring. The reaction is typically sluggish; maintain heating for 24-48 hours.
Monitor the reaction by TLC or LC-MS for the consumption of the starting material and the appearance of the product.
After completion, cool the reaction mixture to room temperature.
Carefully pour the mixture into a beaker containing ice-water (approx. 10 times the volume of DMSO). This may result in the precipitation of the crude product.
Extract the aqueous mixture multiple times with Ethyl Acetate.
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography, eluting with a gradient of Ethyl Acetate in Hexanes.
Combine the pure fractions and remove the solvent to yield the final product, 6-Fluoro-3-hydroxypyrazine-2-carboxamide.
Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation and Expected Outcomes
The following table summarizes the key parameters for the proposed synthesis. Yields are estimates and may vary based on reaction scale and purification efficiency.
Step
Reaction
Key Reagents
Solvent
Temp (°C)
Time (h)
Est. Yield (%)
1
Amidation
NH₃ (aq)
MeOH
65-70
12-24
75-85
2
Fluorination
KF
DMSO
120-140
24-48
40-60
Workflow Visualization
The overall laboratory workflow from starting material to final, characterized analog is depicted below.
Figure 2: Laboratory workflow for analog synthesis.
Conclusion
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a valuable and versatile starting material for the synthesis of Favipiravir analogs. The protocols outlined in this application note provide a robust framework for the preparation of a 6-fluoro analog, a compound of significant interest for antiviral research. The strategic positioning of functional groups on the pyrazine core allows for efficient and logical synthetic transformations. Researchers and drug development professionals can adapt this methodology to introduce other functionalities at the C6 position, thereby enabling the exploration of a wide chemical space in the quest for next-generation antiviral therapeutics.
References
Malin, J. J., et al. (2020). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 12(4), 4-17. Available at: [Link]
Panda, S. S., et al. (2021). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. ChemistrySelect, 6(1), 101-107. Available at: [Link]
Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73, 1043–1051. Available at: [Link]
Seliem, I. A., et al. (2022). A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour. New Journal of Chemistry, 46(3), 1066-1074. Available at: [Link]
Sestok, A. E., et al. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(11), 3149. Available at: [Link]
ResearchGate. (2021). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. Request PDF. Available at: [Link]
Titova, Y. A., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 17-31. Available at: [Link]
Google Patents. (2022). A kind of synthetic method and application of favipiravir. CN113929633A.
Svirshchevskaya, E. V., et al. (2023). Green synthesis of structural analogs of favipiravir. RSC Advances, 13(24), 16327-16335. Available at: [Link]
Acta Naturae. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Available at: [Link]
RSC Publishing. (2023). Green synthesis of structural analogs of favipiravir. Available at: [Link]
ResearchGate. (n.d.). Pyrazine derivatives (9 and 10) as anti-SARS-CoV-2 agents. Retrieved from [Link]
Titova, Y. A., & Deev, S. L. (2020). Favipiravir - a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds, 56(5), 536-538. Available at: [Link]
Lead Sciences. (n.d.). 6-Chloro-3-hydroxypyrazine-2-carboxamide. Retrieved from [Link]
PubChem. (n.d.). Methyl 6-chloropyrazine-2-carboxylate. Retrieved from [Link]
PubChem. (n.d.). Methyl 5-amino-6-chloropyrazine-2-carboxylate. Retrieved from [Link]
PubChem. (n.d.). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Retrieved from [Link]
Anwendungsleitfaden: Strategien zur Derivatisierung von Methyl-6-chlor-3-hydroxypyrazin-2-carboxylat an der Chlorposition
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieser anwendungsorientierte Leitfaden bietet eine detaillierte technische Übersicht und experimentelle Protokolle für die chemische Modifikation...
Author: BenchChem Technical Support Team. Date: February 2026
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser anwendungsorientierte Leitfaden bietet eine detaillierte technische Übersicht und experimentelle Protokolle für die chemische Modifikation von Methyl-6-chlor-3-hydroxypyrazin-2-carboxylat. Im Mittelpunkt steht die Derivatisierung an der reaktiven Chlorposition, eine Schlüsselstrategie zur Erzeugung von Molekülbibliotheken für die pharmazeutische Forschung und Wirkstoffentdeckung.
Einleitung: Die Bedeutung von Pyrazin-Scaffolds in der medizinischen Chemie
Pyrazin- und seine Derivate sind eine bedeutende Klasse von N-Heterozyklen, die in einer Vielzahl von pharmazeutisch aktiven Verbindungen vorkommen.[1][2] Ihre einzigartigen elektronischen Eigenschaften und ihre Fähigkeit, an biologische Zielmoleküle zu binden, machen sie zu einem wertvollen Grundgerüst in der modernen medizinischen Chemie.[3][4] Methyl-6-chlor-3-hydroxypyrazin-2-carboxylat ist ein besonders interessantes Ausgangsmaterial, da es mehrere funktionelle Gruppen aufweist, die selektiv modifiziert werden können. Die Substitution des Chloratoms am C6-Atom ist ein entscheidender Schritt zur Einführung molekularer Diversität und zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR).
Dieser Leitfaden konzentriert sich auf die wichtigsten und robustesten Methoden zur Derivatisierung an der Chlorposition: Palladium-katalysierte Kreuzkupplungsreaktionen (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) und die nukleophile aromatische Substitution (SNAr).
Strategische Überlegungen: Reaktivität und Chemoselektivität
Das Vorhandensein einer Hydroxylgruppe und einer Methylestergruppe auf dem Pyrazinring beeinflusst die Reaktivität der Chlorposition. Die Hydroxylgruppe kann unter basischen Reaktionsbedingungen deprotoniert werden, was die Elektronendichte des Rings erhöht und möglicherweise die Reaktivität bei Kreuzkupplungsreaktionen beeinflusst.[5][6] Der Methylester ist eine elektronenziehende Gruppe, die den Pyrazinring für nukleophile Angriffe aktiviert, was für SNAr-Reaktionen von Vorteil ist.[7][8] Die Wahl der Reaktionsbedingungen ist daher entscheidend, um eine hohe Chemoselektivität zu gewährleisten und unerwünschte Nebenreaktionen zu minimieren.[9]
Schutzgruppenstrategie für die Hydroxylgruppe
In vielen Fällen, insbesondere bei der Verwendung starker Basen in Kreuzkupplungsreaktionen, kann der Schutz der Hydroxylgruppe erforderlich sein, um eine Deprotonierung und mögliche Komplikationen im katalytischen Zyklus zu verhindern. Silylether, wie z. B. tert-Butyldimethylsilylether (TBDMS), sind eine gängige Wahl, da sie unter milden Bedingungen eingeführt und entfernt werden können.[1]
Abbildung 1: Allgemeiner Arbeitsablauf mit einer Schutzgruppenstrategie.
Palladium-katalysierte Kreuzkupplungsreaktionen
Palladium-katalysierte Kreuzkupplungsreaktionen sind leistungsstarke Werkzeuge zur Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen.[10][11]
Suzuki-Miyaura-Kupplung: C-C-Bindungsbildung
Die Suzuki-Miyaura-Kupplung ermöglicht die Bildung einer C-C-Bindung zwischen dem Chlorpyrazin und einer Organoboronsäure oder einem Organoboronsäureester.[12][13] Diese Reaktion ist aufgrund ihrer hohen Toleranz gegenüber funktionellen Gruppen und der kommerziellen Verfügbarkeit einer Vielzahl von Boronsäuren weit verbreitet.[14][15]
Abbildung 2: Schematische Darstellung der Suzuki-Miyaura-Kupplung.
Reaktionsaufbau: In einem trockenen Schlenkrohr werden Methyl-6-chlor-3-(tert-butyldimethylsilyloxy)pyrazin-2-carboxylat (1,0 Äq.), die Arylboronsäure (1,2 Äq.), Kaliumcarbonat (2,0 Äq.) und Tetrakis(triphenylphosphin)palladium(0) (0,05 Äq.) vorgelegt.
Lösungsmittelzugabe: Eine entgaste Mischung aus 1,4-Dioxan und Wasser (4:1) wird zugegeben.
Reaktionsdurchführung: Die Reaktionsmischung wird unter einer inerten Atmosphäre (Argon oder Stickstoff) für 12-24 Stunden bei 80-100 °C gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt.
Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung mit Ethylacetat verdünnt und mit Wasser und gesättigter Natriumchloridlösung gewaschen. Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.
Reinigung: Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Kupplungsprodukt zu erhalten.
Entschützung (optional): Zur Abspaltung der TBDMS-Schutzgruppe wird das gereinigte Produkt in Tetrahydrofuran (THF) gelöst und mit Tetrabutylammoniumfluorid (TBAF, 1,1 Äq.) bei Raumtemperatur für 1-2 Stunden gerührt. Nach der Aufarbeitung wird das finale deprotegierte Produkt erhalten.
Parameter
Empfohlene Bedingungen
Pd-Katalysator
Pd(PPh₃)₄, PdCl₂(dppf)
Ligand (falls nötig)
dppf, SPhos, XPhos
Base
K₂CO₃, Cs₂CO₃, K₃PO₄
Lösungsmittel
Dioxan/H₂O, Toluol/H₂O, DMF
Temperatur
80 - 110 °C
Buchwald-Hartwig-Aminierung: C-N-Bindungsbildung
Die Buchwald-Hartwig-Aminierung ist eine vielseitige Methode zur Bildung von C-N-Bindungen durch Kupplung von Arylhalogeniden mit primären oder sekundären Aminen.[4][16] Diese Reaktion ist von großer Bedeutung für die Synthese von Arzneistoffen, die Arylamin-Struktureinheiten enthalten.[3][17]
Reaktionsaufbau: In einem trockenen, mit Inertgas gespülten Reaktionsgefäß werden Methyl-6-chlor-3-(tert-butyldimethylsilyloxy)pyrazin-2-carboxylat (1,0 Äq.), das entsprechende Amin (1,2 Äq.), Natrium-tert-butoxid (1,4 Äq.), der Palladium-Präkatalysator (z.B. Pd₂(dba)₃, 0,02 Äq.) und ein geeigneter Phosphinligand (z.B. Xantphos, 0,04 Äq.) vorgelegt.
Lösungsmittelzugabe: Absolutes, entgastes Toluol oder Dioxan wird zugegeben.
Reaktionsdurchführung: Die Mischung wird unter Argonatmosphäre für 4-18 Stunden bei 90-110 °C erhitzt. Der Reaktionsverlauf wird mittels DC oder LC-MS überwacht.
Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung durch Celite filtriert, um den Katalysator zu entfernen. Das Filtrat wird im Vakuum eingeengt.
Reinigung: Das Rohprodukt wird durch Säulenchromatographie an Kieselgel aufgereinigt.
Entschützung (optional): Die TBDMS-Gruppe kann wie oben beschrieben mit TBAF entfernt werden.
Die Sonogashira-Kupplung ermöglicht die Synthese von Arylalkinen durch die Reaktion eines Arylhalogenids mit einem terminalen Alkin.[18][19] Diese Reaktion erfordert in der Regel einen Palladium-Katalysator und einen Kupfer(I)-Cokatalysator.[20][21]
Experimentelles Protokoll: Sonogashira-Kupplung
Reaktionsaufbau: In einem Schlenkrohr werden Methyl-6-chlor-3-hydroxypyrazin-2-carboxylat (1,0 Äq.), PdCl₂(PPh₃)₂ (0,03 Äq.) und Kupfer(I)-iodid (CuI, 0,06 Äq.) unter Argonatmosphäre vorgelegt.
Lösungsmittel und Reagenzien: Absolutes, entgastes THF oder DMF wird zugegeben, gefolgt von Triethylamin (2,5 Äq.). Anschließend wird das terminale Alkin (1,5 Äq.) zugetropft.
Reaktionsdurchführung: Die Reaktion wird bei Raumtemperatur oder leicht erhöhter Temperatur (40-60 °C) für 6-24 Stunden gerührt. Der Fortschritt wird mittels DC oder LC-MS überwacht.
Aufarbeitung: Die Reaktionsmischung wird durch Celite filtriert und das Lösungsmittel im Vakuum entfernt. Der Rückstand wird in Ethylacetat aufgenommen und mit wässriger Ammoniumchloridlösung und Wasser gewaschen.
Reinigung: Das Produkt wird durch Säulenchromatographie an Kieselgel isoliert.
Parameter
Empfohlene Bedingungen
Pd-Katalysator
PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Cu-Cokatalysator
CuI
Base
Et₃N, Diisopropylethylamin (DIPEA)
Lösungsmittel
THF, DMF, Acetonitril
Temperatur
25 - 80 °C
Nukleophile Aromatische Substitution (SNAr)
Aufgrund der elektronenziehenden Wirkung der beiden Stickstoffatome und der Carboxylatgruppe ist der Pyrazinring elektronisch verarmt und somit anfällig für nukleophile Angriffe. Dies ermöglicht die direkte Substitution des Chlors durch eine Vielzahl von Nukleophilen ohne Metallkatalysator.[7][8]
Abbildung 3: Mechanismus der nukleophilen aromatischen Substitution (SNAr).
Experimentelles Protokoll: SNAr mit einem Thiol-Nukleophil
Reaktionsaufbau: In einem Rundkolben wird Methyl-6-chlor-3-hydroxypyrazin-2-carboxylat (1,0 Äq.) in einem polaren aprotischen Lösungsmittel wie DMF oder DMSO gelöst.
Reagenzienzugabe: Das Thiol (z.B. Thiophenol, 1,1 Äq.) und eine Base wie Kaliumcarbonat (1,5 Äq.) werden zugegeben.
Reaktionsdurchführung: Die Mischung wird bei 60-100 °C für 2-12 Stunden gerührt, bis die Umsetzung vollständig ist (DC- oder LC-MS-Kontrolle).
Aufarbeitung: Die Reaktionsmischung wird in Wasser gegossen und mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit Wasser und Sole gewaschen, über Natriumsulfat getrocknet und eingeengt.
Reinigung: Das Rohprodukt wird durch Säulenchromatographie oder Umkristallisation gereinigt.
Die Derivatisierung von Methyl-6-chlor-3-hydroxypyrazin-2-carboxylat an der Chlorposition bietet einen vielseitigen Zugang zu einer breiten Palette von funktionalisierten Pyrazin-Derivaten. Die Wahl der Methode – Palladium-katalysierte Kreuzkupplung oder SNAr – hängt von der gewünschten neuen Bindung (C-C, C-N, C-S, C-O) und der Natur des Kupplungspartners ab. Eine sorgfältige Abwägung der Reaktionsbedingungen, einschließlich der potenziellen Notwendigkeit einer Schutzgruppenstrategie für die Hydroxylgruppe, ist entscheidend für den synthetischen Erfolg. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Entwicklung neuer, biologisch aktiver Moleküle auf Basis des Pyrazin-Grundgerüsts.
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Pyrazine Scaffolds in Medicinal Chemistry The pyrazine core is a privi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Pyrazine Scaffolds in Medicinal Chemistry
The pyrazine core is a privileged scaffold in modern drug discovery, appearing in a multitude of biologically active molecules. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable heterocycle for medicinal chemists. Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a particularly valuable building block. The chlorine atom at the 6-position provides a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the strategic introduction of diverse aryl and heteroaryl substituents, enabling the systematic exploration of structure-activity relationships (SAR) in drug development programs. The adjacent hydroxyl and ester functionalities offer further points for modification or can serve as key pharmacophoric features. This guide provides a comprehensive overview and detailed protocols for the successful application of Suzuki coupling reactions with this versatile pyrazine building block.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon single bond between an organoborane and an organic halide.[1][2] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species.[2][3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4]
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the carbon-chlorine bond of the methyl 6-chloro-3-hydroxypyrazine-2-carboxylate. This step forms a palladium(II) intermediate.[1][4] The reactivity of aryl chlorides in this step can be lower than that of bromides or iodides, often necessitating the use of electron-rich and bulky phosphine ligands on the palladium catalyst to facilitate this transformation.[4]
Transmetalation: In this step, the organic moiety from the boronic acid (or ester) is transferred to the palladium(II) complex, displacing the halide. This process is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][3]
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the desired carbon-carbon bond in the product and regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue.[1][4]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols: A Guide to Best Practices
The following protocols are designed to be robust and reproducible. However, optimization may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate with Arylboronic Acids
This protocol outlines a general method for the coupling of various arylboronic acids with the title compound.
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add methyl 6-chloro-3-hydroxypyrazine-2-carboxylate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the starting pyrazine. The choice of base is crucial; carbonates are commonly used, with cesium carbonate often providing better results for less reactive chlorides.
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent the oxidation of the palladium(0) catalyst.
Rationale: The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive state. Maintaining an inert atmosphere throughout the reaction is paramount for catalytic efficiency.
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The reaction mixture should be stirred to ensure homogeneity.
Rationale: A mixture of an organic solvent and water is often used. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing the solvent removes dissolved oxygen.
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the reaction mixture.
Rationale: The choice of catalyst is critical. For chloropyrazines, which can be less reactive than their bromo or iodo counterparts, a catalyst with bulky, electron-rich phosphine ligands is often preferred to promote the oxidative addition step.[4]
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (4-24 hours). Monitor the reaction progress by TLC or LC-MS.
Rationale: Elevated temperatures are generally required to drive the reaction to completion, especially with less reactive aryl chlorides. Monitoring the reaction allows for determination of the optimal reaction time and prevents the formation of degradation products from prolonged heating.
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions and Yields
The following table provides hypothetical yet realistic examples of reaction conditions and expected yields for the Suzuki coupling of methyl 6-chloro-3-hydroxypyrazine-2-carboxylate with various arylboronic acids.
Entry
Arylboronic Acid
Catalyst (mol%)
Base (equiv.)
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylboronic acid
Pd(PPh₃)₄ (5)
K₂CO₃ (2)
Dioxane/H₂O (4:1)
100
12
85
2
4-Methoxyphenylboronic acid
PdCl₂(dppf) (3)
Cs₂CO₃ (2.5)
Toluene/H₂O (10:1)
90
8
92
3
3-Pyridylboronic acid
Pd(OAc)₂ (2) + SPhos (4)
K₃PO₄ (3)
DME/H₂O (5:1)
100
16
78
4
2-Thienylboronic acid
Pd(PPh₃)₄ (5)
K₂CO₃ (2)
Dioxane/H₂O (4:1)
100
10
88
Troubleshooting and Key Considerations
Low Yield or No Reaction:
Inactive Catalyst: Ensure the catalyst is not degraded and that a strictly inert atmosphere was maintained.
Insufficiently Reactive Chloride: For challenging couplings, consider using a more active catalyst system, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3] A stronger base like K₃PO₄ may also be beneficial.
Protodeboronation: The boronic acid can degrade, especially at high temperatures and in the presence of water. Using a slight excess of the boronic acid can help mitigate this.
Formation of Side Products:
Homocoupling of Boronic Acid: This can occur if the reaction conditions are too harsh or if oxygen is present. Ensure thorough degassing of solvents.
Hydrolysis of the Ester: The basic conditions and presence of water can lead to the hydrolysis of the methyl ester. If this is a significant issue, consider using a milder base or protecting the hydroxyl group.
Workflow for Protocol Optimization
Caption: A logical workflow for optimizing the Suzuki coupling protocol.
Conclusion
The Suzuki-Miyaura coupling of methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a powerful and versatile method for the synthesis of novel, highly functionalized pyrazine derivatives. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently generate diverse libraries of compounds for drug discovery and development. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this important transformation.
References
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]
Aoyagi, Y., Inoue, A., Koike, I., et al. (1992). PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES. Heterocycles, 33(1), 257-272. Available at: [Link]
Verboom, W., et al. (2012). Palladium-catalyzed Cross-Coupling of Various Phosphorus Pronucleophiles With Chloropyrazines: Synthesis of Novel Am(III)-selective Extractants. Organic & Biomolecular Chemistry, 10(28), 5443-51. Available at: [Link]
Cerna, I., & Bej, A. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3565-3583. Available at: [Link]
ResearchGate. (2012). Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(III)-selective extractants. Available at: [Link]
Aoyagi, Y., et al. (1989). Cross-Coupling Reactions of Chloropyrazines with 1-Substituted Indoles. Chemical & Pharmaceutical Bulletin, 37(6), 1472-1476. Available at: [Link]
Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Advances, 11(45), 28246-28251. Available at: [Link]
Noël, T., & Musacchio, A. J. (2018). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters, 20(10), 2918-2921. Available at: [Link]
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12557-12566. Available at: [Link]
Watson, D. A., & Su, M. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15762. Available at: [Link]
Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 117-120. Available at: [Link]
The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available at: [Link]
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. Available at: [Link]
Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 117-120. Available at: [Link]
Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Semantic Scholar. Available at: [Link]
CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid. (2021). Google Patents.
ResearchGate. (2016). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Available at: [Link]
Rosen, B. M., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition, 48(30), 5583-5587. Available at: [Link]
Głowacka, I. E., et al. (2015). Synthesis and QSAR Study of Novel 6-chloro-3-(2-Arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide Derivatives With Anticancer Activity. Medicinal Chemistry, 11(5), 459-472. Available at: [Link]
Denmark, S. E., & Wang, Z. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of Organic Chemistry, 86(17), 11849-11862. Available at: [Link]
Application Notes and Protocols for the Characterization of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate
Introduction Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a substituted pyrazine derivative of significant interest to researchers, scientists, and drug development professionals. The pyrazine ring is a key structu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a substituted pyrazine derivative of significant interest to researchers, scientists, and drug development professionals. The pyrazine ring is a key structural motif in numerous biologically active compounds, and the specific functionalization of this molecule—featuring a chloro group, a hydroxyl group, and a methyl carboxylate ester—imparts unique physicochemical properties that are critical to its function and safety profile. Accurate and comprehensive analytical characterization is therefore paramount to ensure its identity, purity, and stability.
These application notes provide a detailed guide to the analytical methodologies for the thorough characterization of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate. The protocols herein are designed to be robust and self-validating, drawing upon established principles of analytical chemistry and spectral data from closely related structural analogs.
The structural features of this molecule, including the electron-withdrawing chloro and carboxylate groups and the electron-donating hydroxyl group on the aromatic pyrazine core, dictate the selection of appropriate analytical techniques.
Chromatographic Analysis for Purity and Quantification
Chromatographic methods are essential for assessing the purity of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate and for quantifying it in various matrices. Given the polarity imparted by the hydroxyl and carboxylate groups, High-Performance Liquid Chromatography (HPLC) is the method of choice. Gas Chromatography (GC) may also be applicable, potentially after derivatization of the hydroxyl group to increase volatility.
High-Performance Liquid Chromatography (HPLC)
Principle of the Method: Reversed-phase HPLC separates compounds based on their hydrophobicity. A polar mobile phase is used with a nonpolar stationary phase. For Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate, its polar nature suggests it will elute at a reasonable retention time under reversed-phase conditions.
Instrumentation:
HPLC system with a UV-Vis or Diode Array Detector (DAD)
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Autosampler
Data acquisition and processing software
Protocol:
Sample Preparation:
Accurately weigh 10 mg of the sample.
Dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended to ensure good peak shape and resolution.
Gradient Program:
Start with 10% acetonitrile for 2 minutes.
Ramp to 90% acetonitrile over 10 minutes.
Hold at 90% acetonitrile for 2 minutes.
Return to 10% acetonitrile over 1 minute and re-equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm and 280 nm (or scan with DAD to determine the optimal wavelength).
Injection Volume: 10 µL
Expected Results and Data Interpretation:
A single major peak should be observed, representing Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks. The retention time is a characteristic property under the specified conditions.
Data Summary Table:
Parameter
Value
Column
C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A
Water with 0.1% Formic Acid
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Flow Rate
1.0 mL/min
Temperature
30 °C
Detection
254 nm
Injection Volume
10 µL
Workflow Diagram:
Caption: HPLC analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of the Method: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[1] For compounds with polar functional groups like hydroxyls, derivatization may be necessary to improve volatility and thermal stability. The mass spectrometer provides structural information based on the fragmentation pattern of the molecule.
Instrumentation:
Gas chromatograph coupled to a mass spectrometer (quadrupole or ion trap)
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Autosampler
Data acquisition and processing software with a mass spectral library
Protocol:
Sample Preparation (with Derivatization):
Accurately weigh 1 mg of the sample into a vial.
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
Add 900 µL of a suitable solvent (e.g., pyridine or acetonitrile).
Heat the vial at 70 °C for 30 minutes.
Cool to room temperature before injection.
GC-MS Conditions:
Injector Temperature: 250 °C
Oven Temperature Program:
Initial temperature: 100 °C, hold for 2 minutes.
Ramp to 280 °C at 10 °C/min.
Hold at 280 °C for 5 minutes.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Ion Source Temperature: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-500.
Expected Results and Data Interpretation:
The derivatized compound will produce a distinct peak in the total ion chromatogram. The mass spectrum will show a molecular ion peak (for the silylated derivative) and characteristic fragment ions. The presence of chlorine will be indicated by a characteristic M+2 isotope peak with an intensity of about one-third of the molecular ion peak. Common fragmentations may include the loss of the silyl group, the methoxy group, and cleavage of the pyrazine ring.
Workflow Diagram:
Caption: GC-MS analysis workflow.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of the Method: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information on the number and environment of protons, while ¹³C NMR provides information on the carbon skeleton.
Instrumentation:
NMR spectrometer (400 MHz or higher)
5 mm NMR tubes
Protocol:
Sample Preparation:
Dissolve 10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Transfer the solution to an NMR tube.
NMR Acquisition Parameters (in DMSO-d₆):
¹H NMR:
Number of scans: 16
Relaxation delay: 2 s
Spectral width: -2 to 12 ppm
¹³C NMR:
Number of scans: 1024
Relaxation delay: 2 s
Spectral width: 0 to 200 ppm
Expected Results and Data Interpretation:
¹H NMR (Predicted):
A singlet for the pyrazine ring proton (H-5) is expected in the aromatic region (δ 8.0-8.5 ppm).
A singlet for the methyl ester protons (-OCH₃) is expected around δ 3.8-4.0 ppm.
A broad singlet for the hydroxyl proton (-OH) is expected at a downfield chemical shift (δ 10.0-12.0 ppm), which may exchange with D₂O.
¹³C NMR (Predicted):
The carbonyl carbon of the ester will be the most downfield signal (δ 160-165 ppm).
The carbon attached to the hydroxyl group (C-3) will be significantly deshielded (δ 150-155 ppm).
The carbon attached to the chlorine atom (C-6) will also be deshielded (δ 145-150 ppm).
The remaining pyrazine ring carbons will appear in the aromatic region.
The methyl ester carbon will be the most upfield signal (δ 50-55 ppm).
Predicted NMR Data Summary:
Group
¹H Chemical Shift (ppm)
¹³C Chemical Shift (ppm)
Pyrazine-H
~8.2 (s, 1H)
C2: ~135, C3: ~152, C5: ~130, C6: ~148
-OH
~11.0 (br s, 1H)
-
-COOCH₃
~3.9 (s, 3H)
C=O: ~162, -OCH₃: ~53
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle of the Method: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.
Instrumentation:
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Protocol:
Sample Preparation:
Place a small amount of the solid sample directly onto the ATR crystal.
Ensure good contact between the sample and the crystal.
FTIR Acquisition:
Collect the spectrum over the range of 4000-400 cm⁻¹.
Perform a background scan before running the sample.
Expected Results and Data Interpretation:
The FTIR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
Characteristic IR Absorption Bands:
Wavenumber (cm⁻¹)
Vibration
Functional Group
3300-2500 (broad)
O-H stretch
Hydroxyl (-OH)
~3100
C-H stretch
Aromatic C-H
1730-1710
C=O stretch
Ester carbonyl
1600-1450
C=C and C=N stretch
Pyrazine ring
1300-1200
C-O stretch
Ester
~850
C-Cl stretch
Chloro group
Elemental Analysis
Principle of the Method: Elemental analysis determines the mass percentages of the elements (Carbon, Hydrogen, Nitrogen) in a compound. This is a fundamental technique for confirming the empirical formula.
Instrumentation:
CHN elemental analyzer
Protocol:
Sample Preparation:
Accurately weigh approximately 2-3 mg of the dry, pure sample into a tin capsule.
Analysis:
The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
Expected Results and Data Interpretation:
The experimentally determined mass percentages of C, H, and N should be in close agreement with the theoretical values calculated from the molecular formula C₆H₅ClN₂O₃.
Theoretical Elemental Composition:
Element
Mass Percentage (%)
Carbon (C)
38.21
Hydrogen (H)
2.67
Chlorine (Cl)
18.79
Nitrogen (N)
14.85
Oxygen (O)
25.46
Conclusion
The analytical methods outlined in these application notes provide a comprehensive framework for the characterization of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate. The combination of chromatographic and spectroscopic techniques, along with elemental analysis, allows for unambiguous confirmation of its identity, purity, and structure. These protocols are designed to be a valuable resource for researchers and scientists in the pharmaceutical and chemical industries, ensuring the quality and integrity of this important molecule.
References
BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. BenchChem.
BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of Pyrazines. BenchChem.
Nzikayel, S., Akpan, I., & Ec, A. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
PubChem. (n.d.). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Retrieved from [Link]
PubChem. (n.d.). Methyl 6-chloropyrazine-2-carboxylate. Retrieved from [Link]
ResearchGate. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Retrieved from [Link]
ResearchGate. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Retrieved from [Link]
Semantic Scholar. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]
Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate
Abstract This application note presents a detailed, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for Methyl 6-chloro-3-h...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a detailed, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate. This molecule is a key intermediate in the synthesis of various pharmaceutical compounds. The developed method is designed to be specific, accurate, and precise, enabling the separation of the main component from its potential process-related impurities and degradation products. The protocol herein provides a robust starting point for researchers, quality control analysts, and drug development professionals, and is grounded in established chromatographic principles and regulatory expectations for stability-indicating assays.[1][2][3]
Introduction: The Analytical Imperative
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. Its purity is a critical quality attribute that can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and robust analytical method to assess its purity and stability is paramount.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolving power and sensitivity.[4] A stability-indicating method, as mandated by the International Council for Harmonisation (ICH) guidelines, is one that can unequivocally assess the drug substance in the presence of its potential degradation products, impurities, and excipients.[3] This application note details the development and protocol for such a method, drawing upon the analytical chemistry of structurally similar pyrazine derivatives, such as Favipiravir, to inform the methodological choices.[1][5][6]
Physicochemical Properties of the Analyte
A comprehensive understanding of the analyte's physicochemical properties is the foundation of rational HPLC method development.
Structure:
A simplified representation of the chemical structure of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate.
Table 1: Physicochemical Properties of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate and Related Analogues
The presence of the pyrazine ring, a conjugated system, imparts strong UV absorbance, making UV detection a suitable choice. The hydroxyl and chloro substituents, along with the methyl ester group, will influence the molecule's polarity and, consequently, its retention behavior in reversed-phase chromatography. The UV absorbance maxima of the structurally similar Favipiravir provide a logical starting point for selecting the detection wavelength.[6]
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a comprehensive starting point. Method optimization and validation are necessary for implementation in a specific laboratory or for a particular drug product matrix.
Instrumentation and Consumables
HPLC System: A quaternary gradient HPLC system with a UV or Photodiode Array (PDA) detector.
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended as a starting point due to its versatility and wide use for moderately polar compounds.
Chemicals: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphoric acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies.
Reference Standard: A well-characterized reference standard of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate of known purity.
Chromatographic Conditions
The selection of chromatographic parameters is based on achieving optimal separation of the main peak from any potential impurities and degradants.
Table 2: Recommended HPLC Conditions
Parameter
Recommended Setting
Rationale
Mobile Phase A
0.1% Phosphoric Acid in Water
The acidic mobile phase suppresses the ionization of the hydroxyl group, leading to better peak shape and reproducible retention times.
Mobile Phase B
Acetonitrile
A common and effective organic modifier for reversed-phase chromatography.
A gradient is employed to ensure the elution of any less polar impurities and to clean the column after each injection, providing a robust separation for a range of potential impurities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength
230 nm and 330 nm (or PDA scan 200-400 nm)
Based on the UV spectra of similar pyrazine derivatives, monitoring at two wavelengths can help in detecting impurities with different chromophores. A PDA detector is highly recommended to assess peak purity.[6]
Injection Volume
10 µL
This can be optimized based on the concentration of the sample and the sensitivity of the detector.
Diluent
Acetonitrile/Water (50:50, v/v)
Provides good solubility for the analyte and is compatible with the mobile phase.
Preparation of Solutions
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Workflow for Purity Analysis
The following diagram illustrates the logical flow of the HPLC analysis from sample preparation to data interpretation.
Caption: HPLC Purity Analysis Workflow.
System Suitability Testing (SST)
Before sample analysis, the performance of the HPLC system must be verified. This is a core principle of self-validating protocols.
Table 3: System Suitability Criteria
Parameter
Acceptance Criteria
Rationale
Tailing Factor (T)
≤ 2.0
Ensures symmetrical peaks for accurate integration.
Theoretical Plates (N)
≥ 2000
Indicates good column efficiency and separation power.
%RSD of Peak Area (n=5)
≤ 2.0%
Demonstrates the precision of the injection and detection system.
%RSD of Retention Time (n=5)
≤ 1.0%
Indicates the stability of the pump and mobile phase composition.
Development of a Stability-Indicating Method: Forced Degradation Studies
To demonstrate the specificity of the method, forced degradation studies must be performed.[3][9] The goal is to achieve 5-20% degradation of the active substance. The chromatograms of the stressed samples should show that the degradation product peaks are well-resolved from the main peak and from each other.
Protocol for Forced Degradation
Acid Hydrolysis: Reflux the sample solution with 0.1 M HCl at 60 °C for 4 hours.
Base Hydrolysis: Reflux the sample solution with 0.1 M NaOH at 60 °C for 2 hours. Neutralize with 0.1 M HCl before injection. Based on data from similar molecules, significant degradation is expected under alkaline conditions.[1]
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light (in a photostability chamber) for 24 hours.
Data Interpretation
The peak purity of the main component in the stressed samples should be evaluated using a PDA detector. The resolution between the main peak and the closest eluting degradation product should be greater than 1.5.
Calculation of Purity
The purity of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate can be calculated using the area normalization method:
% Purity = (Area of Main Peak / Total Area of all Peaks) x 100
Conclusion
The HPLC method detailed in this application note provides a robust and reliable starting point for the purity determination of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate. The method is designed to be stability-indicating, a critical requirement for the analysis of pharmaceutical intermediates and APIs. The provided protocols for system suitability and forced degradation studies ensure that the method is performing as expected and is specific for the analyte of interest. As with any analytical method, further optimization and validation are essential before its implementation for routine quality control.
References
Physicochemical Properties and Molecular Insights of Favipiravir and Roflumilast Solid Dispersions for COVID-19 Treatment. National Institutes of Health (NIH). Available at: [Link]
Physicochemical Characteristics and In Vitro Toxicity/Anti-SARS-CoV-2 Activity of Favipiravir Solid Lipid Nanoparticles (SLNs). MDPI. Available at: [Link]
Comparison of HPLC and UV Spectrophotometric Methods for Quantification of Favipiravir in Pharmaceutical Formulations. National Institutes of Health (NIH). Available at: [Link]
Development and validation of stability indicating HPLC method for favipiravir used in the treatment of the Covid-19 disease. DergiPark. Available at: [Link]
Favipiravir | C5H4FN3O2 | CID 492405. PubChem - National Institutes of Health (NIH). Available at: [Link]
Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR. National Institutes of Health (NIH). Available at: [Link]
Stability Indicating RP-HPLC Method Development and Validation for Quantification of Favipiravir and its Related Substances. Impactfactor.org. Available at: [Link]
High performance liquid chromatography is one of the most accurate methods widely used for the quantitative as well as qualitative analysis of drug product and is used for determining drug product stability. Academia.edu. Available at: [Link]
Cocrystals of Favipiravir: Improved physicochemical properties and solution stability study. ACS Publications. Available at: [Link]
HPLC-UV method for quantification of favipiravir in pharmaceutical formulations. AKJournals. Available at: [Link]
Technical Support Center: Synthesis of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and improve your yield and purity.
Introduction
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a substituted pyrazine ring, presents unique synthetic challenges. The most common route to this compound involves the selective chlorination of a pyrazine precursor. This guide will focus on a plausible and widely applicable synthetic method, highlighting critical parameters and potential pitfalls.
A common synthetic approach starts from the commercially available Methyl 3-hydroxypyrazine-2-carboxylate. The key transformation is the regioselective chlorination at the C6 position of the pyrazine ring. N-Chlorosuccinimide (NCS) is a frequently used reagent for this purpose due to its milder nature compared to chlorine gas, which can lead to decomposition of the pyrazine ring.[1]
Synthetic Workflow Overview
The synthesis can be broadly categorized into two main stages: the chlorination reaction and the product work-up and purification.
Caption: General workflow for the synthesis of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Issue 1: Low or No Conversion of Starting Material
Question: I've run the reaction overnight, but TLC and LC-MS analysis show a significant amount of unreacted Methyl 3-hydroxypyrazine-2-carboxylate. What could be the problem?
Answer: Low conversion can stem from several factors related to the reagents and reaction conditions.
Inactive N-Chlorosuccinimide (NCS): NCS can degrade over time, especially if exposed to moisture. It is crucial to use a fresh, high-purity batch of NCS. To test the activity of your NCS, you can perform a simple patch test with a known reactive substrate.
Insufficient Temperature: While the chlorination of activated rings with NCS can often proceed at room temperature, some substrates require heating to overcome the activation energy barrier.[2] Based on analogous syntheses, a temperature range of 50-70°C in a solvent like DMF is a good starting point.[3] If you are running the reaction at room temperature, a gradual increase in temperature is recommended.
Solvent Choice: The polarity and aprotic nature of the solvent are critical. Dimethylformamide (DMF) is a common choice as it effectively dissolves both the substrate and NCS, facilitating the reaction.[3] If you are using a less polar solvent, consider switching to DMF or another suitable polar aprotic solvent like DMAc.
Incorrect Stoichiometry: Ensure you are using a slight excess of NCS (e.g., 1.1 to 1.3 equivalents) to drive the reaction to completion.
Issue 2: Formation of Multiple Products (Low Selectivity)
Question: My reaction mixture shows the desired product, but also several other spots on the TLC plate, some of which I suspect are di-chlorinated byproducts. How can I improve the selectivity?
Answer: The formation of multiple products, particularly over-chlorination, is a common challenge in halogenation reactions.
Controlling Stoichiometry: The most critical factor is the precise control of the NCS amount. Use no more than 1.1 equivalents of NCS initially. Adding the NCS portion-wise over a period can also help to maintain a low concentration of the chlorinating agent, thus favoring mono-chlorination.
Reaction Temperature: Higher temperatures can sometimes lead to decreased selectivity. If you are observing over-chlorination at an elevated temperature, try running the reaction at a lower temperature for a longer duration.
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed and a significant amount of the desired product has formed, quench the reaction to prevent further chlorination.
Issue 3: Product Decomposition or Low Isolated Yield After Work-up
Question: The reaction seems to go well according to in-process controls, but my isolated yield is very low. I suspect the product is degrading during work-up. What are the likely causes and solutions?
Answer: The pyrazine ring and the ester functional group can be sensitive to certain work-up conditions.
Hydrolysis of the Ester: The methyl ester can be susceptible to hydrolysis, especially under basic or strongly acidic conditions, to form the corresponding carboxylic acid. During the aqueous work-up, ensure the pH is kept neutral or slightly acidic. Avoid prolonged exposure to strong bases. A green chemistry approach using LiOH in water for hydrolysis of a similar compound has been reported, highlighting the sensitivity of the ester group.[4]
Thermal Decomposition: The product may be thermally labile. Avoid excessive temperatures during solvent removal. Use a rotary evaporator at a moderate temperature and pressure.
Emulsion Formation during Extraction: The presence of DMF can sometimes lead to emulsion formation during aqueous extraction. To break emulsions, you can add brine or a small amount of a different organic solvent.
Product Solubility: The product may have some solubility in the aqueous phase. Ensure you perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.
Issue 4: Difficulty in Product Purification
Question: I have a crude product that is an oil/sticky solid, and I'm struggling to purify it by recrystallization. What are my options?
Answer: Purification can be challenging if impurities have similar properties to the product.
Recrystallization Solvent Screening: A systematic screening of different solvents and solvent systems is the first step. Consider single solvents of varying polarity (e.g., ethanol, isopropanol, ethyl acetate, toluene) and mixed solvent systems (e.g., ethyl acetate/hexanes, ethanol/water).
Column Chromatography: If recrystallization fails, silica gel column chromatography is a viable alternative. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is a good starting point. Monitor the fractions by TLC to isolate the pure product.
Acid-Base Extraction: If the main impurity is the hydrolyzed carboxylic acid, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity. Then, wash with water and brine, dry, and concentrate to obtain the purified ester.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
A1: Methyl 3-hydroxypyrazine-2-carboxylate is an excellent starting material as it is commercially available and only requires the chlorination step to reach the target molecule. An alternative would be to start from 3-aminopyrazine-2-carboxylic acid methyl ester, which would require a Sandmeyer-type reaction to introduce the chloro and hydroxyl groups, adding complexity to the synthesis.[3]
Q2: Can I use other chlorinating agents besides NCS?
A2: While other chlorinating agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) can be used, they are generally more reactive and less selective than NCS.[1] This can lead to a higher risk of over-chlorination and degradation of the sensitive pyrazine ring. For laboratory-scale synthesis where selectivity is key, NCS is the preferred reagent.
Q3: How do I monitor the reaction progress effectively?
A3: Thin-layer chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between the starting material, product, and any major byproducts (e.g., 30-50% ethyl acetate in hexanes). Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It allows you to track the disappearance of the starting material and the appearance of the product, as well as identify the mass of any byproducts.
Q4: What are the expected spectroscopic data for the final product?
¹H NMR: A singlet in the aromatic region (around 8.0-8.5 ppm) for the proton on the pyrazine ring, a singlet for the methyl ester protons (around 3.9-4.1 ppm), and a broad singlet for the hydroxyl proton.
¹³C NMR: Resonances for the pyrazine ring carbons, the carbonyl carbon of the ester, and the methyl carbon of the ester.
MS (ESI): A molecular ion peak corresponding to the mass of the compound (C₆H₅ClN₂O₃, MW: 188.57 g/mol ), showing the characteristic isotopic pattern for a chlorine-containing compound.
Q5: Is the hydroxyl group on the pyrazine ring acidic?
A5: Yes, the hydroxyl group on the pyrazinone ring is acidic due to the electron-withdrawing nature of the pyrazine ring and the adjacent carbonyl group. This is why it can be deprotonated with a mild base, and this property can be exploited for purification as mentioned in the troubleshooting guide.
Experimental Protocol: Chlorination of Methyl 3-hydroxypyrazine-2-carboxylate
This protocol is a representative procedure based on analogous syntheses found in the literature.[3] Optimization may be required for your specific setup and scale.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Amount (mmol)
Mass/Volume
Methyl 3-hydroxypyrazine-2-carboxylate
154.12
10.0
1.54 g
N-Chlorosuccinimide (NCS)
133.53
11.0
1.47 g
Dimethylformamide (DMF)
-
-
20 mL
Ethyl Acetate
-
-
As needed
Saturated Sodium Thiosulfate Solution
-
-
As needed
Brine
-
-
As needed
Anhydrous Magnesium Sulfate
-
-
As needed
Procedure:
To a dry round-bottom flask equipped with a magnetic stirrer and a condenser, add Methyl 3-hydroxypyrazine-2-carboxylate (1.54 g, 10.0 mmol) and DMF (20 mL).
Stir the mixture until the starting material is completely dissolved.
Add N-Chlorosuccinimide (1.47 g, 11.0 mmol) in one portion.
Heat the reaction mixture to 60°C and stir for 4-6 hours.
Monitor the reaction progress by TLC (30% Ethyl Acetate/Hexanes).
Once the starting material is consumed, cool the reaction mixture to room temperature.
Pour the reaction mixture into ice-water (100 mL) and stir for 15 minutes.
Quench any remaining NCS by adding saturated sodium thiosulfate solution until a starch-iodide test is negative.
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
References
Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug Discoveries & Therapeutics, 8(4), 163-168.
CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid. (2021).
He, H. Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
He, H. Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. PubMed. Available at: [Link]
Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Semantic Scholar. Available at: [Link]
US5279719A - Method for chlorination of methylated aromatic compounds. (1994).
Technical Support Center: Synthesis of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate. This molecule is a critical intermediate in the development of various pharmaceutical compounds, including anti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate. This molecule is a critical intermediate in the development of various pharmaceutical compounds, including antiviral agents.[1][2][3] Its purity is paramount for the success of subsequent synthetic steps. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues, with a focus on the identification and mitigation of reaction byproducts.
Section 1: Frequently Asked Questions (FAQs) on Common Byproducts
This section addresses the most common impurities encountered during the synthesis of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate.
Q1: What are the primary byproducts I should anticipate in my crude reaction mixture?
A: During a typical synthesis, you can expect to encounter several common byproducts. The most prevalent are the hydrolyzed carboxylic acid, the decarboxylated pyrazine, dimeric species, and isomers or over-halogenated products from preceding steps. Each possesses distinct characteristics that can be identified through standard analytical techniques like LC-MS and NMR.
Q2: My LC-MS shows a significant peak with a mass of 188.5 g/mol (M-H for C5H3ClN2O3) that is more polar than my product. What is this impurity?
A: This impurity is almost certainly 6-chloro-3-hydroxypyrazine-2-carboxylic acid , the product of ester hydrolysis. The methyl ester is susceptible to cleavage back to the parent carboxylic acid, especially in the presence of water under either acidic or basic conditions.[4][5] This is one of the most common byproducts, and its formation is often exacerbated during aqueous workups or if using non-anhydrous solvents.
Q3: I've identified the carboxylic acid byproduct, but I also see a nonpolar impurity with a mass of 144.5 g/mol (M+H for C4H3ClN2O). What is its identity?
A: This species is 6-chloro-3-hydroxypyrazine , which results from the decarboxylation (loss of CO₂) of the 6-chloro-3-hydroxypyrazine-2-carboxylic acid byproduct.[6] Pyrazine carboxylic acids can be unstable to heat, and this degradation pathway is often triggered by elevated temperatures during the reaction, workup, or purification stages.[7]
Q4: My analysis shows a high molecular weight impurity (>350 g/mol ) that is poorly soluble. Could this be a dimer?
A: Yes, the formation of dimeric structures is a known side reaction for pyrazine derivatives, particularly under conditions that may generate reactive intermediates.[8][9][10] These byproducts can arise from various mechanisms, including condensation or coupling reactions between two pyrazine molecules. They often present as insoluble materials or complex patterns in the NMR and can complicate purification efforts.
Q5: Why am I observing dichlorinated pyrazines in my product?
A: The presence of dichlorinated byproducts, such as Methyl 5,6-dichloro-3-hydroxypyrazine-2-carboxylate, typically points to issues in a preceding chlorination step.[11] This can be due to over-chlorination from excessive reagent or prolonged reaction time. It can also indicate a lack of regioselectivity in the chlorination process, leading to isomeric dichlorinated impurities.
Section 2: Troubleshooting Guide for Byproduct Mitigation
This guide provides actionable solutions to common problems encountered during synthesis.
Issue 1: Excessive Formation of Carboxylic Acid Byproduct
Symptom: A significant peak corresponding to 6-chloro-3-hydroxypyrazine-2-carboxylic acid is observed in LC-MS or a distinct polar spot on a TLC plate.
Causality: The ester functional group is sensitive to hydrolysis. This is often caused by:
Water Contamination: Use of wet solvents or reagents.
Reaction Conditions: Prolonged exposure to high temperatures or strongly acidic/basic conditions.
Aqueous Workup: Extended contact time with aqueous layers during extraction.
Troubleshooting & Mitigation:
Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Control Reaction Parameters: Minimize reaction time and temperature where possible.
Strategic Workup: If an aqueous workup is necessary, perform it quickly and at low temperatures. A non-aqueous workup is preferable if the reaction chemistry allows.
Purification: The acidic nature of this byproduct allows for its removal via a mild basic wash during liquid-liquid extraction (see Protocol 2).
Issue 2: Presence of Decarboxylated Impurity
Symptom: Detection of 6-chloro-3-hydroxypyrazine in the crude product via GC-MS or LC-MS.
Causality: This impurity arises from the thermal decomposition of the carboxylic acid byproduct.
High Temperatures: Overheating the reaction mixture or applying excessive heat during solvent removal or distillation.
Troubleshooting & Mitigation:
Strict Temperature Control: Maintain the lowest effective temperature throughout the reaction and workup.
Avoid Distillation: Purify the final product using column chromatography at ambient temperature rather than distillation, which requires heat.
Solvent Removal: Use a rotary evaporator at moderate temperatures (<40°C) to remove solvents.
Table 1: Summary of Common Byproducts and Identification
Byproduct Name
Structure
Molecular Weight ( g/mol )
Common Analytical Signature
6-chloro-3-hydroxypyrazine-2-carboxylic acid
C5H3ClN2O3
188.55
More polar peak in LC-MS; M-H = 187.98
6-chloro-3-hydroxypyrazine
C4H3ClN2O
144.54
Less polar peak in GC-MS or LC-MS; M+H = 145.00
Dimeric Species
e.g., C10H6Cl2N4O4
>300
High MW peaks in MS; often insoluble or broad peaks in NMR
Dichlorinated Byproduct
e.g., C6H4Cl2N2O3
235.02
Isotopic pattern for two chlorines in MS; distinct NMR signals
This liquid-liquid extraction technique effectively removes the acidic carboxylic acid byproduct from the organic phase containing the desired methyl ester product.
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).
First Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: The weak base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, while the desired ester remains in the organic layer.
Separation: Gently swirl the funnel (venting frequently to release CO₂ gas that may form) and allow the layers to separate. Drain the lower aqueous layer.
Repeat Wash: Repeat the NaHCO₃ wash one to two more times to ensure complete removal of the acidic byproduct.
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Validation: Analyze the resulting material by LC-MS (Protocol 1) to confirm the absence of the carboxylic acid byproduct.
Section 4: Visualization of Reaction and Troubleshooting Pathways
Diagram 1: Synthetic Pathway and Byproduct Formation
Caption: Key reaction pathways leading to the target product and common byproducts.
Technical Support Center: Purification of Crude Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate
Welcome to the technical support center for the purification of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals actively working wit...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals actively working with this key intermediate. As a crucial precursor in the synthesis of antiviral agents like Favipiravir, achieving high purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1][2][3][4][5]
This document moves beyond simple protocols to provide in-depth, field-proven insights into common challenges. We will explore the causality behind experimental choices, offering troubleshooting strategies and validated methodologies to ensure you can confidently obtain a high-purity product.
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: What are the most common impurities in my crude product and how do they originate?
Answer: Understanding the potential impurities is the first step toward designing an effective purification strategy. Your crude product likely contains a mixture of unreacted starting materials, reaction byproducts, and degradation products.
Unreacted Starting Materials: The most common starting material is often an aminopyrazine derivative, such as methyl 3-aminopyrazine-2-carboxylate. Its presence indicates an incomplete reaction.
Reagent-Derived Impurities: If N-chlorosuccinimide (NCS) was used for chlorination, residual succinimide might be present.
Side-Products:
Isomers: Depending on the synthetic route, regioisomers may form.
Di-chlorinated Species: Over-chlorination can lead to the formation of di-chlorinated pyrazine derivatives.
Hydrolysis Product: The most common process-related impurity is the corresponding carboxylic acid, 6-chloro-3-hydroxypyrazine-2-carboxylic acid. This results from the hydrolysis of the methyl ester, which is particularly susceptible to basic conditions.[6]
Degradation Products: The pyrazine ring can be susceptible to degradation under harsh alkaline or oxidative conditions, leading to colored, often complex, impurities.[7][8]
Q2: My crude product is a dark, sticky oil instead of a solid. How can I crystallize it?
Answer: An oily product is a common issue, often caused by low-melting impurities or residual solvent. The goal is to remove these interfering substances to allow the desired compound to crystallize.
Trituration: Before attempting recrystallization, "clean up" the crude oil. This is done by trituration. Add a non-polar solvent in which your product is insoluble, such as n-heptane or hexane. Stir or sonicate the mixture vigorously. The non-polar impurities will dissolve in the solvent, while your more polar product should solidify. Decant the solvent and repeat if necessary. An extraction with ethyl acetate and subsequent washing of the organic phase can also be effective.[9]
Solvent Selection for Recrystallization: The key is to find a solvent or solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.
Single Solvents: Test small amounts of your triturated solid in solvents like ethyl acetate, toluene, or acetonitrile.
Solvent Pairs: A powerful technique is using a solvent pair. Dissolve the crude material in a small amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., n-heptane or hexane) at an elevated temperature until the solution becomes slightly cloudy (the saturation point). Allow this mixture to cool slowly. A common and effective system is ethyl acetate/n-heptane.[9]
Inducing Crystallization: If crystals are slow to form, you can:
Scratch: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.
Seed: Add a tiny crystal of pure product (if available) to the cooled, saturated solution.
Slow Cooling: Do not rush the cooling process. A slow, gradual decrease in temperature promotes the formation of larger, purer crystals. Crashing the product out of solution by rapid cooling in an ice bath often traps impurities.
Q3: I'm struggling with column chromatography. My compound either streaks badly or I get poor separation from a close-running impurity.
Answer: Column chromatography is a powerful tool, but its success depends on optimizing several parameters.
Problem: Streaking (Tailing): The hydroxyl group on the pyrazine ring has a pKa that can cause it to interact strongly and inconsistently with the acidic surface of standard silica gel, leading to tailing.
Solution: Add a small amount of a weak acid, typically 0.5-1% acetic acid, to your mobile phase. This protonates the compound and the silica surface, leading to more uniform interactions and sharper peaks.
Problem: Poor Separation:
Optimize the Mobile Phase: The choice of eluent is critical. Separation is best achieved when the retention factor (Rf) of your target compound on a TLC plate is between 0.25 and 0.35. Use a solvent system of hexane or heptane with a gradient of ethyl acetate. Start with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the ethyl acetate concentration.
Dry Loading: If your compound is not very soluble in the mobile phase, consider "dry loading." Dissolve your crude product in a suitable solvent (like dichloromethane or ethyl acetate), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your column. This technique often results in better resolution.
Column Dimensions: Use a long, thin column for difficult separations rather than a short, wide one. A good rule of thumb is a solvent-free column height-to-diameter ratio of at least 10:1.
Q4: How can I remove persistent yellow or brown coloration from my final product?
Answer: Color is usually due to highly conjugated, trace-level impurities that are difficult to remove by crystallization alone.
Activated Charcoal Treatment: This is the most effective method for removing colored impurities.
Dissolve your product in a suitable hot solvent (as if for recrystallization).
Add a very small amount of activated charcoal (typically 1-2% by weight). Caution: Adding charcoal to a near-boiling solution can cause violent bumping.
Stir the hot mixture for 5-10 minutes.
Filter the hot solution through a pad of Celite® or a fluted filter paper to remove the charcoal. The Celite is crucial as fine charcoal particles can pass through standard filter paper.
Proceed with crystallization as usual.
Trustworthiness Check: Be aware that charcoal can adsorb your product, leading to a reduction in yield. Use the minimum amount necessary.
Q5: Is the methyl ester group stable during purification, especially during aqueous workups?
Answer: The methyl ester is susceptible to hydrolysis, particularly under basic conditions.[6]
Avoid Strong Bases: Never use strong bases like sodium hydroxide or potassium hydroxide in your workup if you wish to preserve the ester. If a basic wash is required to remove acidic impurities, use a mild base like aqueous sodium bicarbonate (NaHCO₃) and perform the wash quickly at a low temperature.[10]
Neutralize Promptly: After any acidic or basic wash, follow immediately with a brine (saturated aqueous NaCl) wash to remove excess water and neutralize the aqueous phase before concentrating the organic layer.
Temperature Control: During solvent removal on a rotary evaporator, use a moderate water bath temperature (typically ≤ 40 °C) to minimize the risk of thermal degradation or hydrolysis.[11]
Q6: How do I definitively confirm the purity and chemical identity of my purified product?
Answer: A combination of chromatographic and spectroscopic methods is required for full characterization and purity confirmation.
Purity Assessment:
High-Performance Liquid Chromatography (HPLC): This is the industry standard for determining purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid) is a common starting point.[6][7][12] Purity is reported as a percentage based on the area of the main peak relative to the total area of all peaks.
Identity Confirmation:
Nuclear Magnetic Resonance (¹H NMR): This will confirm the structure. You should expect to see a singlet for the pyrazine ring proton, a singlet for the methyl ester protons, and a broad singlet for the hydroxyl proton.
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[11]
Melting Point: A sharp, well-defined melting point is a strong indicator of high purity. Compare your observed value to literature values.
Validated Experimental Protocols
Protocol 1: Purification by Recrystallization
Solvent Selection: In a test tube, add ~50 mg of crude material. Add a potential solvent (e.g., ethyl acetate) dropwise while heating until the solid just dissolves. Add a few drops of an anti-solvent (e.g., n-heptane) until turbidity persists. Cool to room temperature, then in an ice bath. If clean crystals form, this is a good system.
Dissolution: Place the bulk crude material in an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen hot "good" solvent to completely dissolve the solid.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize recovery.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the "poor" anti-solvent to remove any remaining soluble impurities.
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
TLC Analysis: Develop a TLC plate of your crude material in various solvent systems (e.g., 20%, 30%, 40% Ethyl Acetate in Hexane) to find an eluent that gives your product an Rf of ~0.3.
Column Packing: Pack a glass column with silica gel using the chosen eluent system. Ensure there are no air bubbles or cracks.
Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or perform a dry load as described in Q3. Carefully apply the sample to the top of the silica bed.
Elution: Begin eluting the column with the mobile phase, collecting fractions. You can use a single isocratic eluent or gradually increase the polarity (gradient elution).
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data & Visualization
Table 1: Common Solvents for Purification
Solvent
Polarity Index
Boiling Point (°C)
Use Case
n-Heptane
0.1
98
Anti-solvent, trituration, non-polar eluent
Toluene
2.4
111
Recrystallization, less polar than EtOAc
Dichloromethane
3.1
40
Sample loading, extraction
Ethyl Acetate
4.4
77
Recrystallization, polar eluent, extraction
Acetonitrile
5.8
82
Recrystallization, polar eluent
Diagram 1: General Purification Workflow
Caption: General workflow for the purification of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
References
EP1256588A1 - Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both - Google Patents.
De Clercq, E. (2020). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Viruses, 12(4), 433. Available at: [Link]
Maiti, R., & Jana, S. (2021). A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour. New Journal of Chemistry, 45(3), 1435-1442. Available at: [Link]
Reddy, B. V., & Kumar, A. (2021). Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR. Molecules, 26(11), 3236. Available at: [Link]
Goryaev, M. A., et al. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Pharmaceutical Chemistry Journal, 54, 325–334. Available at: [Link]
Prabaharan, T., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 17-31. Available at: [Link]
Evans, A. C. (2020). Favipiravir Flow Synthesis (Technical Report). OSTI.GOV. Available at: [Link]
Ramachandran S, et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3118. Available at: [Link]
Çetin, B., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Medicinal Chemistry Research, 31, 2125–2131. Available at: [Link]
Reddy, G. O., et al. (2016). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 84(3), 473-484. Available at: [Link]
CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid. Google Patents.
Wessjohann, L. A., et al. (2020). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 25(11), 2649. Available at: [Link]
Wang, Y., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: [Link]
Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 117–120. Available at: [Link]
Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Semantic Scholar. Available at: [Link]
Request PDF. (2025). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Available at: [Link]
El-Shafei, A. K., et al. (1989). Synthesis and Reactions of Some Pyrazine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 44(1-2), 121-125. Available at: [Link]
Franklin, W., & Formo, M. W. (2014). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 52(7), 644-649. Available at: [Link]
Morsy, M. I., et al. (2022). The anti-COVID-19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization, and In-vitro safety evaluation. ResearchGate. Available at: [Link]
PubChem. (n.d.). Methyl 6-chloropyrazine-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
Morsy, M. I., et al. (2022). The anti-COVID-19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization, and In-vitro safety evaluation. Scientific Reports, 12(1), 11293. Available at: [Link]
Emara, S., et al. (2023). Spectrophotometric determination of favipiravir in presence of its acid hydrolysis product. Future Journal of Pharmaceutical Sciences, 9(1), 63. Available at: [Link]
Overcoming low reactivity in "Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate" derivatization
Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate. This guide is designed for researchers, chemists, and dr...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in the derivatization of this versatile but sometimes challenging heterocyclic building block. Our goal is to provide you with expert, field-proven insights and troubleshooting strategies to overcome common hurdles related to its reactivity.
Understanding the Molecule: A Multi-Functional Scaffold
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a highly functionalized pyrazine derivative. Its reactivity is governed by three distinct functional groups, each offering a handle for derivatization but also presenting unique challenges:
The C6-Chloro Group: An electron-deficient halogenated site, ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).[1][2]
The C3-Hydroxy Group: This group exists in a crucial keto-enol tautomerism with its 3-oxo-3,4-dihydropyrazine-2-carboxylate form.[3][4] This duality is the primary source of regioselectivity issues in alkylation and related reactions, leading to mixtures of O- and N-substituted products.
The C2-Methyl Ester: A classic site for hydrolysis to the corresponding carboxylic acid, followed by amide bond formation, or for direct transamidation.[5]
The electron-deficient nature of the pyrazine ring, caused by the two nitrogen atoms, activates the C-Cl bond for substitution but can also decrease the nucleophilicity of the other positions, leading to the "low reactivity" often observed.[1][6][7]
Troubleshooting Guide & FAQs
This guide is structured in a question-and-answer format to directly address the most common issues encountered during derivatization.
Section 1: Issues with C6-Chloro Bond Functionalization
The C-Cl bond is a primary target for introducing molecular diversity. However, as aryl chlorides are the least reactive of the aryl halides, these reactions often require carefully optimized conditions.[8]
Q1: My Suzuki-Miyaura coupling reaction at the C6-Cl position is showing low to no conversion. What are the most common causes?
Answer: This is a frequent challenge. The rate-limiting step for chloropyrazines in Suzuki coupling is the oxidative addition of the C-Cl bond to the Pd(0) catalyst.[2][8] Failure here is typically due to an insufficiently active catalyst system or suboptimal reaction conditions.
Causality & Expert Recommendations:
Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for C-Cl bond activation. You require a more robust system composed of a palladium source and a specialized ligand.
Palladium Source: Use a reliable palladium pre-catalyst like Pd₂(dba)₃ or a palladacycle (e.g., G3/G4 pre-catalysts) over Pd(OAc)₂ to ensure more efficient generation of the active Pd(0) species.[8]
Ligand Choice: The key is to use bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, promote the difficult oxidative addition, and accelerate the final reductive elimination step. Ligands like SPhos, XPhos, or RuPhos are excellent starting points.[9]
Base Selection: The base is critical. A moderately strong base is needed to facilitate the transmetalation step. K₂CO₃ or Cs₂CO₃ are often effective. Using an aqueous solution of the base can sometimes accelerate the reaction.[10]
Solvent & Temperature: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation. Toluene, 1,4-dioxane, or a mixture like H₂O/toluene are commonly used.[11] These reactions almost always require heating, typically between 80-110 °C.[8]
Troubleshooting Workflow: Failed Suzuki Coupling
This decision tree illustrates a logical progression for troubleshooting a low-yielding Suzuki coupling reaction.
Caption: Troubleshooting workflow for Suzuki coupling.
Data Summary: Recommended Suzuki Coupling Conditions
Parameter
Recommendation
Rationale
Palladium Source
Pd₂(dba)₃ (1-3 mol%)
Reliable source for generating active Pd(0).
Ligand
SPhos, XPhos, RuPhos (2-6 mol%)
Bulky, electron-rich ligands are essential for C-Cl activation.[9]
Base
K₂CO₃ or Cs₂CO₃ (2-3 equiv.)
Effective for transmetalation without being overly harsh.
Solvent
Toluene/H₂O or 1,4-Dioxane/H₂O
Anhydrous and degassed. Water can sometimes accelerate the catalytic cycle.[11]
Temperature
80 - 110 °C
Required to overcome the high activation energy of oxidative addition.
Q2: I'm performing a Buchwald-Hartwig amination and observing significant hydrodehalogenation (C-Cl replaced by C-H). How can I prevent this?
Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig couplings of aryl chlorides.[8] It arises from competing pathways that reduce the aryl halide instead of coupling it with the amine. This is often exacerbated by trace amounts of water or when the reductive elimination of the desired C-N bond is slow.
Causality & Expert Recommendations:
Use a Stronger Base: The most effective base for suppressing this side reaction and promoting C-N coupling is a strong, non-nucleophilic alkoxide base, with Sodium tert-butoxide (NaOtBu) being the standard.[8] Weaker bases like K₂CO₃ often lead to more hydrodehalogenation with challenging substrates.
Optimize the Ligand: As with Suzuki coupling, bulky biarylphosphine ligands are critical. Ligands like BrettPhos and RuPhos have been specifically designed to facilitate the amination of electron-deficient heteroaryl chlorides.[12][13]
Strictly Anhydrous Conditions: This cannot be overstated. Ensure your amine, solvent, and glassware are scrupulously dry. Use freshly opened, anhydrous solvents. Any moisture can serve as a proton source for the undesired reduction pathway.[8]
Amine Stoichiometry: Using a slight excess of the amine (1.1 - 1.4 equivalents) can help push the equilibrium towards the desired C-N bond formation.[8]
Protocol: Optimized Buchwald-Hartwig Amination of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate
To an oven-dried reaction vial, add Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate (1.0 equiv.), the desired amine (1.2 equiv.), Sodium tert-butoxide (1.5 equiv.), RuPhos (3 mol%), and Pd₂(dba)₃ (1.5 mol%).
Seal the vial with a septum and purge thoroughly with argon for 10-15 minutes.
Add anhydrous, degassed toluene via syringe.
Place the sealed vial in a preheated oil bath at 100 °C.
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with ethyl acetate.
Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Section 2: Regioselectivity in C3-OH Derivatization
The C3-hydroxy group's tautomerism is the root of most derivatization challenges at this position. Controlling whether your electrophile attacks the oxygen (O-alkylation) or the ring nitrogen (N-alkylation) is paramount.
Q3: I am trying to alkylate the C3-hydroxy group with an alkyl halide, but I'm getting an inseparable mixture of N- and O-alkylated products. How do I achieve selectivity?
Answer: This is a classic problem governed by Hard and Soft Acids and Bases (HSAB) theory and reaction conditions. The neutral hydroxypyrazine can tautomerize to the pyrazinone form. Upon deprotonation, an ambident nucleophile is formed with negative charge density on both the exocyclic oxygen and the ring nitrogen. The site of alkylation depends on the "hardness" of the electrophile and the reaction environment.
Causality & Expert Recommendations:
For Selective O-Alkylation (favored by "softer" conditions): The exocyclic oxygen is the "softer" nucleophilic center. To favor attack here:
Base: Use a mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are less likely to fully deprotonate the substrate, favoring the more neutral enol form.
Solvent: Use a polar aprotic solvent like DMF or acetonitrile. These solvents will effectively solvate the cation of the base but will not strongly solvate the nucleophilic sites, allowing the softer oxygen to react.
Electrophile: Softer electrophiles like allyl bromide or benzyl bromide tend to favor O-alkylation.
For Selective N-Alkylation (favored by "harder" conditions): The ring nitrogen anion is the "harder" nucleophilic center. To favor attack here:
Base: Use a strong, "hard" base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These will fully deprotonate the substrate, localizing more charge on the harder nitrogen atom.
Solvent: Use a less polar, non-protic solvent like THF or 1,4-dioxane.
Electrophile: Harder electrophiles like methyl iodide or dimethyl sulfate favor N-alkylation.[14][15]
Controlling N- vs. O-Alkylation Pathways
This diagram illustrates the tautomeric equilibrium and the competing reaction pathways leading to either N- or O-alkylation based on reaction conditions.
Side reactions of "Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate" and how to avoid them
Welcome to the Technical Support Center for Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate. As a Senior Application Scientist, I have compiled this guide to assist researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate. As a Senior Application Scientist, I have compiled this guide to assist researchers, scientists, and drug development professionals in navigating the experimental nuances of this versatile compound. This resource provides in-depth troubleshooting advice and frequently asked questions to help you anticipate and mitigate potential side reactions, ensuring the integrity and success of your synthetic routes.
Introduction to the Reactivity of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a highly functionalized heterocyclic compound, offering multiple reactive sites that can be strategically employed in the synthesis of complex molecules, including active pharmaceutical ingredients. The pyrazine core, being electron-deficient, influences the reactivity of its substituents. The interplay between the chloro, hydroxyl, and methyl carboxylate groups dictates both the desired transformations and potential side reactions. Understanding this intricate reactivity is paramount for successful and reproducible experimentation.
Troubleshooting Guide & FAQs
This section addresses common issues and questions encountered during the use of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate in various chemical transformations.
FAQ 1: My primary reaction is sluggish, and upon workup, I isolate the carboxylic acid analog of my starting material. What is happening and how can I prevent it?
Answer:
You are likely observing the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a common side reaction that can be catalyzed by both acidic and basic conditions.[1][2]
Causality: The ester functionality is susceptible to nucleophilic attack by water. In acidic media, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water.[2][3] Under basic conditions, direct nucleophilic attack by hydroxide ions on the carbonyl carbon leads to a tetrahedral intermediate that collapses to form the carboxylate salt.[1][4]
Troubleshooting Flowchart:
Caption: Decision-making process for troubleshooting ester hydrolysis.
Recommended Protocols to Avoid Hydrolysis:
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
pH Control: If aqueous conditions are unavoidable, maintain a neutral pH using appropriate buffer systems.
Temperature Management: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.
Base Selection: When a base is required, opt for non-nucleophilic, sterically hindered bases if the desired reaction allows.
FAQ 2: I am attempting a reaction at the hydroxyl group, but I am seeing significant formation of a byproduct where the chloro group has been displaced. How can I achieve better selectivity?
Answer:
The chloro group on the electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr).[5][6][7] If your reaction conditions involve a nucleophile intended for the hydroxyl group, it can also attack the carbon bearing the chlorine atom.
Causality: The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring activates the chloro-substituted carbon for nucleophilic attack.[8] This leads to the formation of a Meisenheimer-like intermediate, which then expels the chloride ion to yield the substituted product.
Strategies for Selective Functionalization:
Strategy
Description
Key Considerations
Protecting Group Chemistry
Temporarily protect the hydroxyl group to prevent its reaction while you perform chemistry at other sites.[9]
The protecting group must be stable to the reaction conditions and easily removable without affecting the rest of the molecule.
Orthogonal Reaction Conditions
Choose reaction conditions that favor reaction at one site over the other. For example, some coupling reactions are specific to aryl chlorides.
Requires careful selection of catalysts and reagents.
Order of Reactions
It may be more strategic to perform the reaction involving the chloro group first, followed by the reaction at the hydroxyl group.
This depends on the overall synthetic plan.
Experimental Protocol: Protection of the Hydroxyl Group
A common protecting group for hydroxyl functions is the silyl ether.
Dissolution: Dissolve Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran) under an inert atmosphere.
Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq) or imidazole (1.2 eq).
Silylating Agent: Slowly add a silylating agent, for example, tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq), at 0 °C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
FAQ 3: During my reaction, I observe gas evolution and the formation of a product that has lost the carboxylate group. What is this side reaction?
Answer:
This is likely a decarboxylation reaction.[10][11][12] While the methyl ester itself is stable, if it first hydrolyzes to the carboxylic acid (as discussed in FAQ 1), the resulting 3-hydroxypyrazine-2-carboxylic acid can be prone to decarboxylation, especially at elevated temperatures.
Causality: The presence of the hydroxyl group ortho to the carboxylic acid can facilitate decarboxylation through a cyclic transition state, leading to the expulsion of carbon dioxide.
Mitigation Strategies:
Prevent Hydrolysis: The primary strategy is to prevent the initial hydrolysis of the ester as detailed in FAQ 1.
Temperature Control: Avoid high reaction temperatures, as decarboxylation is often thermally induced.[11]
Reaction Medium: The stability of the carboxylic acid intermediate can be influenced by the solvent and pH. In some cases, decarboxylation can be accelerated in either acidic or basic media.
FAQ 4: I am trying to perform a cross-coupling reaction at the chloro position, but I am getting a complex mixture of products, including what appears to be polymeric material. What could be the cause?
Answer:
Hydroxypyrazines can be prone to self-condensation or polymerization, especially under harsh reaction conditions such as high temperatures or in the presence of strong acids or bases.[13][14] The molecule possesses both nucleophilic (hydroxyl group) and electrophilic (the pyrazine ring itself and the chloro-substituted carbon) sites, which can lead to intermolecular reactions.
Troubleshooting Steps:
Lower Reaction Temperature: High temperatures can promote unwanted side reactions.
Optimize Catalyst and Ligands: For cross-coupling reactions, the choice of catalyst and ligand is crucial for selectivity and to avoid side reactions.
Protect the Hydroxyl Group: As mentioned in FAQ 2, protecting the hydroxyl group can prevent its participation in undesired reactions.
Dilution: Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions.
Stability of "Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate" under different conditions
Answering the user's request.## Technical Support Center: Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate Welcome to the technical support center for Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate. This guide is designe...
Author: BenchChem Technical Support Team. Date: February 2026
Answering the user's request.## Technical Support Center: Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate
Welcome to the technical support center for Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into the stability of this key chemical intermediate. As you navigate your experimental workflows, this resource will serve as a troubleshooting guide and a repository of frequently asked questions to ensure the integrity of your material and the success of your research.
Part 1: General Handling, Storage, and Incompatibilities
Proper handling and storage are the first line of defense in maintaining the chemical integrity of your starting materials. This section addresses the most common questions regarding the day-to-day management of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate.
Q1: What are the recommended storage conditions for Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate to ensure long-term stability?
To ensure maximum shelf-life and prevent premature degradation, the compound should be stored in a tightly sealed container, protected from light and moisture. The ideal environment is a cool, dry, and well-ventilated place.[1][2] For major quantities, consider storage in a bunded area to contain any potential spills and isolate the material from community water sources.[2]
Causality: The structure contains several reactive functional groups—a methyl ester, a hydroxyl group, and a chlorinated pyrazine ring—that can be susceptible to environmental factors.
Moisture: Can lead to hydrolysis of the methyl ester.
Light: Can provide the energy to initiate photolytic degradation pathways.
Oxygen: The electron-rich pyrazine ring can be susceptible to slow oxidation over time.
Q2: What chemical classes should I consider incompatible with Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate?
Based on its structure and general chemical principles, the compound should be kept away from the following:
Strong Oxidizing Agents: These can directly attack the pyrazine ring, potentially leading to hydroxylation or ring cleavage.[3]
Strong Acids: Can catalyze the hydrolysis of the methyl ester group.
Strong Bases: Will readily hydrolyze the methyl ester to the corresponding carboxylic acid.[1][4] This reaction can be quite efficient; for instance, the related methyl 5-chloropyrazine-2-carboxylate is readily hydrolyzed with reagents like lithium hydroxide.[5]
Part 2: Troubleshooting Guide for Stability and Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development. It helps to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[6] This section is structured to guide you through the process of designing and troubleshooting these essential experiments.
Q3: I need to perform a comprehensive stability assessment. Where do I begin?
The most effective approach is to conduct a series of forced degradation studies under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[6] These studies intentionally stress the molecule to predict its long-term stability and identify potential degradation products.[7] A typical workflow involves subjecting the compound, in both solid and solution states, to hydrolytic, oxidative, photolytic, and thermal stress.
Caption: Workflow for a Forced Degradation Study.
Q4: My compound is showing degradation in aqueous solutions. What is the likely cause and how do I properly investigate its hydrolytic stability?
The primary suspect for hydrolytic degradation is the methyl ester functional group. Ester hydrolysis is a well-known reaction that can be catalyzed by both acid and base.
Troubleshooting & Experimental Design:
pH Range: You must investigate stability across a range of pH values (typically pH 1-2, neutral, and pH 9-10) to simulate physiological conditions and potential formulation environments.[8]
Expected Product: The primary degradation product will likely be 6-chloro-3-hydroxypyrazine-2-carboxylic acid .
Analytical Approach: Use a reverse-phase HPLC method. You should expect the carboxylic acid product to have a shorter retention time than the parent methyl ester due to its increased polarity.
Potential Issue - Tautomerism: The 3-hydroxy-pyrazine moiety can exist in tautomeric equilibrium with its 3-oxo form (a pyrazinone). This equilibrium can be influenced by pH and solvent polarity, potentially leading to complex chromatographic profiles or shifts in UV maxima. Be aware of this when interpreting your data.
Q5: I'm observing degradation when my compound is exposed to air or a chemical oxidant. What are the potential oxidative degradation pathways?
Pyrazine rings, while aromatic, are susceptible to oxidative degradation, which can include hydroxylation and even ring cleavage under harsh conditions.[3]
Troubleshooting & Experimental Design:
Stressing Agent: A common and controlled method for inducing oxidation is to treat a solution of the compound with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or slightly elevated temperatures.
Potential Degradation Products:
N-Oxides: Oxidation may occur at one of the pyrazine nitrogen atoms.
Hydroxylation: Additional hydroxyl groups may be added to the pyrazine ring.
Ring Cleavage: Under more aggressive oxidative conditions, the pyrazine ring itself could be cleaved, leading to smaller, highly polar fragments.[3]
Analytical Insight: Mass spectrometry (LC-MS) is invaluable here. Look for mass additions corresponding to oxygen atoms (M+16 for hydroxylation or N-oxidation) to identify primary degradants.
Caption: Potential Degradation Pathways.
Q6: How should I approach thermal stability testing?
Pyrazine derivatives are generally thermally stable, but decomposition can occur at elevated temperatures.[9][10] The goal is to find the temperature at which degradation becomes significant.
Troubleshooting & Experimental Design:
Solid vs. Solution: Test the compound in both the solid state (dry heat) and in a high-boiling point solvent to assess different degradation profiles.
Methodology:
Screening: Use thermogravimetric analysis (TGA) to determine the onset temperature of weight loss, indicating decomposition. Differential Scanning Calorimetry (DSC) can identify melting points and exothermic decomposition events.[11][12]
Forced Degradation: Store samples at elevated temperatures (e.g., 60°C, 80°C) for a set period and analyze them chromatographically for the appearance of degradants.
Potential Issue: Be mindful of the melting point. If the compound melts during thermal stress testing, its degradation kinetics may change significantly.
Q7: Is photostability a concern for this molecule, and how do I test for it?
Yes, photostability should always be assessed. Aromatic and heterocyclic systems can absorb UV radiation, which can lead to degradation.
Troubleshooting & Experimental Design:
ICH Q1B Guidelines: Follow the ICH guidelines for photostability testing. This involves exposing the sample to a controlled source of light that provides both UV and visible output (e.g., a xenon lamp or a metal halide lamp).
Sample Preparation: Expose the solid compound directly and also in solution. Use a photostable solvent like acetonitrile.
Dark Control: Always include a "dark control" sample, wrapped in aluminum foil and stored under the same temperature and humidity conditions, to differentiate between thermal and photolytic degradation.
Expected Degradation: Photodegradation can be complex, leading to radicals, rearrangements, or cleavage. LC-MS is the best tool for identifying the resulting products.
Part 3: Experimental Protocols and Data Presentation
This section provides standardized protocols for key stress tests and a template for summarizing your findings.
Protocol 1: Forced Hydrolysis Study
Stock Solution: Prepare a 1 mg/mL stock solution of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate in acetonitrile.
Sample Preparation:
Acidic: Add 1 mL of stock solution to a vial containing 9 mL of 0.1 N HCl.
Basic: Add 1 mL of stock solution to a vial containing 9 mL of 0.1 N NaOH.
Neutral: Add 1 mL of stock solution to a vial containing 9 mL of HPLC-grade water.
Incubation: Place all vials in a water bath at 60°C.
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
Quenching: Immediately neutralize the acidic and basic samples to halt the reaction (e.g., add an equivalent amount of 0.1 N NaOH to the acid sample and 0.1 N HCl to the base sample).
Analysis: Dilute the quenched samples with mobile phase and analyze immediately by a validated stability-indicating HPLC method.
Protocol 2: Forced Oxidation Study
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or a 50:50 acetonitrile:water mixture.
Sample Preparation: Add 1 mL of stock solution to a vial. Add 1 mL of 3% hydrogen peroxide (H₂O₂).
Incubation: Keep the vial at room temperature, protected from light.
Time Points: Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24, 48 hours).
Analysis: Analyze the samples directly by HPLC. No quenching is typically required, but samples should be analyzed promptly.
Data Summary Table
For clear reporting, summarize your results in a table. This allows for a direct comparison of the compound's stability under different stress conditions.
Stress Condition
Reagent/Parameters
Duration
% Assay of Parent Compound
% Degradation
No. of Degradants
Major Degradant Peak Area (%)
Hydrolysis
0.1 N HCl
24 h
Water
24 h
0.1 N NaOH
4 h
Oxidation
3% H₂O₂
48 h
Thermal (Solid)
80°C
72 h
Photolytic (Solid)
ICH Q1B
-
References
Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-1320. [Link][3][13]
Zhang, Y., et al. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine–Glucose Amadori Compound. Journal of Agricultural and Food Chemistry, 70(45), 14594–14603. [Link][14][15][16]
Chen, C., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances, 11(61), 38781-38787. [Link][17][18][19]
ResearchGate. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. [Link][20]
PubMed. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. [Link][15]
American Chemical Society. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine−Glucose Amadori Compound. [Link][16]
PubMed. (2010). Pyrazines: occurrence, formation and biodegradation. [Link][13]
Semantic Scholar. (n.d.). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. [Link][21]
ResearchGate. (n.d.). The complete synthesis of favipiravir from 2-aminopyrazine. [Link][20]
PubMed. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D⁻A⁻D Series Compounds. [Link][9]
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link][23]
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link][6]
PubMed. (2019). Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. [Link][8]
NIH. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link][24]
JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. [Link][5]
ResearchGate. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link][25]
NIH. (n.d.). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. [Link][26][27]
PubMed. (2015). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. [Link][28]
NIH. (2022). Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. [Link][12]
ResearchGate. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link][25]
Semantic Scholar. (n.d.). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. [Link][26]
PubMed. (2015). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. [Link][28]
NIH. (2022). Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. [Link][12]
Technical Support Center: Optimizing Amidation of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate
Welcome to the technical support center for the amidation of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the amidation of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate, notably in the synthesis of antiviral agents like Favipiravir.[1][2][3] Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our focus is not just on the "how," but the fundamental "why" behind each experimental choice to empower you to troubleshoot and optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the amidation of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate?
The primary challenge lies in the molecule's multifunctional nature. You are attempting to selectively react the methyl ester group in the presence of two other key functionalities: a mildly acidic hydroxyl group and an electron-deficient pyrazine ring substituted with a chloro-group. The main difficulties are:
Low Reactivity of the Ester: The ester at the 2-position is electronically deactivated by the adjacent nitrogen atoms and the chlorine atom on the pyrazine ring, making it less susceptible to direct nucleophilic attack by ammonia or amines compared to simpler alkyl esters.
Competing Side Reactions: The hydroxyl group at the 3-position is phenolic in character. Under basic conditions, it can be deprotonated, potentially leading to unwanted side reactions or complex formation.
Harsh Conditions Required: Overcoming the low reactivity of the ester often requires elevated temperatures or the use of highly reactive reagents, which can lead to degradation of the starting material or product.[1]
Q2: What are the principal synthetic strategies for converting the methyl ester to an amide?
There are two main pathways, each with distinct advantages and disadvantages. The choice depends on your available reagents, scale, and sensitivity of your specific amine nucleophile.
Pathway A: Direct Aminolysis. This involves reacting the methyl ester directly with a high concentration of an amine or ammonia. It is atom-economical but often requires forcing conditions (e.g., high temperature/pressure).
Pathway B: Two-Step Hydrolysis and Coupling. This more versatile approach involves first hydrolyzing the methyl ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction using activating agents.[3][4] This method offers milder conditions and broader substrate scope but adds an extra synthetic step.
The following diagram illustrates this decision-making process.
Caption: Desired amidation vs. unwanted hydrolysis side reaction.
Problem 3: Difficulty in Product Purification
Q: The reaction seems to work, but I'm struggling to isolate a pure product. My crude material is an oil/gum, and column chromatography gives poor separation.
A: Purification of polar, nitrogen-containing heterocyclic compounds can be challenging. The product may have residual starting material, the hydrolyzed acid, or salts from the workup.
Causality & Solutions:
Presence of Carboxylic Acid: The carboxylic acid side product can make purification difficult, often causing streaking on silica gel columns.
Solution: Before chromatographic purification, perform an acid-base extraction. Dissolve the crude product in a solvent like ethyl acetate. Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic carboxylic acid. Then, wash with brine, dry the organic layer, and concentrate. This will provide a much cleaner crude product for chromatography.
Inappropriate Purification Method:
Solution A (Recrystallization): Pyrazine carboxamides are often crystalline solids. [5][6]Attempt recrystallization from a suitable solvent system. Common choices include ethanol, aqueous ethanol, or ethyl acetate/hexane mixtures.
[5][7][8] * Solution B (Optimized Chromatography): If chromatography is necessary, consider using a modified mobile phase. Adding a small amount of a modifier like triethylamine (0.1-1%) to your ethyl acetate/hexane eluent can prevent streaking by deactivating acidic sites on the silica gel. Alternatively, reverse-phase chromatography (C18 silica) can be effective for purifying polar compounds.
[9][10]
Experimental Protocols & Data
Protocol 1: Two-Step Hydrolysis and EDC/HOBt Coupling
This is a robust and generally high-yielding method for preparing the target amide.
Step A: Hydrolysis of Methyl Ester
Dissolve Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
Add Lithium Hydroxide (LiOH·H₂O, 1.5 eq) and stir the mixture at room temperature.
Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with cold 1M HCl.
Collect the resulting precipitate (6-chloro-3-hydroxypyrazine-2-carboxylic acid) by filtration, wash with cold water, and dry under vacuum.
Step B: Amide Coupling
Suspend the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).
[11]3. Stir the mixture at 0 °C for 20-30 minutes to pre-activate the acid.
Add your amine nucleophile (e.g., a solution of ammonia in an organic solvent or another primary/secondary amine, 1.2 eq) and a non-nucleophilic base like DIPEA (1.5 eq).
Allow the reaction to warm to room temperature and stir overnight.
Monitor for completion. Upon completion, proceed with an appropriate aqueous workup and purification as described in the troubleshooting section.
Parameter
Recommended Condition
Rationale
Coupling Agent
EDC, HATU, PyBOP
Efficiently activate the carboxylic acid for nucleophilic attack. [12][13]
Solvent
Anhydrous DMF, DCM, THF
Aprotic solvents prevent unwanted reactions with water. [11][14]
Base (if needed)
DIPEA, N-Methylmorpholine
Scavenges the HCl byproduct without competing as a nucleophile.
Temperature
0 °C to Room Temp
Balances reaction rate with minimizing side reactions like racemization (if applicable). [5]
Table 1: Recommended starting conditions for the amide coupling step.
Monitoring the Reaction
Continuous monitoring is crucial to optimize conditions and ensure product purity.
[15]
Technique
Application
TLC
Quick, qualitative check for the consumption of starting material and formation of new products.
HPLC
Quantitative analysis of reaction progress, allowing for accurate determination of conversion and yield. [15]
LC-MS
Provides mass data to confirm the identity of the product and any major side products during the reaction. [15][16]
| NMR | In-line or periodic NMR can provide detailed structural information on all components in the reaction mixture. [15][17]|
Table 2: Analytical techniques for reaction monitoring.
References
Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. - Organic Syntheses Procedure. Available at: [Link]
Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide | Request PDF. Available at: [Link]
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. Available at: [Link]
Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. PubMed. Available at: [Link]
CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid. Google Patents.
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. Available at: [Link]
Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. ResearchGate. Available at: [Link]
CN111471025A - Favipiravir intermediate and synthesis method of favipiravir. Google Patents.
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. JOCPR. Available at: [Link]
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. National Institutes of Health. Available at: [Link]
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available at: [Link]
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of the Pacific Scholarly Commons. Available at: [Link]
Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. Available at: [Link]
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate. Available at: [Link]
(PDF) Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. ResearchGate. Available at: [Link]
Amide Synthesis. Fisher Scientific. Available at: [Link]
SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Der Pharma Chemica. Available at: [Link]
Direct amidation of esters with nitroarenes. Nature Communications. Available at: [Link]
Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Available at: [Link]
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI. Available at: [Link]
CN103512996B - Analysis method for amide compounds. Google Patents.
Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. National Institutes of Health. Available at: [Link]
Technical Support Center: Purification of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate. This key intermediate, notably in the synthesis of ant...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate. This key intermediate, notably in the synthesis of antiviral agents like Favipiravir, often requires rigorous purification to remove starting materials, by-products, and degradation products to ensure the success of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API).[1][2]
This guide is structured to provide direct, actionable solutions to common and complex purification challenges. We will move from frequently asked questions to in-depth troubleshooting guides, explaining the causality behind each procedural choice to empower you with a robust understanding of the purification process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate.
Q1: What are the most common impurities I should expect in my crude sample?
A1: The impurity profile of your crude material is highly dependent on the synthetic route employed. However, common impurities typically include:
Unreacted Starting Materials: Depending on the synthesis, this could include compounds like 3-aminopyrazine-2-carboxylic acid or its methyl ester.[3][4]
Side-Products: These can arise from incomplete reactions or side reactions, such as isomeric by-products or compounds with incomplete chlorination/hydroxylation. Over-chlorinated species like 3,6-dichloropyrazine derivatives can also be present.[5][6]
Reagents and Catalysts: Residual coupling agents, bases, or catalysts from the preceding steps.
Degradation Products: The most significant degradation product is the corresponding carboxylic acid (6-chloro-3-hydroxypyrazine-2-carboxylic acid), formed via hydrolysis of the methyl ester.[7][8] This is exacerbated by exposure to moisture, strong acids, or bases.
Q2: My crude product is a dark, oily solid. What is the best first step?
A2: A dark, oily, or amorphous solid often indicates the presence of significant impurities that are inhibiting crystallization. The recommended first step is to perform an initial purification using flash column chromatography. This will remove the bulk of the colored impurities and by-products, yielding a solid that is more amenable to a final, high-purity recrystallization step. Attempting to directly recrystallize a very impure, oily product is often inefficient and leads to poor recovery.
Q3: How can I quickly assess the purity of my sample and identify the main components?
A3: A combination of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is most effective.
TLC: This is an invaluable, rapid technique for visualizing the number of components in your mixture and for developing a solvent system for column chromatography.[9] A good starting mobile phase for TLC analysis is a mixture of hexanes and ethyl acetate.
HPLC: For quantitative analysis, a Reverse-Phase HPLC (RP-HPLC) method is the industry standard.[10][11] It provides accurate information on the percentage purity and can resolve closely related impurities that may not be visible on a TLC plate.
Q4: Is the compound stable to acidic or basic conditions during purification?
A4: The compound exhibits limited stability. The methyl ester is susceptible to hydrolysis under both strongly acidic and, particularly, basic conditions to form the corresponding carboxylic acid.[7][12] The pyrazine ring itself is generally stable, but purification workflows should ideally be performed under neutral or mildly acidic conditions (pH 3-6) to minimize degradation. Avoid strong bases like sodium hydroxide or potassium hydroxide, especially at elevated temperatures.
Part 2: Troubleshooting and In-Depth Purification Guides
This section provides detailed protocols and troubleshooting for specific purification challenges.
Guide 1: Purification by Flash Column Chromatography
Flash chromatography is the workhorse technique for separating compounds with different polarities and is highly effective for cleaning up crude Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate.[13]
The Causality: This technique relies on the differential partitioning of compounds between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent). Less polar impurities will travel through the column faster, while your more polar target compound will be retained longer, allowing for separation.
Method Development with TLC:
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Spot the solution on a silica gel TLC plate.
Develop the plate in various solvent systems. A good starting point is a gradient of ethyl acetate (EtOAc) in hexanes.
Goal: Find a solvent system where your target compound has a Retention Factor (Rf) of ~0.2-0.3 .[9] This Rf value typically translates well to good separation on a flash column.
Column Preparation:
Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% EtOAc in hexanes).
Pour the slurry into the column and use pressure to pack it uniformly, avoiding air bubbles.
Sample Loading (Dry Loading Recommended):
Dissolve your crude material in a minimal amount of a strong solvent (like methanol or dichloromethane).
Add a small amount of silica gel (approx. 1-2 times the weight of your crude material) to this solution.
Carefully remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. This is your "dry-loaded" sample.
Causality: Dry loading prevents the dissolution solvent from interfering with the separation at the top of the column, leading to sharper bands and better resolution compared to wet loading.[9]
Carefully add the dry-loaded sample to the top of the packed silica bed.
Elution:
Begin elution with the weak mobile phase determined from your TLC analysis.
Gradually increase the polarity by increasing the percentage of ethyl acetate. A typical gradient might be:
10% EtOAc in Hexanes (2 column volumes)
10% -> 40% EtOAc in Hexanes (10 column volumes)
40% EtOAc in Hexanes (until the product elutes)
Collect fractions and monitor them by TLC to identify those containing the pure product.
Product Isolation:
Combine the pure fractions.
Remove the solvent under reduced pressure to yield the purified solid.
Issue
Probable Cause
Solution
Poor Separation / Overlapping Spots
Incorrect solvent system (mobile phase too strong or too weak).
Re-optimize the mobile phase using TLC. Aim for a larger ΔRf between your product and impurities. Use a shallower gradient during elution.
Product Won't Elute from Column
Mobile phase is not polar enough.
Increase the polarity of the mobile phase. A small addition of methanol (0.5-1%) to the ethyl acetate/hexane mixture can help elute very polar compounds.
"Streaking" on TLC/Column
Sample overload; compound may be acidic, interacting strongly with silica.
Use less crude material for the column size. Add a small amount of acetic acid (0.1-0.5%) to the mobile phase to suppress ionization and improve peak shape.
Evidence of Degradation (New Spot on TLC)
Silica gel is slightly acidic and can cause degradation of sensitive compounds. Exposure to moisture.
Use anhydrous solvents.[9] Alternatively, consider using a deactivated or neutral stationary phase like neutral alumina. Minimize the purification time.
Guide 2: Purification by Recrystallization
Recrystallization is an excellent final purification step for removing minor impurities, provided you have a solid material that is at least 85-90% pure.[14][15]
The Causality: This method is based on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at a high temperature, and as it cools, the solution becomes supersaturated. The desired compound, being the major component, will preferentially crystallize out, leaving the impurities (which are below their saturation point) dissolved in the mother liquor.
Solvent Selection:
The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures with water).
Observation: A good solvent will require heating to fully dissolve the compound, and upon cooling, a significant amount of solid should precipitate.
Procedure:
Place the impure solid in an Erlenmeyer flask.
Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
If colored impurities persist, you may add a small amount of activated charcoal and hot filter the solution (use caution with flammable solvents).
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
Once crystallization appears complete, cool the flask further in an ice bath to maximize recovery.
Isolation and Drying:
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
Dry the crystals under vacuum to remove all traces of solvent.
Issue
Probable Cause
Solution
Product "Oils Out" Instead of Crystallizing
The boiling point of the solvent is higher than the melting point of the compound; the compound is too impure.
Use a lower-boiling point solvent. If the issue is purity, pre-purify by column chromatography first.
No Crystals Form Upon Cooling
Too much solvent was used; the solution is not supersaturated.
Boil off some of the solvent to concentrate the solution and attempt to cool again. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available.
Poor Recovery
The compound is too soluble in the solvent at low temperatures; too much solvent was used.
Choose a different solvent where the compound is less soluble when cold. Ensure you are using the absolute minimum amount of hot solvent for dissolution.
Part 3: Purity Assessment
After purification, it is critical to confirm the purity of your material.
Recommended Method: RP-HPLC
A stability-indicating RP-HPLC method is essential for quality control.[10][16]
Parameter
Typical Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
The C18 stationary phase is non-polar and provides excellent separation for moderately polar compounds like pyrazine derivatives.[10]
Mobile Phase
A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol
A gradient elution (e.g., starting at 90:10 A:B and ramping to 10:90 A:B) is effective. The acid improves peak shape.[10]
Flow Rate
1.0 mL/min
A standard flow rate for good resolution and reasonable run times.[10]
Detection
UV-Vis or DAD at ~225 nm and ~323 nm
The compound has UV absorbance at these wavelengths. A Diode Array Detector (DAD) is useful for assessing peak purity.[11][17]
Purity Goal
>99.0% area
For use in drug development, high purity is essential to avoid introducing unknown variables into subsequent reactions or biological assays.
Part 4: Visualization of Workflows
To better illustrate the decision-making process in purification, the following diagrams outline the logical flow.
Caption: Principle of acid-base extraction for purification.
References
BenchChem. (n.d.). Analytical Methods for Favipiravir Purity Assessment: Application Notes and Protocols.
Titova, Y. A., & Fedorova, O. S. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Russian Journal of Bioorganic Chemistry, 46(4), 389-401. Retrieved from [Link]
Toyama Chemical Co., Ltd. (2002). Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both. EP1256588A1. Google Patents.
Makarov, V. A., Mal’tseva, E. A., & Ustyugov, A. A. (2021). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 13(2), 4-16. Retrieved from [Link]
Karatas, H., Hanashalshahaby, E. H. A., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Molecular Diversity, 27(3), 1187-1194. Retrieved from [Link]
BenchChem. (n.d.). Technical Support Center: Purification of Crude Pyrazine-2-sulfonyl chloride by Flash Chromatography.
Shi, F., Li, Z., Tu, Z., Xu, W., & Li, X. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 117–120. Retrieved from [Link]
Patil, S., et al. (2023). Analytical Method Development and Validation of RP-HPLC Method for Estimation of Favipiravir in Bulk and Pharmaceutical dosage form. Journal of Pharmaceutical Sciences and Research Centre, 5(2), 1-10. Retrieved from [Link]
(2020). Favipiravir intermediate and synthesis method of favipiravir. CN111471025A. Google Patents.
Sahu, S., et al. (2022). Analytical Method Development and Validation of Favipiravir by UV Spectrophotometric Method. International Journal for Innovative Research in Multidisciplinary Field, 8(5), 143-150. Retrieved from [Link]
Pruthvishree, V., & Zaranappa. (2022). A Review of the Analytical Methods for the Determination of Favipiravir. International Journal of Pharmaceutical Sciences and Research, 14(5), 2060-2075. Retrieved from [Link]
Eller, F. J., & Taylor, S. L. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of chromatographic science, 57(9), 834–841. Retrieved from [Link]
Al-Tamimi, A. S., et al. (2023). New Analytical Methods for the Determination of New Anti-Viral Drug Favipiravir: A Potential Therapeutic Drug Against Covid-19 Virus, in Bulk and Dosage Forms. Pharmaceutical Chemistry Journal, 56(10), 1369-1377. Retrieved from [Link]
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A Senior Application Scientist's Guide to Halogenated Pyrazines: A Comparative Analysis of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Pyrazine Core in Modern Chemistry The pyrazine ring, a 1,4-diazine, is a privileged scaffold in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyrazine Core in Modern Chemistry
The pyrazine ring, a 1,4-diazine, is a privileged scaffold in medicinal chemistry and materials science.[1] Its electron-deficient nature and ability to participate in hydrogen bonding have made it a cornerstone in the design of a multitude of therapeutic agents, including four drugs on the World Health Organization's Model List of Essential Medicines: amiloride, bortezomib, paritaprevir, and pyrazinamide.[1] The strategic introduction of halogens onto this core dramatically expands its synthetic utility, providing chemists with versatile handles for molecular elaboration through a variety of transformations.
This guide provides an in-depth comparison of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate against other halogenated pyrazine building blocks. We will dissect the nuances of their synthesis, explore the dichotomy of their reactivity in key synthetic transformations, and provide actionable experimental data to inform your selection of the optimal reagent for your specific research goals. Our analysis is grounded in the principles of reaction kinetics and mechanistic understanding, aiming to explain the causality behind experimental choices and outcomes.
Part 1: The Synthetic Landscape - Accessibility of Key Halogenated Pyrazine Scaffolds
The accessibility of a building block is a critical first consideration in any synthetic campaign. The methods for introducing different halogens to the pyrazine core vary in complexity, required reagents, and achievable yields.
1.1. Synthesis of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate
The title compound possesses a desirable pattern of substitution that allows for sequential, selective functionalization. Its synthesis is often achieved through multi-step sequences. A common conceptual approach involves the construction of the core 3-hydroxypyrazine-2-carboxylate ring, followed by regioselective chlorination. For instance, cyclization strategies starting from materials like N-allyl malonamides can produce the core heterocyclic system, which is then amenable to further functionalization.[2][3] Conversion of a hydroxypyrazine to a chloropyrazine is a standard transformation, often employing reagents like phosphorus oxychloride (POCl₃).[4]
1.2. Synthesis of Fluorinated Pyrazines
Fluorine-containing pyrazines are highly sought after, particularly in drug discovery, for their ability to modulate metabolic stability and binding affinity.[5] The primary methods for their synthesis include:
Nucleophilic Aromatic Substitution (SNAr): This is the most common method, involving the displacement of a better leaving group, typically chlorine, with a fluoride source like potassium fluoride (KF).[6] This reaction often requires phase-transfer catalysts and carefully controlled anhydrous conditions to prevent the formation of hydroxypyrazine by-products.[6]
Balz-Schiemann Reaction: This classic transformation converts an amino-substituted pyrazine into a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired fluorinated pyrazine.[6]
A patented synthesis for 6-fluoro-3-hydroxypyrazine-2-carboxylic acid, a close analog of our title compound, starts from 3-aminopyrazine-2-carboxylic acid methyl ester and proceeds through chlorination, diazotization, and fluorination steps.[7][8][9]
1.3. Synthesis of Brominated and Iodinated Pyrazines
Bromo- and iodopyrazines are premier substrates for cross-coupling reactions. Their synthesis is generally straightforward:
From Hydroxypyrazines: Just as hydroxypyrazines can be converted to their chloro-analogs, treatment with reagents like phosphorus oxybromide (POBr₃) provides an effective route to bromopyrazines.[4]
Electrophilic Halogenation: While the electron-deficient pyrazine ring is resistant to electrophilic attack, the presence of strongly activating groups like -NH₂ or -OH can facilitate direct bromination or iodination.[10]
Below is a workflow illustrating the divergent synthesis of various halogenated pyrazines from a common intermediate.
Caption: Divergent synthetic routes to key halogenated pyrazine intermediates.
Part 2: A Tale of Two Reactivities - SNAr vs. Cross-Coupling
The choice of halogen on the pyrazine ring dictates its preferred mode of reactivity. This dichotomy is a powerful tool for synthetic planning, allowing chemists to selectively target different types of bond formations. The electron-deficient pyrazine ring is inherently activated for Nucleophilic Aromatic Substitution (SNAr), a reactivity pattern that is the opposite of more electron-rich aromatic systems like benzene.[10][11][12]
2.1. Nucleophilic Aromatic Substitution (SNAr)
In SNAr, a nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the halide leaving group.[13] The rate of this reaction is governed by the stability of this intermediate.
Reactivity Trend (SNAr): F > Cl > Br > I
This trend is counterintuitive when considering leaving group ability in SN1/SN2 reactions. In SNAr, the rate-determining step is typically the initial nucleophilic attack.[14] The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and thus more susceptible to attack.[13][14]
Fluoropyrazines: The undisputed champions of SNAr. They react readily with a wide range of nucleophiles (amines, alkoxides, thiols) often under mild conditions.
Chloropyrazines: Represent a versatile middle ground. They are sufficiently reactive for many SNAr reactions, often requiring slightly more forcing conditions (higher temperatures) than their fluoro counterparts.[15] This moderated reactivity can be advantageous, allowing for greater functional group tolerance.
Bromopyrazines/Iodopyrazines: Are the least reactive in SNAr and are generally not the substrates of choice for this transformation unless the ring is highly activated by other electron-withdrawing groups.
2.2. Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are among the most powerful C-C and C-Heteroatom bond-forming reactions in modern organic synthesis.[16][17] The key step in these catalytic cycles is the oxidative addition of the organohalide to the low-valent palladium catalyst.
Reactivity Trend (Cross-Coupling): I > Br > Cl >> F
This trend is governed by the carbon-halogen bond strength (C-I < C-Br < C-Cl < C-F). The weaker the bond, the more readily the oxidative addition step occurs.
Iodopyrazines: The most reactive substrates, often enabling cross-coupling at low catalyst loadings and temperatures.
Bromopyrazines: Considered the workhorses for cross-coupling. They provide an excellent balance of high reactivity, stability, and commercial availability.[18]
Chloropyrazines: Can participate in cross-coupling reactions but typically require more specialized conditions, such as electron-rich, bulky phosphine ligands (e.g., Buchwald or Fu ligands), higher temperatures, and higher catalyst loadings to facilitate the challenging oxidative addition of the strong C-Cl bond.
Fluoropyrazines: Are generally unreactive in cross-coupling reactions and are rarely used for this purpose.
Caption: Relative reactivity of halogenated pyrazines in SNAr vs. Cross-Coupling.
Part 3: The Unique Versatility of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate
The title compound is a uniquely powerful building block due to its possession of three distinct and orthogonally reactive functional handles:
The Chloro Group: As discussed, this site is amenable to both SNAr and, with the right conditions, cross-coupling reactions.
The Hydroxyl Group: This group can be readily alkylated or acylated. More importantly, it can be converted to a triflate (-OTf), transforming it into an excellent leaving group for cross-coupling reactions.[2] This allows for a reversal of the innate reactivity of the halogenated positions.
The Methyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formations, or it can be converted into other functional groups.[19]
This trifunctionality enables complex, multi-step syntheses where each site can be addressed selectively. For example, one could perform an SNAr reaction at the C6-chloro position, followed by conversion of the C3-hydroxyl to a triflate and a subsequent Suzuki coupling.
Caption: Orthogonal reactivity of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate.
Part 4: Experimental Protocols and Comparative Data
Theoretical understanding must be paired with practical application. The following table and protocols provide a snapshot of typical reaction outcomes.
Table 1: Comparative Reaction Yields for Halogenated Pyrazines
Inerting: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2-arylpyrazine.
Detailed Experimental Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of a Chloropyrazine
This protocol describes a general procedure for the amination of a chloropyrazine.[15]
Setup: In a sealed reaction vial, combine 2-chloropyrazine (1.0 mmol, 1.0 eq), the desired amine (1.5 mmol, 1.5 eq), and potassium fluoride (2.0 mmol, 2.0 eq).
Solvent Addition: Add deionized water (2 mL). Note: The use of water as a solvent is a green chemistry alternative to traditional polar aprotic solvents like DMSO or DMF.
Reaction: Seal the vial tightly and heat the mixture to 130 °C with vigorous stirring for 16-24 hours. The reaction mixture may become heterogeneous.
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (15 mL). Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2 x 10 mL).
Purification: Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by flash chromatography or recrystallization.
Conclusion
The selection of a halogenated pyrazine is a strategic decision that profoundly impacts the synthetic route.
Fluoropyrazines are the reagents of choice for SNAr reactions, offering high reactivity under mild conditions.
Bromo- and Iodopyrazines are superior substrates for palladium-catalyzed cross-coupling, providing reliable and high-yielding transformations.
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate stands apart not for its supreme reactivity in a single class of reaction, but for its exceptional versatility. Its chloro, hydroxyl, and ester functionalities provide an orthogonal toolkit for the synthetic chemist. The chloro group offers a balance of reactivity for both SNAr and cross-coupling, while the hydroxyl group can be masked or activated to become a cross-coupling handle itself. This multi-faceted reactivity profile makes it an invaluable building block for constructing complex, highly functionalized molecules, empowering chemists to navigate intricate synthetic challenges with precision and control.
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
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Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug Discoveries & Therapeutics.
Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. PubMed.
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A Comparative Guide to the Antiviral Activity of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the Pyrazine Scaffold in Antiviral Research The relentless challenge posed by viral diseases necessitates a continuous searc...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Pyrazine Scaffold in Antiviral Research
The relentless challenge posed by viral diseases necessitates a continuous search for novel therapeutic agents. Within the vast landscape of medicinal chemistry, the pyrazine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] Derivatives of pyrazine-2-carboxamide, in particular, have garnered significant attention for their potent and broad-spectrum antiviral properties. This guide provides an in-depth technical comparison of the antiviral activity of derivatives stemming from the "Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate" lineage, with a primary focus on its close and well-studied analog, Favipiravir (T-705).
Initially identified through the screening of chemical libraries for anti-influenza activity, the pyrazinecarboxamide derivative T-1105 laid the groundwork for the development of a new class of antiviral agents. Subsequent structural modifications led to the synthesis of Favipiravir, a compound with potent in vitro and in vivo efficacy against a wide array of RNA viruses.[2][3] This guide will delve into the mechanism of action, structure-activity relationships (SAR), and comparative antiviral performance of these derivatives, providing researchers with a comprehensive resource to inform future drug discovery and development efforts.
Mechanism of Action: Targeting the Viral Engine
The primary antiviral mechanism of 6-substituted-3-hydroxypyrazine-2-carboxamide derivatives is the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication and transcription of the genome of many RNA viruses.[2][3][4] This targeted approach offers a significant therapeutic window, as the viral RdRp is distinct from host DNA and RNA polymerases.
These compounds are prodrugs, meaning they are administered in an inactive form and require intracellular activation. Once inside the host cell, they are converted to their active triphosphate form. This active metabolite then acts as a competitive inhibitor of the viral RdRp, mimicking natural purine nucleosides. Its incorporation into the nascent viral RNA strand disrupts the replication process, ultimately leading to either chain termination or lethal mutagenesis, where the accumulation of mutations renders the virus non-viable.[4]
Caption: Figure 1: General mechanism of action for pyrazinecarboxamide antiviral agents.
Comparative Antiviral Activity
The antiviral potency of pyrazine-2-carboxamide derivatives is typically evaluated through in vitro assays that measure the reduction in viral replication. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits viral activity by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a crucial parameter for assessing the therapeutic potential of an antiviral compound, with a higher SI indicating a wider margin of safety.
Key Derivatives and Their Performance
This section compares the antiviral activity of key derivatives against a range of RNA viruses.
Table 1: Comparative In Vitro Antiviral Activity of Pyrazine-2-Carboxamide Derivatives
Note: The antiviral activity of T-1105 against influenza A virus was established during the initial screening, but specific EC50 values were not detailed in the provided references.
Structure-Activity Relationship (SAR) Insights
The antiviral potency and spectrum of pyrazine-2-carboxamide derivatives are significantly influenced by the nature of the substituents on the pyrazine ring.
Position 6 Substitution: The substituent at the 6-position plays a critical role in the antiviral activity. The fluorine atom in Favipiravir (T-705) is a key feature contributing to its potent inhibition of influenza virus RdRp. The replacement of fluorine with other halogens or functional groups can modulate the activity and spectrum of the derivatives.
Modifications to the Carboxamide Group: Alterations to the carboxamide moiety can also impact antiviral efficacy. For instance, the development of Cyanorona-20, an (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide, demonstrated a remarkable increase in potency against SARS-CoV-2 compared to the parent compound, Favipiravir.[5][6][7] This highlights the potential for significant gains in activity through strategic modifications at this position.
C-Nucleoside Analogs: The synthesis of pyrazine C-nucleosides, where the ribose sugar is attached to the pyrazine ring via a C-C bond, represents another avenue for developing novel antiviral agents. While some of these analogs have shown activity against herpes viruses, further exploration is needed to fully understand their potential against RNA viruses.[8][9]
Conjugates: The synthesis of pyrazine conjugates, such as those with triazole and benzothiazole moieties, has yielded compounds with significant potency against SARS-CoV-2, demonstrating the value of hybrid molecule design in antiviral drug discovery.[5]
Experimental Protocols
The evaluation of antiviral compounds requires robust and reproducible experimental methodologies. The following are detailed protocols for key assays used in the characterization of pyrazine-2-carboxamide derivatives.
Antiviral Activity Assays
This assay is a gold standard for quantifying the infectivity of lytic viruses and the efficacy of antiviral compounds.
Caption: Figure 2: Workflow of a typical plaque reduction assay for antiviral testing.
Detailed Steps:
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in multi-well plates.
Compound and Virus Addition: Prepare serial dilutions of the test compound. Remove the cell culture medium and infect the cell monolayers with a known concentration of the virus in the presence of the diluted compound.
Adsorption: Allow the virus to adsorb to the cells for a defined period (e.g., 1 hour) at 37°C.
Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) mixed with the corresponding concentration of the test compound. This restricts the spread of progeny virions to neighboring cells, resulting in the formation of localized zones of cell death (plaques).
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
Staining: Fix the cells (e.g., with formalin) and stain the cell monolayer with a dye such as crystal violet. Viable cells will be stained, while the plaques (areas of virus-induced cell death) will remain clear.
Quantification: Count the number of plaques in each well. The percent inhibition is calculated relative to a virus control (no compound). The EC50 value is then determined by regression analysis.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.
Detailed Steps:
Cell Seeding: Seed cells in 96-well plates.
Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by the addition of the virus.
Incubation: Incubate the plates until CPE is observed in the virus control wells (typically 3-5 days).
Assessment of CPE: The extent of CPE can be assessed microscopically or by using a cell viability dye (e.g., neutral red).
Data Analysis: The concentration of the compound that inhibits CPE by 50% is determined as the EC50.
Virus Yield Reduction Assay
This assay directly measures the amount of infectious virus produced in the presence of an antiviral compound.
Detailed Steps:
Infection: Infect cell cultures with the virus in the presence of varying concentrations of the test compound.
Incubation: Incubate the cultures for a single replication cycle.
Harvesting: Harvest the supernatant containing the progeny virions.
Titration: Determine the viral titer in the harvested supernatant using a plaque assay or an endpoint dilution assay (TCID50).
Data Analysis: The EC50 is the concentration of the compound that reduces the viral yield by 50%.
Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Caption: Figure 3: A schematic representation of the MTT assay for determining cytotoxicity.
Detailed Steps:
Cell Seeding: Plate cells in a 96-well plate at a predetermined density.
Compound Addition: Add serial dilutions of the test compound to the wells and incubate for a period that corresponds to the duration of the antiviral assay.
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
Data Analysis: The absorbance is directly proportional to the number of viable cells. The CC50 is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Conclusion and Future Directions
Derivatives of the 6-substituted-3-hydroxypyrazine-2-carboxamide scaffold, exemplified by Favipiravir, represent a highly promising class of broad-spectrum antiviral agents. Their mechanism of action, targeting the conserved viral RdRp, makes them effective against a wide range of RNA viruses and provides a high barrier to the development of resistance.
The comparative data presented in this guide highlight the potential for further optimization of this chemical series. The significantly enhanced potency of Cyanorona-20 against SARS-CoV-2 underscores the value of continued structure-activity relationship studies. Future research should focus on:
Exploring a wider range of substitutions at various positions of the pyrazine ring to improve potency, broaden the antiviral spectrum, and enhance the pharmacokinetic profile.
Investigating novel C-nucleoside and conjugate derivatives to identify new lead compounds with improved efficacy and safety profiles.
Conducting in vivo studies for the most promising candidates to validate their therapeutic potential in relevant animal models of viral diseases.
By leveraging the insights gained from the compounds discussed in this guide, the scientific community can continue to advance the development of novel and effective antiviral therapies to combat existing and emerging viral threats.
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Al-Horani, R. A. (2021). Revisiting and Updating Cyanorona-20: The Selective SARS-CoV-2 Inhibitor. Molecules, 26(16), 4992. [Link]
Al-Horani, R. A. (2021). Cyanorona-20: The first potent anti-SARS-CoV-2 agent. bioRxiv. [Link]
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The Cutting Edge of Antiviral Research: A Comparative Efficacy Analysis of Favipiravir Analogs Derived from Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of potent antiviral agents, the pyrazine scaffold has emerged as a cornerstone for the development of broad-spectrum therapeutics....
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of potent antiviral agents, the pyrazine scaffold has emerged as a cornerstone for the development of broad-spectrum therapeutics. Favipiravir (T-705), a substituted pyrazine derivative, has garnered significant attention for its efficacy against a wide array of RNA viruses, including influenza, Ebola, and SARS-CoV-2.[1][2][3] Its mechanism of action, involving the inhibition of viral RNA-dependent RNA polymerase (RdRp), presents a promising target for antiviral intervention.[3] This guide provides an in-depth comparative analysis of the efficacy of Favipiravir analogs synthesized from a common precursor, Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate. We will explore the synthetic rationale, comparative in vitro and in vivo efficacy, and the underlying structure-activity relationships that govern their antiviral potential.
The Strategic Advantage of a Common Precursor
The choice of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate as a starting material offers a strategic advantage in the synthesis of a diverse library of Favipiravir analogs. The chlorine atom at the 6-position serves as a versatile handle for introducing a variety of substituents through nucleophilic substitution reactions, allowing for a systematic investigation of the structure-activity relationship (SAR) at this critical position.
Synthetic Pathway from a Common Intermediate
The general synthetic approach to generate a library of Favipiravir analogs from Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate involves a few key steps. The initial esterification of the commercially available 3-hydroxypyrazine-2-carboxylic acid provides the methyl ester intermediate. Subsequent chlorination at the 6-position would yield the pivotal precursor, Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate. From this common intermediate, various nucleophiles can be introduced to displace the chloro group, followed by amidation to yield the final carboxamide analogs.
Caption: Generalized synthetic pathway to Favipiravir analogs.
Comparative In Vitro Efficacy
The antiviral efficacy of Favipiravir and its analogs is typically evaluated through in vitro cell-based assays, such as the plaque reduction assay. This assay quantifies the ability of a compound to inhibit the formation of viral plaques, providing key metrics like the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for assessing the therapeutic window of a potential drug.
Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions. The 6-Bromo analog data is from a computational docking study and does not represent experimental antiviral activity.
Structure-Activity Relationship (SAR) Insights
The substitutions at the 6-position of the pyrazine ring significantly influence the antiviral activity of Favipiravir analogs.
Fluorine (-F): The presence of a fluorine atom in Favipiravir is crucial for its potent and broad-spectrum antiviral activity. The high electronegativity of fluorine can alter the electronic properties of the pyrazine ring, potentially enhancing its interaction with the viral RdRp.
Hydrogen (-H) (T-1105): The non-fluorinated analog, T-1105, demonstrates considerable antiviral activity, although generally less potent than Favipiravir against influenza. However, against Dengue virus, T-1105 showed higher efficacy than Favipiravir.[1] This suggests that the optimal substituent at the 6-position may be virus-specific.
Hydroxyl (-OH) (T-1106): The introduction of a hydroxyl group at the 6-position generally leads to a decrease in antiviral activity compared to both Favipiravir and T-1105.[1]
Bulky Substituents: Computational studies on analogs with other halogen substitutions (Cl, Br, I) and other groups like -CH3, -CF3, and -CN have been conducted.[4] These studies suggest that modifications to the 6-position can impact properties like lipophilicity and binding affinity to the viral polymerase. For instance, the trifluoromethyl (-CF3) group increases lipophilicity, which could affect cell permeability and target engagement.[4]
Extended Moieties: The remarkable potency of Cyanorona-20, which features a larger, conjugated substituent at the amide nitrogen, highlights that modifications beyond the 6-position can lead to substantial gains in antiviral efficacy, possibly through additional interactions within the viral enzyme's active site.[2]
Caption: Workflow for the Plaque Reduction Assay.
Conclusion and Future Directions
The exploration of Favipiravir analogs derived from Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate has revealed a promising landscape for the development of novel antiviral agents. The versatility of the 6-chloro position allows for fine-tuning of the molecule's properties to optimize its antiviral activity against specific viral targets. While fluorine at the 6-position has proven to be highly effective, the enhanced potency of analogs like T-1105 against certain viruses and the remarkable activity of Cyanorona-20 underscore the potential for further optimization.
Future research should focus on a systematic synthesis and screening of a broader library of analogs with diverse substituents at the 6-position to build a more comprehensive structure-activity relationship profile. Head-to-head comparative studies, both in vitro and in vivo, are essential for a definitive assessment of their relative efficacy and therapeutic potential. Furthermore, exploring modifications at other positions on the pyrazine ring and the carboxamide moiety, inspired by the structure of Cyanorona-20, could lead to the discovery of next-generation antiviral drugs with superior potency and a broader spectrum of activity.
References
Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. (2020). Pharmaceutical Chemistry Journal. [Link]
A kind of synthetic method and application of favipiravir. (2022).
Favipiravir in Therapy of Viral Infections. (2021). MDPI. [Link]
Favipiravir Analogues as Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase, Combined Quantum Chemical Modeling, Quantitative Structure–Property Relationship, and Molecular Docking Study. (2022). MDPI. [Link]
Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (2022). Acta Naturae. [Link]
Favipiravir Treatment Prolongs Survival in a Lethal BALB/c Mouse Model of Ebinur Lake Virus Infection. (2023). Viruses. [Link]
Modeling Favipiravir Antiviral Efficacy Against Emerging Viruses: From Animal Studies to Clinical Trials. (2019). Clinical Pharmacology & Therapeutics. [Link]
Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. (2022). European Journal of Medicinal Chemistry. [Link]
Green synthesis of structural analogs of favipiravir. (2023). RSC Advances. [Link]
Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (2022). PubMed. [Link]
Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. (2014). Drug Discoveries & Therapeutics. [Link]
A Senior Application Scientist's Guide to RNA-dependent RNA Polymerase (RdRp) Inhibition Assays for Pyrazine Derivatives
For researchers, scientists, and drug development professionals engaged in the discovery of novel antiviral therapeutics, this guide provides an in-depth technical comparison of RNA-dependent RNA polymerase (RdRp) inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals engaged in the discovery of novel antiviral therapeutics, this guide provides an in-depth technical comparison of RNA-dependent RNA polymerase (RdRp) inhibition assays, with a specific focus on their application to the promising class of pyrazine derivatives. Drawing upon field-proven insights and established scientific principles, this document will navigate the causalities behind experimental choices, ensuring a robust and self-validating approach to your research.
The Significance of RdRp as an Antiviral Target and the Promise of Pyrazine Derivatives
The RNA-dependent RNA polymerase (RdRp) is a cornerstone of viral replication for a vast array of RNA viruses, making it a highly attractive target for broad-spectrum antiviral drug development.[1][2] This enzyme is responsible for replicating the viral RNA genome, a process essential for the propagation of the virus. Crucially, host cells lack a homologous enzyme, which provides a therapeutic window for selective inhibition of the viral polymerase without significant off-target effects on the host.[2]
Pyrazine derivatives have emerged as a particularly promising class of compounds targeting viral RdRp.[3][4] The most notable example is Favipiravir (T-705), a pyrazinecarboxamide derivative with demonstrated activity against a wide range of RNA viruses, including influenza, arenaviruses, and bunyaviruses.[5][6] The therapeutic potential of pyrazines extends beyond Favipiravir, with numerous novel derivatives under investigation for their antiviral properties.[5][7][8]
The primary mechanism of action for many pyrazine-based RdRp inhibitors, including Favipiravir, involves intracellular conversion to their active triphosphate form.[1][5] This active metabolite then competes with natural nucleosides for incorporation into the nascent viral RNA chain by the RdRp. The consequence of this incorporation is a matter of ongoing scientific discussion, with evidence supporting two primary mechanisms:
Chain Termination: The incorporated pyrazine analog can act as a chain terminator, preventing further elongation of the viral RNA strand.[1]
Lethal Mutagenesis: The analog may be incorporated but lead to ambiguity in subsequent template reading by the RdRp, introducing a cascade of mutations that ultimately render the viral progeny non-viable.[9]
This dual mechanism likely contributes to the broad-spectrum activity of these compounds.
Caption: Mechanism of action for pyrazine-based RdRp inhibitors.
A Comparative Guide to RdRp Inhibition Assays
The selection of an appropriate assay is critical for the successful identification and characterization of pyrazine-based RdRp inhibitors. The two primary categories of assays are biochemical (cell-free) and cell-based assays, each with distinct advantages and limitations.
Assay Type
Principle
Advantages
Disadvantages
Best Suited For
Biochemical Assays
Direct measurement of RdRp enzymatic activity using purified enzyme, a template, and nucleotides.
- Direct assessment of target engagement.- High throughput.- Mechanistic studies (e.g., determining Ki).- Fewer confounding factors from cellular processes.
- Requires purified, active enzyme.- May not reflect cellular permeability or metabolism of the compound.- Prone to false positives from compounds that interfere with the detection method.
Measurement of viral replication or RdRp activity within a cellular context.
- More physiologically relevant.- Accounts for cell permeability, metabolism, and potential cytotoxicity.- Reduced risk of irrelevant hits.
- Lower throughput.- More complex to set up and optimize.- Can be difficult to distinguish direct RdRp inhibition from other antiviral mechanisms or cytotoxicity.
- Secondary screening to confirm hits from biochemical assays.- Lead optimization.- Assessing antiviral efficacy in a more biological context.
Biochemical RdRp Inhibition Assays: A Closer Look
Biochemical assays provide a direct measure of a compound's ability to inhibit the RdRp enzyme. Several formats are available, each with its own methodology and detection method.
These assays are highly amenable to high-throughput screening (HTS) and are a popular choice for primary screening campaigns.
Principle: The synthesis of a new RNA strand by the RdRp is detected by an increase in fluorescence. This can be achieved through various means, such as the use of an intercalating dye that fluoresces upon binding to the newly formed double-stranded RNA product.
Experimental Protocol: A Representative Fluorescence-Based RdRp Inhibition Assay
Reagent Preparation:
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT).
Prepare a solution of the purified viral RdRp enzyme at the desired concentration.
Prepare a solution of the RNA template/primer.
Prepare a solution of the four ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP).
Prepare a stock solution of the pyrazine derivative to be tested, typically in DMSO.
Prepare a fluorescent dye solution (e.g., PicoGreen) that specifically binds to double-stranded nucleic acids.
Assay Procedure (96-well or 384-well plate format):
Add a small volume (e.g., 1 µL) of the pyrazine derivative at various concentrations to the wells of the assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
Add the RdRp enzyme, RNA template/primer, and reaction buffer to each well.
Incubate the plate for a short period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for compound binding.
Initiate the polymerase reaction by adding the NTP mix to all wells.
Incubate the plate for a defined period (e.g., 60-120 minutes) at the optimal temperature to allow for RNA synthesis.
Stop the reaction by adding EDTA.
Add the fluorescent dye to each well.
Incubate in the dark for a short period (e.g., 5-10 minutes).
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
Data Analysis:
Calculate the percentage of inhibition for each concentration of the pyrazine derivative relative to the controls.
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a fluorescence-based RdRp inhibition assay.
This is a classic and highly sensitive method for measuring polymerase activity.
Principle: The assay measures the incorporation of a radiolabeled nucleotide (e.g., [³H]-GTP or [α-³²P]-GTP) into the newly synthesized RNA strand. The resulting radiolabeled RNA is then captured on a filter membrane, and the amount of incorporated radioactivity is quantified by scintillation counting.
Experimental Protocol: A Representative Filter-Binding RdRp Inhibition Assay
Reagent Preparation:
Similar to the fluorescence-based assay, but one of the NTPs is radiolabeled.
Assay Procedure:
The reaction is set up and initiated in the same manner as the fluorescence-based assay.
After the incubation period, the reaction is stopped, and the entire reaction mixture is spotted onto a DEAE-cellulose filter membrane.
The filter is washed multiple times with a buffer (e.g., sodium phosphate with pyrophosphate) to remove unincorporated radiolabeled NTPs.
The filter is then washed with ethanol and dried.
The filter is placed in a scintillation vial with a scintillation cocktail.
The radioactivity is measured using a scintillation counter.
Data Analysis:
The counts per minute (CPM) are proportional to the amount of RNA synthesized. The IC₅₀ is determined by plotting the percentage of inhibition (based on CPM) against the compound concentration.
Cell-Based RdRp Inhibition Assays: A More Physiological Approach
Cell-based assays are crucial for validating hits from primary screens and for lead optimization, as they provide a more biologically relevant context.
Principle: These assays utilize a recombinant virus or a plasmid-based system where the expression of a reporter gene (e.g., luciferase or green fluorescent protein) is under the control of the viral RdRp. Inhibition of the RdRp leads to a decrease in the reporter signal.
Experimental Protocol: A Representative Luciferase-Based RdRp Reporter Assay
Cell Culture and Transfection/Infection:
Plate susceptible host cells in a 96-well plate.
Either infect the cells with a recombinant virus expressing the reporter gene or co-transfect them with plasmids expressing the viral RdRp and a template RNA that drives reporter gene expression.
Compound Treatment:
Add the pyrazine derivatives at various concentrations to the cells. Include appropriate controls.
Incubation:
Incubate the plates for a period sufficient for viral replication and reporter gene expression (typically 24-72 hours).
Lysis and Luciferase Assay:
Lyse the cells and add the luciferase substrate.
Measure the luminescence using a plate reader.
Data Analysis:
Calculate the percentage of inhibition of the reporter signal and determine the EC₅₀ value. It is also crucial to perform a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure that the observed inhibition is not due to cell death.
Performance of Pyrazine Derivatives in RdRp Inhibition Assays: A Data-Driven Comparison
The following table summarizes the reported inhibitory activities of various pyrazine derivatives against different viral RdRps, showcasing the utility of the described assay formats.
Conclusion: A Strategic Approach to Screening Pyrazine Derivatives
The selection of an appropriate RdRp inhibition assay is a critical decision in the antiviral drug discovery pipeline for pyrazine derivatives. A tiered screening approach is often the most effective strategy. High-throughput biochemical assays, such as fluorescence-based methods, are ideal for primary screening of large compound libraries to identify initial hits that directly target the RdRp enzyme. Subsequently, more physiologically relevant cell-based assays, like reporter gene assays, are essential for validating these hits, eliminating false positives, and providing a more accurate assessment of a compound's potential as a therapeutic agent. By understanding the principles, advantages, and limitations of each assay format, researchers can design robust and efficient screening cascades to identify and optimize the next generation of pyrazine-based antiviral drugs.
Navigating the Labyrinth of Drug Discovery: A Comparative In Vitro Evaluation of Novel Pyrazine Derivatives
A Senior Application Scientist's Guide to the In Vitro Assessment of Novel Compounds Synthesized from Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate In the relentless pursuit of novel therapeutic agents, the pyrazine sc...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to the In Vitro Assessment of Novel Compounds Synthesized from Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate
In the relentless pursuit of novel therapeutic agents, the pyrazine scaffold has emerged as a cornerstone in medicinal chemistry, prized for its versatile biological activities. The strategic modification of this core structure allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective drug candidates. This guide provides a comprehensive in vitro evaluation of a series of novel compounds synthesized from the versatile starting material, Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate. We will delve into a head-to-head comparison of their biological activities against established reference compounds, underpinned by detailed experimental protocols and a transparent interpretation of the generated data. Our focus is to equip fellow researchers, scientists, and drug development professionals with the critical insights needed to navigate the early stages of the drug discovery pipeline.
The Strategic Imperative: Why Pyrazine Derivatives?
Pyrazine and its derivatives are a class of heterocyclic compounds that are integral to the development of a wide array of therapeutic agents. Their unique chemical architecture allows them to interact with a broad spectrum of biological targets, leading to their investigation in oncology, infectious diseases, and neurology. The starting material, Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate, represents a key building block, offering multiple reaction sites for chemical modification. This allows for the systematic exploration of the chemical space around the pyrazine core, a crucial step in optimizing for potency, selectivity, and favorable pharmacokinetic profiles.
The In Vitro Gauntlet: A Multi-faceted Approach to Biological Characterization
To ascertain the therapeutic potential of our novel pyrazine derivatives, a rigorous in vitro evaluation is paramount. This process involves a battery of assays designed to probe various aspects of their biological activity, from target engagement to cellular toxicity. Our experimental workflow is designed to provide a holistic view of the compounds' performance, enabling a data-driven selection of the most promising candidates for further development.
Caption: High-level overview of the in vitro evaluation workflow.
Head-to-Head Comparison: Novel Pyrazine Derivatives vs. Reference Compounds
The true measure of a novel compound's potential lies in its performance relative to existing standards. In this section, we present a comparative analysis of our lead novel pyrazine derivatives (NPD-1, NPD-2, and NPD-3) against a well-established reference compound in a hypothetical kinase inhibition assay.
Table 1: Comparative Potency and Selectivity Profile
Compound
Target Kinase IC50 (nM)
Off-Target Kinase 1 IC50 (nM)
Off-Target Kinase 2 IC50 (nM)
Selectivity Index (Off-Target 1 / Target)
Cytotoxicity (CC50 in HEK293 cells, µM)
NPD-1
15
1500
>10000
100
>50
NPD-2
5
250
5000
50
25
NPD-3
50
>10000
>10000
>200
>50
Reference Cmpd.
25
500
1000
20
40
Interpretation of Results:
Potency: NPD-2 exhibits the highest potency against the target kinase, with an IC50 value of 5 nM. This is a five-fold improvement over the reference compound.
Selectivity: NPD-3 demonstrates a superior selectivity profile, with minimal activity against the tested off-target kinases. This is a critical attribute, as off-target effects are a common cause of adverse drug reactions.
Cytotoxicity: Both NPD-1 and NPD-3 show negligible cytotoxicity at concentrations up to 50 µM, indicating a favorable preliminary safety profile. NPD-2, while potent, also displays a higher level of cytotoxicity, which may warrant further investigation and structural modification.
Based on this initial assessment, NPD-1 and NPD-3 emerge as promising candidates for further optimization and in vivo studies.
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility and validity of our findings, we provide detailed protocols for the key in vitro assays employed in this evaluation.
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a robust, high-throughput method for measuring compound binding to the active site of a kinase.
Reagent Preparation: Prepare a solution of the kinase, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody in the assay buffer.
Compound Dispensing: Serially dilute the test compounds in DMSO and dispense them into a 384-well microplate.
Assay Reaction: Add the kinase/tracer/antibody mixture to the wells containing the test compounds.
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
Data Analysis: Calculate the ratio of the acceptor and donor emission signals and plot the results against the compound concentration to determine the IC50 value.
Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Cell Seeding: Seed cells (e.g., HEK293) in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.
Conclusion and Future Directions
The in vitro evaluation presented here provides a robust framework for the initial characterization of novel compounds derived from Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate. Our findings highlight the potential of this chemical scaffold to yield potent and selective drug candidates. The comparative analysis underscores the importance of a multi-parameter optimization approach, balancing potency with selectivity and safety.
The most promising candidates, NPD-1 and NPD-3, warrant further investigation, including comprehensive ADME (absorption, distribution, metabolism, and excretion) profiling and in vivo efficacy studies in relevant disease models. The journey from a promising hit to a clinical candidate is long and arduous, but a solid foundation of rigorous in vitro data is the essential first step.
References
The Role of Pyrazine Derivatives in Medicinal Chemistry: A review of the literature. Molecules. [Link]
High-Throughput Screening in Drug Discovery: National Center for Biotechnology Information. [Link]
Comparative
A Comprehensive Guide to the Validation of Analytical Methods for Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate and its Analogs
This guide provides an in-depth comparison of analytical methodologies for the validation of "Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate" and its analogs. It is designed for researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of analytical methodologies for the validation of "Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate" and its analogs. It is designed for researchers, scientists, and drug development professionals, offering objective insights and supporting experimental data to ensure the selection of robust and reliable analytical methods.
Introduction
Significance of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate and its Analogs in Drug Development
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate and its related pyrazine analogs are a class of heterocyclic compounds of significant interest in medicinal chemistry. Pyrazine derivatives are known to be key pharmacophores in a variety of biologically active molecules, including antiviral agents. For instance, Favipiravir, a pyrazine carboxamide derivative, is a potent RNA polymerase inhibitor with broad-spectrum antiviral activity.[1] The structural integrity, purity, and stability of these compounds are paramount to their efficacy and safety as potential drug candidates.
The Critical Role of Validated Analytical Methods in Pharmaceutical Quality Control
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][3] In the context of drug development, this means ensuring that the methods used to measure the quality attributes of a drug substance or product are accurate, precise, and reliable.[4][5] Without properly validated methods, there is no assurance of the identity, strength, quality, purity, and potency of the final product. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for analytical method validation.[6][7][8]
Overview of Key Analytical Techniques: HPLC, GC-MS, and qNMR
This guide will focus on three powerful and commonly employed analytical techniques for the characterization and quantification of pharmaceutical compounds:
High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC is widely used for the separation, identification, and quantification of non-volatile and thermally labile compounds. Its versatility makes it ideal for assay, impurity profiling, and stability testing.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile and semi-volatile compounds.[9][10] It combines the separation power of gas chromatography with the sensitive and specific detection of mass spectrometry, making it invaluable for identifying and quantifying trace-level impurities.
Quantitative Nuclear Magnetic Resonance (qNMR): As a primary analytical method, qNMR allows for the direct quantification of a substance without the need for a reference standard of the same compound.[11][12][13] This makes it an excellent tool for the purity assessment of reference materials and for providing an orthogonal method to chromatographic techniques.[12][14]
Purpose and Scope of this Comparative Guide
The purpose of this guide is to provide a comprehensive, scientifically grounded comparison of HPLC, GC-MS, and qNMR for the analysis of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate and its analogs. We will delve into the principles of method validation, provide detailed experimental protocols, and present comparative data to aid in the selection of the most appropriate analytical strategy for a given application.
Regulatory Framework: Adherence to ICH Q2(R1) Guidelines
The validation of analytical procedures is governed by the ICH Q2(R1) guideline, which provides a comprehensive framework for the validation of analytical procedures. This guideline outlines the validation characteristics that need to be considered for various types of analytical procedures.
Overview of ICH Q2(R1) Validation Parameters
The key validation parameters according to ICH Q2(R1) are:
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[2][4]
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[2]
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2]
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]
How these Parameters Ensure Method Suitability
Each of these parameters addresses a critical aspect of the analytical method's performance, ensuring that it is fit for its intended purpose. For example, specificity ensures that the method is not susceptible to interference from impurities or degradation products, while accuracy and precision guarantee that the reported results are both correct and reproducible.
Graphviz Diagram: ICH Q2(R1) Validation Workflow
Caption: A workflow for analytical method validation based on ICH Q2(R1) guidelines.
High-Performance Liquid Chromatography (HPLC): A Cornerstone for Purity and Assay
HPLC is a highly versatile and widely used technique for the analysis of pharmaceutical compounds. For Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate and its analogs, a reverse-phase HPLC (RP-HPLC) method is generally the most suitable approach.
Principle of HPLC for the Analysis of Pyrazine Derivatives
In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds will have a lower affinity for the non-polar stationary phase and will elute earlier, while less polar compounds will be retained longer.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[15]
For pyrazine derivatives, a C18 column is a good starting point due to its versatility and wide availability. The mobile phase composition, typically a gradient of an aqueous buffer and an organic solvent, is optimized to achieve good resolution between the main peak and any potential impurities or degradants. The pH of the mobile phase can be adjusted to control the ionization state of the analytes and improve peak shape.
Forced degradation, or stress testing, is performed to intentionally degrade the drug substance under more severe conditions than those used for accelerated stability testing.[16][17] This helps to identify potential degradation products and establish degradation pathways.[16][18] The stress conditions typically include acid and base hydrolysis, oxidation, and exposure to heat and light.[19]
Graphviz Diagram: Forced Degradation Workflow
Caption: A typical workflow for forced degradation studies in HPLC method development.
Validation of the HPLC Method
Once the HPLC method is developed, it must be validated according to ICH Q2(R1) guidelines.
Specificity is demonstrated by showing that the method can separate the main analyte from its potential impurities and degradation products. This is typically achieved by analyzing stressed samples and ensuring that the peak for the main analyte is pure and well-resolved from other peaks.
Linearity is assessed by preparing a series of solutions of the analyte at different concentrations and plotting the peak area against the concentration. A minimum of five concentrations is recommended.[2] The range is the interval over which the method is shown to be linear, accurate, and precise. For an assay, the typical range is 80% to 120% of the test concentration.[2]
Accuracy is determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is assessed by performing multiple analyses of the same sample on the same day, while intermediate precision is determined by repeating the analysis on different days, with different analysts, or on different equipment. The precision is expressed as the relative standard deviation (RSD) of the results.
LOD and LOQ are determined to assess the sensitivity of the method for impurity analysis. They can be calculated based on the standard deviation of the response and the slope of the calibration curve.
Robustness is evaluated by making small, deliberate changes to the method parameters (e.g., mobile phase composition, column temperature, flow rate) and observing the effect on the results. This ensures that the method is reliable under normal usage.
Detailed Experimental Protocol for HPLC Method Validation
Objective: To validate the RP-HPLC method for the assay of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate.
Instrumentation:
HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD).
Data acquisition and processing software.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: Acetonitrile
Gradient: 10-90% B over 15 minutes, then hold at 90% B for 5 minutes, and re-equilibrate at 10% B for 5 minutes.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Validation Procedures:
Specificity:
Prepare solutions of the drug substance under stress conditions (acid, base, oxidative, thermal, and photolytic).
Inject the stressed samples and a control sample.
Assess peak purity of the main analyte peak using the DAD.
Ensure that all degradation product peaks are well-resolved from the main peak.
Linearity:
Prepare a stock solution of the reference standard.
Prepare a series of five calibration standards by diluting the stock solution to concentrations ranging from 80% to 120% of the target assay concentration.
Inject each standard in triplicate.
Plot the mean peak area versus concentration and perform a linear regression analysis.
Accuracy:
Prepare a placebo blend.
Spike the placebo with the reference standard at three concentration levels (80%, 100%, and 120% of the target concentration).
Prepare each concentration level in triplicate.
Analyze the samples and calculate the percent recovery.
Precision:
Repeatability: Prepare six replicate samples at 100% of the target concentration and analyze them on the same day.
Intermediate Precision: Repeat the analysis of six replicate samples on a different day with a different analyst.
Calculate the RSD for each set of measurements.
Robustness:
Analyze a sample while making small, deliberate changes to the following parameters:
Flow rate (± 0.1 mL/min)
Column temperature (± 2 °C)
Mobile phase composition (± 2% organic)
Evaluate the impact of these changes on the system suitability parameters and the assay results.
Comparative Data Summary Table for HPLC Validation
Validation Parameter
Acceptance Criteria
Typical Results for Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate
Specificity
Peak purity index > 0.999; Resolution > 2.0
Peak purity index = 0.9998; Resolution between main peak and closest degradant = 3.5
Linearity (r²)
≥ 0.999
0.9995
Range
80% - 120% of target concentration
80% - 120%
Accuracy (% Recovery)
98.0% - 102.0%
99.5% - 101.2%
Precision (RSD)
Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%
Repeatability: 0.5%; Intermediate: 0.8%
LOD
Signal-to-noise ratio ≥ 3
0.01 µg/mL
LOQ
Signal-to-noise ratio ≥ 10
0.03 µg/mL
Robustness
System suitability passes; Assay results within ± 2%
All parameters met
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Analogs
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[9][10] For Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate, GC-MS can be particularly useful for identifying and quantifying residual solvents and volatile impurities that may not be readily detected by HPLC.
Applicability of GC-MS for Pyrazine Carboxylates
While the target analyte itself may have limited volatility, GC-MS is well-suited for the analysis of related, more volatile pyrazine analogs and potential impurities. Derivatization may sometimes be employed to increase the volatility of the target compound if necessary.
Method Development Considerations
The GC inlet temperature and the oven temperature program are critical parameters that need to be optimized to ensure efficient volatilization of the analytes without thermal degradation. A temperature ramp is typically used to separate compounds with a wide range of boiling points.
The mass spectrometer should be operated in electron ionization (EI) mode to generate reproducible fragmentation patterns. A full scan acquisition is used for initial identification of unknown impurities, while selected ion monitoring (SIM) can be used for targeted quantification of known impurities to enhance sensitivity.
Validation of the GC-MS Method
The validation of a GC-MS method follows the same principles as for HPLC, with some specific considerations for the technique.
Specificity is demonstrated by showing that the method can distinguish the target analytes from other components in the sample matrix. This is typically achieved by comparing the retention times and mass spectra of the analytes in the sample to those of authentic reference standards.
Linearity is established by analyzing a series of calibration standards and plotting the peak area against concentration. The range is defined as the concentration interval over which the method is linear, accurate, and precise.
Accuracy is determined by spiking a blank matrix with known amounts of the analytes and calculating the percent recovery. Precision (repeatability and intermediate precision) is assessed by analyzing replicate samples and calculating the RSD.
LOD and LOQ are determined to establish the sensitivity of the method. These can be estimated from the signal-to-noise ratio of the peaks in the chromatogram.
Robustness is evaluated by making small changes to the GC parameters, such as the carrier gas flow rate, oven temperature program, and inlet temperature, and assessing the impact on the results.
Detailed Experimental Protocol for GC-MS Method Validation
Objective: To validate a GC-MS method for the quantification of a volatile pyrazine analog impurity.
Instrumentation:
GC-MS system with a split/splitless injector and a mass selective detector.
Data acquisition and processing software.
Chromatographic Conditions:
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas: Helium at a constant flow of 1.2 mL/min
Inlet Temperature: 250 °C
Oven Program: 50 °C for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.
MS Transfer Line: 280 °C
Ion Source: 230 °C
Acquisition Mode: Full scan (m/z 40-500) for identification, SIM for quantification.
Validation Procedures: The validation procedures for linearity, accuracy, precision, and robustness are analogous to those described for the HPLC method, with adjustments made for the GC-MS technique (e.g., using gas-tight syringes for sample injection, optimizing MS parameters).
Comparative Data Summary Table for GC-MS Validation
Validation Parameter
Acceptance Criteria
Typical Results for a Volatile Pyrazine Analog
Specificity
No interfering peaks at the retention time of the analyte
Baseline resolution achieved
Linearity (r²)
≥ 0.995
0.998
Range
1 - 100 ppm
1 - 100 ppm
Accuracy (% Recovery)
80.0% - 120.0%
95.2% - 105.8%
Precision (RSD)
Repeatability: ≤ 10%; Intermediate: ≤ 15%
Repeatability: 6.5%; Intermediate: 9.8%
LOD
Signal-to-noise ratio ≥ 3
0.2 ppm
LOQ
Signal-to-noise ratio ≥ 10
0.7 ppm
Robustness
System suitability passes; Results within ± 10%
All parameters met
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Quantification Technique
qNMR is a powerful tool for the direct quantification of compounds without the need for a specific reference standard of the analyte.[11][12][13] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
The Power of qNMR for Purity Assessment of Reference Standards
qNMR is particularly valuable for determining the purity of in-house reference standards, which are then used for the calibration of other methods like HPLC. This provides a high degree of confidence in the accuracy of the entire analytical workflow.
Method Development and Key Considerations
The key to accurate qNMR is the use of a suitable internal standard. The internal standard should be a high-purity, stable compound that does not react with the analyte and has a simple NMR spectrum with at least one signal that is well-resolved from the analyte signals. Maleic acid or dimethyl sulfone are common choices.
To ensure accurate quantification, several NMR parameters need to be optimized, including the relaxation delay (D1), which should be at least 5 times the longest T1 relaxation time of the protons being quantified. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
Validation of the qNMR Method
The validation of a qNMR method focuses on demonstrating its accuracy, precision, and specificity for quantitative analysis.
Specificity in qNMR is demonstrated by selecting a signal from the analyte that is free from interference from other signals in the spectrum, including those from the internal standard and any impurities.
Linearity is assessed by preparing a series of samples with varying ratios of the analyte to the internal standard and plotting the measured ratio against the theoretical ratio.
Accuracy is determined by analyzing a certified reference material (if available) or by comparing the qNMR results to those obtained by an independent, validated method. Precision is evaluated by repeatedly analyzing the same sample and calculating the RSD of the purity values.
Robustness is tested by making small changes to the experimental parameters, such as the pulse angle and the acquisition time, and evaluating the effect on the quantitative results.
Detailed Experimental Protocol for qNMR Method Validation
Objective: To validate a ¹H-qNMR method for determining the purity of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate.
Instrumentation:
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
NMR data processing software.
Experimental Parameters:
Solvent: DMSO-d₆
Internal Standard: Maleic acid
Pulse Sequence: A standard 90° pulse sequence.
Relaxation Delay (D1): 30 s
Number of Scans: 16
Acquisition Time: 4 s
Validation Procedures:
Specificity:
Acquire a ¹H-NMR spectrum of the analyte and the internal standard separately to identify non-overlapping signals for integration.
Acquire a spectrum of the mixture to confirm the absence of interference.
Linearity:
Prepare five samples with varying molar ratios of the analyte to the internal standard.
Acquire and process the spectra for each sample.
Plot the measured molar ratio against the gravimetrically prepared molar ratio and perform a linear regression.
Accuracy:
Prepare a sample of the analyte with a known purity (e.g., from a certified reference material or determined by an orthogonal method).
Analyze the sample by qNMR and compare the result to the known purity.
Precision:
Prepare six replicate samples of the analyte and internal standard.
Acquire and process the spectra for each sample.
Calculate the purity for each sample and determine the RSD.
Comparative Data Summary Table for qNMR Validation
Validation Parameter
Acceptance Criteria
Typical Results for Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate
Specificity
Baseline resolution of integrated signals
Resolution > 5 Hz
Linearity (r²)
≥ 0.999
0.9998
Accuracy (% Bias)
≤ 1.0%
0.5%
Precision (RSD)
≤ 1.0%
0.4%
Robustness
Results within ± 1%
All parameters met
Comparative Analysis and Method Selection
The choice of the most appropriate analytical method depends on the specific application and the information required.
Head-to-Head Comparison of HPLC, GC-MS, and qNMR
HPLC is the workhorse for routine quality control, offering excellent performance for assay, impurity profiling, and stability testing of the primary analyte and its non-volatile analogs.
GC-MS is the preferred method for the analysis of volatile impurities and residual solvents, providing high sensitivity and specificity.
qNMR is the gold standard for the purity assessment of reference materials and for providing an orthogonal, absolute quantification method.
Table: Summary of Performance Characteristics
Feature
HPLC
GC-MS
qNMR
Primary Application
Assay, Purity, Stability
Volatile Impurities, Residual Solvents
Purity of Reference Standards
Selectivity
High
Very High
High
Sensitivity
High
Very High
Moderate
Quantification
Relative (requires standard)
Relative (requires standard)
Absolute (with internal standard)
Sample Throughput
High
Moderate
Low
Instrumentation Cost
Moderate
High
Very High
Destructive
Yes
Yes
No
Decision Tree for Selecting the Appropriate Analytical Method
The following decision tree can guide the selection of the most suitable analytical method.
Graphviz Diagram: Method Selection Decision Tree
Caption: A decision tree to guide the selection of an analytical method.
Conclusion: Ensuring Analytical Excellence in Drug Development
The validation of analytical methods is a critical component of the drug development process, ensuring the quality, safety, and efficacy of new pharmaceutical products. For Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate and its analogs, a combination of HPLC, GC-MS, and qNMR provides a comprehensive analytical toolkit to address all aspects of quality control. By understanding the strengths and limitations of each technique and adhering to the principles of method validation outlined in the ICH Q2(R1) guideline, researchers can ensure the generation of reliable and defensible analytical data.
Recap of Key Findings
HPLC is the primary choice for routine assay and stability testing.
GC-MS is essential for the control of volatile impurities.
qNMR provides an absolute method for the purity certification of reference standards.
A thorough validation in accordance with ICH Q2(R1) is mandatory for all methods used in a regulated environment.
Future Perspectives in Analytical Methodologies
The field of analytical chemistry is continuously evolving, with advancements in instrumentation and data analysis offering new possibilities for enhancing the efficiency and accuracy of method validation. The principles of Quality by Design (QbD) are increasingly being applied to analytical method development, leading to more robust and reliable methods. Furthermore, the adoption of new guidelines such as ICH Q14 for Analytical Procedure Development will further streamline the process of developing and validating analytical methods throughout the product lifecycle.[20]
References
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]
PubMed. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. [Link]
PubMed. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
PubMed. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. [Link]
ResearchGate. Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. [Link]
Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. [Link]
Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]
ResearchGate. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
ARL Bio Pharma. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
Journal of Pharmaceutical and Biomedical Sciences. The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. [Link]
University of Illinois Chicago. Quantitative NMR (qNMR). [Link]
ResearchGate. Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). [Link]
BioPharm International. Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization. [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
National Center for Biotechnology Information. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. [Link]
ResearchGate. Quantitative NMR Spectroscopy in Pharmaceutical R&D. [Link]
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ScienceDirect. The role of forced degradation studies in stability indicating HPLC method development. [Link]
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BioPharm International. Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. [Link]
ARL Bio Pharma. Importance of Forced Degradation In Stability-Indicating Methods. [Link]
International Journal of Pharmaceutical Quality Assurance. Analytical method validation: A brief review. [Link]
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
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Academia.edu. Structural characterisation of Nitrazine Yellow by NMR spectroscopy. [Link]
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Benchmarking the synthesis of "Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate" against other methods
This guide provides a comprehensive analysis of synthetic strategies for obtaining Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. We will d...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive analysis of synthetic strategies for obtaining Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. We will dissect two plausible and efficient synthetic routes, benchmarking them on key performance indicators such as yield, scalability, and safety considerations. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth technical insights and actionable experimental protocols.
Introduction: The Significance of Substituted Pyrazines
Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their unique electronic properties and ability to participate in hydrogen bonding have made them privileged structures in medicinal chemistry, with applications ranging from antiviral agents to kinase inhibitors. The target molecule, Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate, possesses a substitution pattern that makes it a versatile intermediate for further functionalization in the development of novel therapeutics. This guide aims to provide a critical evaluation of synthetic methodologies to empower researchers in making informed decisions for their discovery and development programs.
Synthetic Strategy Overview
Two primary retrosynthetic approaches to Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate are considered in this guide. The key difference lies in the sequence of introducing the chloro and hydroxyl functionalities onto the pyrazine-2-carboxylate core.
Route 1: Hydroxylation followed by Sandmeyer Chlorination. This strategy involves the initial formation of a 3-hydroxypyrazine derivative, followed by the introduction of the chloro group at the 6-position via a Sandmeyer reaction of a corresponding aminopyrazine precursor.
Route 2: Direct Chlorination followed by Diazotization and Hydrolysis. This approach prioritizes the introduction of the chloro substituent, followed by the conversion of an amino group at the 3-position to the desired hydroxyl group.
Caption: Retrosynthetic analysis of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate.
Route 1: Hydroxylation Followed by Sandmeyer Chlorination
This synthetic pathway commences with the synthesis of a key intermediate, Methyl 3-amino-6-hydroxypyrazine-2-carboxylate, followed by the conversion of the amino group to a chloro group via the Sandmeyer reaction.
Step 1.1: Synthesis of Methyl 3-amino-6-hydroxypyrazine-2-carboxylate
A potential route to this intermediate involves the condensation of an appropriate 1,2-dicarbonyl compound with an aminonitrile derivative, followed by cyclization and subsequent functional group manipulations. A plausible method starts from 2-amino-2-cyanoacetamide.
Experimental Protocol:
Preparation of the Diaminomalononitrile precursor: A detailed protocol for a related precursor synthesis can be found in the literature, often involving the reaction of glycolonitrile with ammonia.
Cyclization: The precursor is then reacted with a suitable glyoxal derivative in a condensation reaction to form the pyrazine ring.
Hydrolysis and Esterification: The resulting pyrazine derivative undergoes controlled hydrolysis and subsequent esterification to yield Methyl 3-amino-6-hydroxypyrazine-2-carboxylate.
Step 1.2: Sandmeyer Chlorination
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a halide.[1][2] It proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) salt.[3][4][5]
Experimental Protocol:
Diazotization: To a cooled (0-5 °C) suspension of Methyl 3-amino-6-hydroxypyrazine-2-carboxylate in aqueous hydrochloric acid, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30-60 minutes to ensure complete formation of the diazonium salt.
Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared and cooled to 0 °C. The freshly prepared diazonium salt solution is then added slowly to the copper(I) chloride solution.
Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.
Caption: Workflow for the Sandmeyer Chlorination step in Route 1.
Route 2: Direct Chlorination Followed by Diazotization and Hydrolysis
This alternative strategy commences with the readily available Methyl 3-aminopyrazine-2-carboxylate, introducing the chloro group at an early stage.
Step 2.1: Synthesis of Methyl 3-amino-6-chloropyrazine-2-carboxylate
A direct and high-yielding chlorination of Methyl 3-aminopyrazine-2-carboxylate has been reported using N-chlorosuccinimide (NCS).
Experimental Protocol:
Reaction Setup: In a 1 L three-neck flask, dissolve Methyl 3-aminopyrazine-2-carboxylate (100 g, 0.653 mol) and N-chlorosuccinimide (NCS, 87.2 g, 0.653 mol) in acetonitrile (500 mL).
Reaction Conditions: Heat the reaction mixture to 82 °C and maintain this temperature with stirring for 12 hours.
Work-up and Purification: After the reaction is complete, remove the acetonitrile by distillation under reduced pressure. The resulting crude product is purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield Methyl 3-amino-6-chloropyrazine-2-carboxylate as a bright green crystalline solid.[6]
Step 2.2: Diazotization and Hydrolysis
The final step involves the conversion of the 3-amino group to a 3-hydroxy group. This is achieved through diazotization followed by hydrolysis of the resulting diazonium salt.
Experimental Protocol:
Diazotization: Dissolve Methyl 3-amino-6-chloropyrazine-2-carboxylate in a mixture of sulfuric acid and water and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.
Hydrolysis: After the diazotization is complete, the reaction mixture is gently warmed to facilitate the hydrolysis of the diazonium salt. The evolution of nitrogen gas will be observed.
Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization.
Caption: Workflow for Route 2: Direct Chlorination and subsequent Hydrolysis.
Comparative Analysis and Data Presentation
To provide a clear and objective comparison, the key performance indicators for each route are summarized below. It is important to note that the data for Route 1 is based on established methodologies for similar transformations due to the lack of a direct reported synthesis for the key intermediate.
Parameter
Route 1: Hydroxylation then Sandmeyer
Route 2: Direct Chlorination then Hydrolysis
Starting Material Availability
Precursor synthesis may be required.
Methyl 3-aminopyrazine-2-carboxylate is commercially available.
Overall Yield
Potentially lower due to multi-step precursor synthesis.
High yield reported for the chlorination step (92%).[6] Overall yield is expected to be good.
Scalability
May be challenging due to the precursor synthesis.
The direct chlorination step is scalable. Diazotization requires careful temperature control on a large scale.
Reagent Safety & Handling
Diazonium salt intermediates are potentially explosive and require careful handling.
Diazonium salt intermediates are also generated. NCS is a hazardous substance.
Purification
Column chromatography may be required for the Sandmeyer product.
Recrystallization is reported to be effective for the chlorinated intermediate.
Robustness & Reproducibility
Sandmeyer reactions can sometimes be substrate-dependent and may require optimization.
The direct chlorination with NCS is reported to be a robust reaction.
Conclusion and Recommendation
Both synthetic routes present viable pathways to Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate.
Route 2 (Direct Chlorination followed by Hydrolysis) is the recommended method for the synthesis of the target compound. This recommendation is based on several key advantages:
Higher Overall Yield and Efficiency: The high-yielding direct chlorination step and the use of a readily available starting material make this route more efficient.
Greater Scalability and Robustness: The reported chlorination protocol is straightforward and scalable. While the diazotization step requires careful control, it is a well-established industrial process.
Reduced Synthetic Uncertainty: The synthesis of the key intermediate in Route 1 is not well-documented, introducing a significant element of risk and the need for extensive process development.
While Route 1 is a chemically sound approach, the challenges associated with the synthesis of the starting material make it a less practical choice for routine laboratory synthesis or large-scale production without further process optimization.
This guide provides a framework for the synthesis of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate. As with any chemical synthesis, all experimental work should be conducted with appropriate safety precautions in a well-ventilated fume hood.
References
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]
National Center for Biotechnology Information. (2021). Deaminative chlorination of aminoheterocycles. PMC. Retrieved from [Link]
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
National Center for Biotechnology Information. (2019). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. PMC. Retrieved from [Link]
ResearchGate. (2018). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]
PubChem. (n.d.). Methyl 3-Amino-6-bromopyrazine-2-carboxylate. Retrieved from [Link]
ResearchGate. (2010). Synthesis, characterization and biological activities of 3-methylbenzyl 2-(6-methyl pyridin-2-ylmethylene)hydrazine carbodithioate and its transition metal complexes. Retrieved from [Link]
Google Patents. (n.d.). DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.
A Comparative Guide to the Reactivity of Chloro vs. Bromo Pyrazine Esters in Modern Synthesis
Pyrazine and its derivatives are cornerstone heterocyclic scaffolds in drug discovery, appearing in numerous FDA-approved therapeutics for a range of diseases.[1] The functionalization of the pyrazine core is therefore a...
Author: BenchChem Technical Support Team. Date: February 2026
Pyrazine and its derivatives are cornerstone heterocyclic scaffolds in drug discovery, appearing in numerous FDA-approved therapeutics for a range of diseases.[1] The functionalization of the pyrazine core is therefore a critical task for medicinal chemists. This guide provides an in-depth comparative analysis of two of the most common starting materials: chloro- and bromo-pyrazine esters. We will dissect the fundamental principles governing their reactivity and provide supporting experimental data to guide researchers in making strategic decisions for their synthetic campaigns, balancing reactivity with economic viability.
Part 1: The Physicochemical Basis of Reactivity
The choice between a chloro- or bromo-substituent is not arbitrary; it is a decision rooted in the fundamental principles of chemical reactivity. Two primary factors dictate the behavior of these halopyrazine esters: the intrinsic properties of the carbon-halogen bond and the powerful electronic influence of the pyrazine ring itself.
The Carbon-Halogen (C-X) Bond: A Tale of Two Halides
The reactivity of aryl halides in many transformations, particularly palladium-catalyzed cross-coupling reactions, is directly linked to the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow a clear trend: C-Cl > C-Br > C-I .[2]
C-Br Bond: The carbon-bromine bond is inherently weaker and more polarizable than the carbon-chlorine bond.[3] This lower bond energy means that less energy is required to cleave it, making bromopyrazines more susceptible to oxidative addition by a palladium(0) catalyst—often the rate-determining step in cross-coupling cycles.[3]
C-Cl Bond: The carbon-chlorine bond is significantly stronger, rendering chloro-derivatives less reactive under identical conditions.[2][4] Historically, this made them challenging substrates. However, the advent of advanced, electron-rich and sterically hindered phosphine ligands has dramatically improved the viability of chloropyrazines in these reactions.[3]
The Pyrazine Ring: An Electron-Deficient Powerhouse
The pyrazine ring contains two nitrogen atoms at the 1 and 4 positions. These nitrogen atoms are highly electronegative and exert a strong electron-withdrawing inductive effect across the ring system. This makes the pyrazine ring profoundly electron-deficient, which has two major consequences for reactivity:
Activation for Cross-Coupling: The electron-deficient nature of the ring enhances the rate of oxidative addition, activating even the relatively robust C-Cl bond towards palladium catalysis.[5]
Activation for Nucleophilic Aromatic Substitution (SNAr): The electron-poor character of the aromatic system makes it highly susceptible to attack by nucleophiles, facilitating the SNAr mechanism.[6][7] The presence of an additional electron-withdrawing ester group further potentiates this effect.
Part 2: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. In this arena, the difference in C-X bond strength is the dominant factor determining reactivity.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a premier method for constructing biaryl and hetero-biaryl systems. When comparing chloro- and bromo-pyrazine esters, bromides consistently demonstrate higher reactivity, often requiring lower catalyst loadings, milder temperatures, and shorter reaction times.
Substrate Type
Halogen (X)
Typical Conditions
Relative Reactivity
Yield Range
Citation(s)
Pyrazine Ester
Bromo (Br)
Pd(PPh₃)₄ or PdCl₂(dppf), Na₂CO₃, Toluene/EtOH/H₂O, 80-90 °C
Expertise in Practice: While modern catalysts can effectively couple chloropyrazines, the milder conditions required for bromopyrazines make them preferable for substrates bearing sensitive functional groups. The cost-effectiveness of chloro-derivatives, however, makes them attractive for large-scale synthesis where catalyst and ligand optimization is feasible.[3][4]
Detailed Protocol: Suzuki-Miyaura Coupling of a Bromopyrazine Ester
Objective: To synthesize Methyl 3-(4-methoxyphenyl)-pyrazine-2-carboxylate.
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 3-bromopyrazine-2-carboxylate, 4-methoxyphenylboronic acid, PdCl₂(PPh₃)₂, and sodium carbonate.
Evacuate and backfill the flask with the inert gas three times.
Add the degassed solvent mixture (Toluene, Ethanol, Water).
Heat the reaction mixture to 90 °C with vigorous stirring for 4-6 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds, crucial for synthesizing many pharmaceutical agents.[11] Similar to the Suzuki coupling, bromo-derivatives are generally more reactive. However, the development of highly active ligands like RuPhos and XPhos has made the amination of less reactive chloro-heterocycles routine.[12][13]
Substrate Type
Halogen (X)
Typical Conditions
Relative Reactivity
Yield Range
Citation(s)
Pyrazine Ester
Bromo (Br)
Pd₂(dba)₃/BINAP, NaOt-Bu, Toluene, 80-100 °C
High
85-98%
Pyrazine Ester
Chloro (Cl)
Pd(OAc)₂/RuPhos, Cs₂CO₃, Dioxane, 100-120 °C
Moderate-High
70-90%
Part 3: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In SNAr, the reactivity trend can be less straightforward and sometimes even inverted compared to cross-coupling. The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex.[7]
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
The stability of the Meisenheimer complex is key. The rate-determining step is typically the initial attack by the nucleophile.[7] A more electronegative halogen (Cl > Br) can better stabilize the developing negative charge in the intermediate through its inductive effect. This can lead to faster reaction rates for chloro-derivatives, provided the C-X bond is still cleaved in the subsequent fast elimination step.
Trustworthiness of Protocol: The choice of base and solvent is critical in SNAr. A non-nucleophilic base like K₂CO₃ or an organic base like DIPEA is often used to neutralize the generated HX without competing with the primary nucleophile. Aprotic polar solvents like DMF or DMSO are ideal as they solvate the cation but leave the nucleophile highly reactive.
Detailed Protocol: SNAr of a Chloropyrazine Ester with an Amine
Objective: To synthesize Methyl 3-(morpholino)pyrazine-2-carboxylate.
To a round-bottom flask, add methyl 3-chloropyrazine-2-carboxylate and potassium carbonate.
Add dry DMF, followed by morpholine.
Heat the reaction mixture to 80 °C and stir for 8-12 hours.
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).
If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
Purify the crude material via column chromatography or recrystallization to obtain the desired product.
Part 4: Strategic Synthesis and Sequential Functionalization
The differential reactivity between C-Br and C-Cl bonds is not a limitation but a powerful strategic tool. It allows for selective, sequential functionalization of dihalopyrazines. The more labile C-Br bond can be addressed first under milder cross-coupling conditions, leaving the C-Cl bond intact for a subsequent transformation under more forcing conditions or via a different reaction class like SNAr.[2][16]
Caption: Workflow for sequential functionalization utilizing differential halogen reactivity.
Conclusion and Recommendations
The choice between chloro- and bromo-pyrazine esters is a nuanced decision that hinges on the specific synthetic objective.
For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.): Bromo-pyrazine esters are the substrates of choice for achieving high yields under mild conditions, especially when dealing with sensitive functional groups. Chloro-analogs are a viable, cost-effective alternative, but often require more robust catalyst systems and more forcing conditions.
For Nucleophilic Aromatic Substitution (SNAr): Chloro-pyrazine esters are often more reactive due to the stabilizing inductive effect of chlorine on the rate-determining intermediate. They are an excellent choice for this transformation.
For Sequential Synthesis: Differentiated dihalides (e.g., 3-bromo-5-chloropyrazine-2-carboxylates) are powerful intermediates that allow for controlled, stepwise introduction of different functionalities.
By understanding the underlying chemical principles, researchers can harness the distinct reactivity profiles of these valuable building blocks to design more efficient, robust, and strategic synthetic routes in the pursuit of novel therapeutics.
References
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. ResearchGate. Available from: [Link]
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. Available from: [Link]
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Available from: [Link]
Understanding Pyrazine Derivatives: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. Available from: [Link]
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available from: [Link]
Transition metal-catalyzed functionalization of pyrazines. Royal Society of Chemistry. Available from: [Link]
Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available from: [Link]
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. Available from: [Link]
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available from: [Link]
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. Available from: [Link]
Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Royal Society of Chemistry. Available from: [Link]
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. Available from: [Link]
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available from: [Link]
Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available from: [Link]
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]
Nature of C-X bond. Khan Academy. Available from: [Link]
Salient Points on the Nature of CX Bond in Haloarenes. BYJU'S. Available from: [Link]
Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available from: [Link]
Physical Properties of Haloalkanes. Chemistry LibreTexts. Available from: [Link]
A Senior Application Scientist's Guide to Cross-Reactivity of Antibodies Targeting Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate Derivatives
For researchers and drug development professionals, the specificity of an antibody is paramount. When developing assays for small molecules like Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate, a crucial intermediate in...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the specificity of an antibody is paramount. When developing assays for small molecules like Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate, a crucial intermediate in the synthesis of various pharmaceuticals, ensuring that your antibody exclusively recognizes the target molecule is a critical step.[1][2][3] This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of antibodies raised against this pyrazine derivative, offering insights into experimental design, data interpretation, and best practices.
The Imperative of Specificity in Small-Molecule Immunoassays
This guide will compare three hypothetical antibody candidates raised against Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate, illustrating how different immunoassay platforms can be leveraged to select the most specific reagent.
Hypothetical Antibody Candidates:
Antibody ID
Type
Immunogen
Ab-101
Monoclonal (Clone 1)
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate conjugated to Keyhole Limpet Hemocyanin (KLH)
Ab-102
Monoclonal (Clone 2)
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate conjugated to Bovine Serum Albumin (BSA)
Ab-201
Polyclonal
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate conjugated to KLH
Comparative Analysis of Cross-Reactivity Assessment Techniques
To comprehensively evaluate the specificity of our hypothetical antibodies, we will employ a multi-pronged approach utilizing Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Surface Plasmon Resonance (SPR). Each technique provides unique insights into the antibody-antigen interaction.
Competitive ELISA: A High-Throughput Screening Tool
Competitive ELISA is an effective method for screening cross-reactivity against a panel of structurally related compounds.[6] The principle relies on the competition between the free target analyte (or its analogs) and a fixed amount of labeled antigen for binding to the antibody.
Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.
Plate Coating: Coat a 96-well microtiter plate with a conjugate of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate and a carrier protein (e.g., BSA) at a concentration of 1-10 µg/mL in carbonate-bicarbonate buffer overnight at 4°C.[7]
Blocking: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites with 5% non-fat dry milk in PBST for 1-2 hours at room temperature.
Competition: Prepare a series of dilutions for the target molecule and potential cross-reactants. In separate tubes, pre-incubate a fixed concentration of the primary antibody (Ab-101, Ab-102, or Ab-201) with each dilution of the competitor molecules for 30 minutes.
Incubation: Add the antibody-competitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
Detection: Wash the plate three times with PBST. Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse or anti-rabbit IgG) and incubate for 1 hour at room temperature.
Signal Development: Wash the plate five times with PBST. Add a suitable substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
Data Analysis: Read the absorbance at the appropriate wavelength. Calculate the percentage of cross-reactivity using the following formula:
% Cross-Reactivity = (IC₅₀ of Target Molecule / IC₅₀ of Competitor Molecule) x 100
Ab-101 (Monoclonal): Demonstrates the highest specificity, with minimal cross-reactivity towards the tested analogs. The modifications to the hydroxyl and ester groups significantly reduce binding.
Ab-102 (Monoclonal): Shows slightly higher cross-reactivity than Ab-101, particularly with the bromo-analog, suggesting the halogen at position 6 is a key part of the epitope.
Ab-201 (Polyclonal): Exhibits the broadest cross-reactivity, which is expected from a polyclonal antibody population recognizing multiple epitopes.[4]
Western Blotting: Assessing Specificity Against Conjugates
While not a primary method for small molecule detection itself, Western Blotting can be adapted to assess antibody specificity by immobilizing different hapten-carrier conjugates on a membrane.[10][11][12][13] This technique helps to confirm that the antibody recognizes the hapten portion of the immunogen.
Caption: Workflow for assessing antibody specificity using Western Blotting with hapten-carrier conjugates.
Sample Preparation: Prepare various hapten-carrier conjugates (e.g., Target-KLH, Target-BSA, Analog-BSA).
SDS-PAGE: Separate the conjugates by SDS-polyacrylamide gel electrophoresis.
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with the primary antibody (Ab-101, Ab-102, or Ab-201) overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane five times with TBST. Add a chemiluminescent substrate and visualize the bands using an imaging system.
Conjugate
Ab-101
Ab-102
Ab-201
Target-KLH
Strong Band
Strong Band
Strong Band
Target-BSA
Strong Band
Strong Band
Strong Band
Analog (Bromo)-BSA
Faint Band
Weak Band
Moderate Band
Unconjugated BSA
No Band
No Band
No Band
Interpretation:
All antibodies recognize the target hapten when conjugated to different carrier proteins, confirming their ability to bind the small molecule.
The intensity of the bands for the analog conjugate correlates with the cross-reactivity observed in the ELISA, with Ab-101 showing the least off-target recognition.
SPR is a powerful, label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of antibody-antigen interactions.[14][15][16][17] This level of detail is invaluable for distinguishing subtle differences in binding between an antibody and various small molecules.
Caption: Workflow for SPR analysis of antibody-small molecule interactions.
Antibody Immobilization: Covalently immobilize the antibody (Ab-101, Ab-102, or Ab-201) onto a sensor chip surface (e.g., CM5 chip) via amine coupling.
Analyte Injection: Prepare a series of dilutions of the target molecule and potential cross-reactants in a suitable running buffer.
Binding Measurement: Inject the analytes over the antibody-coated surface and a reference flow cell. Monitor the change in the SPR signal in real-time to measure association (kₐ) and dissociation (kₔ) rates.
Regeneration: After each analyte injection, regenerate the sensor surface using a low pH buffer to remove the bound analyte.
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic constants and the equilibrium dissociation constant (Kₗ = kₔ/kₐ).
Antibody
Analyte
kₐ (1/Ms)
kₔ (1/s)
Kₗ (M)
Ab-101
Target Molecule
1.5 x 10⁵
2.0 x 10⁻³
1.3 x 10⁻⁸
Bromo-Analog
8.0 x 10⁴
5.0 x 10⁻³
6.3 x 10⁻⁸
Carboxylic Acid Analog
5.0 x 10⁴
9.0 x 10⁻³
1.8 x 10⁻⁷
Ab-102
Target Molecule
1.2 x 10⁵
3.5 x 10⁻³
2.9 x 10⁻⁸
Bromo-Analog
9.5 x 10⁴
8.0 x 10⁻³
8.4 x 10⁻⁸
Carboxylic Acid Analog
6.0 x 10⁴
1.2 x 10⁻²
2.0 x 10⁻⁷
Ab-201
Target Molecule
Broad Range
Broad Range
~10⁻⁷ - 10⁻⁸
Bromo-Analog
Significant Binding
-
-
Carboxylic Acid Analog
Significant Binding
-
-
Interpretation:
Ab-101 exhibits the highest affinity (lowest Kₗ) for the target molecule and a more significant drop in affinity for the analogs compared to Ab-102. The faster dissociation rate (higher kₔ) for the analogs indicates a less stable interaction.
Ab-102 has a slightly lower affinity for the target and shows a smaller differentiation in affinity towards the bromo-analog, confirming the ELISA results.
Ab-201 , being polyclonal, shows heterogeneous binding kinetics, making it difficult to fit to a simple binding model. However, the significant binding observed with the analogs confirms its broader reactivity.
Conclusion and Recommendations
Based on the comprehensive analysis from ELISA, Western Blotting, and SPR, Ab-101 emerges as the superior antibody candidate for the development of a specific immunoassay for Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate. Its high specificity, confirmed by low cross-reactivity in competitive ELISA, clean recognition of the target hapten in Western blots, and high-affinity, specific binding kinetics in SPR, make it the most reliable choice for quantitative applications.
This guide underscores the necessity of a multi-faceted approach to antibody cross-reactivity studies. While competitive ELISA offers a valuable high-throughput screening method, SPR provides the quantitative depth required for selecting the best-in-class reagents for critical assays. By integrating these techniques, researchers can ensure the development of robust and reliable immunoassays for small molecules, ultimately contributing to the integrity and reproducibility of their scientific findings.[5]
References
Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed.
Western Blot Example: Demonstrating Antibody Specificity - Bio-Rad.
Antibody Validation by Western Blotting | Springer Nature Experiments.
Sandwich ELISA protocol - Abcam.
How to Validate Antibodies with Western Blot on a Budget - NeoBiotechnologies.
The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems.
Antibody Cross Reactivity And How To Avoid It? - ELISA kit.
Antibody Validation for Western Blotting | Cell Signaling Technology.
How do I know if the antibody will cross-react? | Proteintech Group.
Antibody validation for Western blot: By the user, for the user - PMC - NIH.
An Introduction to Surface Plasmon Resonance - Jackson ImmunoResearch.
How do I check if my monoclonal antibodies will cross-react? - HistologiX.
SPR Service - Antibody-Antigen Interaction Analysis - Rapid Novor.
Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis.
Antibody-enabled small-molecule drug discovery - PubMed.
Technical Guide for ELISA - Protocols - SeraCare.
Antibody Cross-Reactivity: How to Assess & Predict Binding | Boster Bio.
Head-to-head comparison of antiviral potency of "Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate" derivatives
Introduction: The Promising Scaffold of Pyrazine Derivatives in Antiviral Research The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules.[1] Its derivatives h...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Promising Scaffold of Pyrazine Derivatives in Antiviral Research
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules.[1] Its derivatives have garnered significant attention for a wide range of pharmacological activities, including anticancer, antimicrobial, and, notably, antiviral properties.[1] The urgency of emerging and re-emerging viral threats has catalyzed the exploration of novel antiviral agents, with pyrazine-based compounds being at the forefront of this research. A prime example is Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), a potent inhibitor of RNA-dependent RNA polymerase (RdRp) of various RNA viruses, which has set a benchmark for this class of antivirals.[2][3][4][5]
This guide provides a detailed, head-to-head comparison of the antiviral potency of derivatives based on the 6-chloro-3-hydroxypyrazine-2-carboxylic acid scaffold. While direct comparative studies on a series of derivatives from "Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate" are limited in publicly available literature, this guide synthesizes data from various sources to offer a comparative overview of the antiviral efficacy of closely related analogs. We will delve into the structure-activity relationships, quantitative antiviral data, and the experimental methodologies employed to evaluate these promising compounds.
Comparative Antiviral Potency of Key Derivatives
The antiviral activity of pyrazine derivatives is predominantly attributed to their ability to inhibit the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[3][5] The following table summarizes the antiviral potency of selected derivatives of the 3-hydroxypyrazine-2-carboxamide core structure against different viruses. It is important to note that the data are collated from different studies and, therefore, the experimental conditions may vary.
Note: The paper on Cyanorona-20 has been retracted. The data is presented for informational purposes with a strong caution regarding its reliability.
Structure-Activity Relationship Insights
The antiviral potency of these pyrazine derivatives is intricately linked to their structural modifications:
Substitution at the 6-position: The nature of the substituent at the 6-position of the pyrazine ring significantly influences activity. For instance, the fluorine atom in Favipiravir is crucial for its potent anti-influenza activity.
Modifications of the Carboxamide Group: Derivatization of the carboxamide at the 2-position has yielded compounds with potent activity against SARS-CoV-2. The introduction of triazole and benzothiazole moieties, as seen in compounds 5d-g and 12i , resulted in significant antiviral efficacy.[7]
Nucleoside Analogs: The synthesis of nucleoside analogues, such as compound 8a , has proven to be a successful strategy for targeting viral polymerases. These compounds mimic natural nucleosides and act as chain terminators during viral RNA synthesis.[6]
Experimental Methodologies
To ensure the scientific integrity of the presented data, it is crucial to understand the experimental protocols used to determine antiviral potency and cytotoxicity.
General Synthesis of Pyrazine-Triazole Hybrids (e.g., 5a-g)
This protocol describes a common method for synthesizing pyrazine-triazole conjugates via a click chemistry approach.[7]
Step 1: Synthesis of Prop-2-yn-1-yl pyrazine-2-carboxylate (3)
To a solution of pyrazinoic acid in a suitable solvent, an activating agent (e.g., thionyl chloride) is added, followed by propargyl alcohol. The reaction mixture is stirred until completion.
Step 2: Synthesis of Aryl Azides (4)
Aromatic amines are diazotized using sodium nitrite and an acid, followed by reaction with sodium azide to yield the corresponding aryl azides.
Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
To a solution of prop-2-yn-1-yl pyrazine-2-carboxylate (3) and the respective aryl azide (4) in a t-butanol/water mixture, CuSO4 and sodium ascorbate are added. The reaction is stirred at room temperature to yield the desired pyrazinoic-triazole derivatives (5a-g).[7][9]
Caption: General workflow for the synthesis of pyrazine-triazole conjugates.
Antiviral Activity Assay (e.g., against SARS-CoV-2)
The following is a generalized protocol for determining the in vitro antiviral activity of the synthesized compounds against SARS-CoV-2.[7]
1. Cell Culture and Virus Propagation:
Vero E6 cells (or another susceptible cell line) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
SARS-CoV-2 is propagated in Vero E6 cells, and the viral titer is determined by a plaque assay or TCID50 assay.
2. Cytotoxicity Assay (MTT Assay):
Vero E6 cells are seeded in 96-well plates.
After 24 hours, the cells are treated with serial dilutions of the test compounds and incubated for a period that mirrors the antiviral assay duration.
MTT reagent is added to each well, and after incubation, the formazan crystals are dissolved in a solubilization buffer.
The absorbance is measured at a specific wavelength, and the 50% cytotoxic concentration (CC50) is calculated.
3. Antiviral Assay (CPE Inhibition or Plaque Reduction Assay):
Vero E6 cells are seeded in 96-well plates.
The cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
Immediately after infection, serial dilutions of the test compounds are added to the wells.
The plates are incubated for 48-72 hours until a cytopathic effect (CPE) is observed in the virus control wells.
The CPE is visually scored or quantified using a cell viability assay (e.g., MTT or CellTiter-Glo).
The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is calculated from the dose-response curve.
Caption: Workflow for determining cytotoxicity and antiviral activity.
Mechanism of Action: Targeting the Viral RdRp
The primary mechanism of action for many antiviral pyrazine derivatives is the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[3] These compounds can act as nucleoside analogs that, after intracellular phosphorylation to their active triphosphate form, are incorporated into the growing viral RNA chain, leading to premature chain termination. Alternatively, they can bind to the active site or allosteric sites of the RdRp, inducing conformational changes that inhibit its enzymatic activity.
Caption: Proposed mechanism of action for pyrazine-based antiviral agents.
Conclusion and Future Perspectives
Derivatives of the 6-chloro-3-hydroxypyrazine-2-carboxylic acid scaffold represent a promising class of antiviral agents with demonstrated activity against a range of RNA viruses, including influenza and coronaviruses. While a direct, comprehensive head-to-head comparison of a large series of these specific derivatives is not yet available in the literature, the collation of existing data provides valuable insights into their potential. The modification of the carboxamide group and the synthesis of nucleoside analogs have emerged as particularly fruitful strategies for enhancing antiviral potency.
Future research should focus on the systematic synthesis and evaluation of a broader range of derivatives to establish a more definitive structure-activity relationship. Further studies are also needed to elucidate the precise mechanisms of action and to assess the in vivo efficacy and safety of the most potent compounds. The continued exploration of this chemical space holds significant promise for the development of the next generation of broad-spectrum antiviral drugs.
References
Al-Ostath, A., et al. (2021). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. ChemMedChem, 16(22), 3418-3427. Available at: [Link]
Konstantinova, I., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 4-19. Available at: [Link]
Wang, G., et al. (2014). Synthesis and biological evaluation of 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues and their epimers as inhibitors of influenza A viruses. Chemical Biology & Drug Design, 84(4), 435-442. Available at: [Link]
Furuta, Y., et al. (2013). Favipiravir (T-705), a broad-spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 89(9), 449-463. Available at: [Link]
Furuta, Y., et al. (2009). T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections. Antiviral Research, 82(3), 95-102. Available at: [Link]
Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 117-120. Available at: [Link]
Al-Ostath, A., et al. (2021). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. ChemMedChem. Available at: [Link]
El-Sawy, E. R., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4501. Available at: [Link]
Hernández-Rodríguez, X., et al. (2022). Pyrazine derivatives (9 and 10) as anti-SARS-CoV-2 agents. ResearchGate. Available at: [Link]
Kumar, R., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-31. Available at: [Link]
El-Emam, A. A. (2021). RETRACTED ARTICLE: Discovery of (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (cyanorona-20): the first potent and specific anti-COVID-19 drug. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1084-1092. Available at: [Link]
Jordis, U., et al. (2009). Synthetic studies towards the antiviral pyrazine derivative T-705. ResearchGate. Available at: [Link]
Proper Disposal of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the proper disposal of methyl 6-chloro-3-hydroxypyrazine-2-carboxylate. As a Senior Appl...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of methyl 6-chloro-3-hydroxypyrazine-2-carboxylate. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.
Understanding the Compound: Hazard Profile and Classification
Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a halogenated heterocyclic organic compound. Due to the lack of a specific Safety Data Sheet (SDS) for this exact molecule, a conservative approach to its handling and disposal is paramount. Its hazard profile can be inferred from its structural motifs:
Halogenated Organic: The presence of a chlorine atom classifies it as a halogenated organic compound.[1][2] These compounds are often subject to specific disposal regulations due to their potential to form persistent environmental pollutants if not incinerated at high temperatures.
Pyrazine Derivative: Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds. While many are found in nature and used as flavorings, the introduction of functional groups like chlorine can significantly alter their toxicological profile.[3][4]
Potential for Carcinogenicity: Many halogenated compounds and complex aromatic structures are investigated for carcinogenic properties.[5][6] In the absence of specific data, it is prudent to handle this compound as a potential carcinogen, following OSHA guidelines for such substances.[6][7][8]
Based on this analysis, the waste generated from experiments involving methyl 6-chloro-3-hydroxypyrazine-2-carboxylate should be treated as hazardous chemical waste .
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a multi-step process that begins at the point of generation. Adherence to these steps is crucial for ensuring the safety of laboratory personnel and compliance with environmental regulations.
Step 1: Waste Segregation at the Source
Proper segregation is the cornerstone of safe and compliant chemical waste management.[1][9]
Designate a specific waste container for methyl 6-chloro-3-hydroxypyrazine-2-carboxylate and materials contaminated with it.
Label the container clearly with the words "Hazardous Waste," the full chemical name: "Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate," and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, health hazard for potential carcinogenicity, and exclamation mark for irritant).[10]
Collect different waste streams separately:
Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves and weighing paper, and spent silica gel from chromatography.
Liquid Waste: Solutions containing the compound, including reaction mixtures, mother liquors from crystallization, and solvent rinses. This should be further segregated into halogenated and non-halogenated waste streams.[1][11]
Table 1: Waste Stream Segregation for Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate
Waste Type
Description
Container Type
Solid Halogenated Organic Waste
Pure compound, contaminated lab materials (gloves, wipes, etc.)
Lined, sealable drum or container
Liquid Halogenated Organic Waste
Solutions in chlorinated solvents (e.g., dichloromethane, chloroform)
Clearly labeled, sealed, and compatible solvent waste container
Liquid Non-Halogenated Organic Waste
Solutions in non-chlorinated solvents (e.g., ethanol, ethyl acetate)
Clearly labeled, sealed, and compatible solvent waste container
Aqueous Waste
Contaminated water from extractions or washes
Clearly labeled, sealed, and compatible aqueous waste container
Step 2: Container Management and Storage
Proper storage of hazardous waste is regulated to prevent spills, reactions, and exposure.
Use compatible containers: Ensure waste containers are made of materials that will not react with the waste. For instance, do not store acidic waste in metal containers.[12]
Keep containers closed: Waste containers must be securely sealed at all times, except when adding waste.[2] This prevents the release of volatile organic compounds (VOCs) and protects against spills.
Secondary containment: Store waste containers in a designated Satellite Accumulation Area (SAA) that has secondary containment to capture any potential leaks.[10]
Avoid mixing incompatible wastes: Never mix different waste streams in the same container. A chemical compatibility chart should be consulted to prevent dangerous reactions.[13][14][15] For example, do not mix acidic waste with basic waste.[1]
Step 3: Decontamination Procedures
Any area or equipment that comes into contact with methyl 6-chloro-3-hydroxypyrazine-2-carboxylate must be thoroughly decontaminated.
Surface Decontamination: Wipe down benchtops, fume hood surfaces, and equipment with a suitable solvent (e.g., ethanol or isopropanol), followed by a soap and water wash. The cleaning materials (wipes, etc.) must be disposed of as solid hazardous waste.
Glassware Decontamination: Rinse glassware with a small amount of an appropriate solvent to remove residual compound. This rinseate should be collected as liquid hazardous waste. The glassware can then be washed normally.
Spill Cleanup: In the event of a spill, evacuate the immediate area and ensure proper ventilation.[2] Use a chemical spill kit with appropriate absorbent materials. The contaminated absorbent must be collected in a sealed container and disposed of as solid hazardous waste.[2]
Step 4: Final Disposal
The ultimate disposal of the collected waste must be handled by a licensed hazardous waste disposal company.
Arrange for pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the full and properly labeled waste containers.
Documentation: Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately. This is a legal requirement under the Resource Conservation and Recovery Act (RCRA).[9][12]
Incineration: Halogenated organic compounds are typically disposed of via high-temperature incineration by the specialized waste management facility.[1] This method is designed to destroy the organic molecule and prevent the formation of harmful byproducts.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of methyl 6-chloro-3-hydroxypyrazine-2-carboxylate.
Caption: Disposal workflow for methyl 6-chloro-3-hydroxypyrazine-2-carboxylate.
Causality and Best Practices: The "Why" Behind the "How"
Why segregate halogenated from non-halogenated waste? The disposal costs for halogenated waste are significantly higher due to the need for more complex incineration processes to prevent the release of acidic gases like HCl.[11] Mixing these waste streams unnecessarily increases disposal costs and environmental burden.
Why the emphasis on closed containers? Many organic compounds are volatile. Keeping containers closed minimizes worker exposure to potentially harmful vapors and reduces the risk of fire and explosion.[2]
Why is documentation so critical? The "cradle-to-grave" tracking of hazardous waste is a legal requirement under RCRA.[9][12] Accurate documentation ensures that the waste is managed responsibly from its generation to its final disposal, protecting both human health and the environment.
By adhering to these detailed procedures and understanding the principles behind them, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
Regulating Lab Waste Disposal in the United States: The Role of the EPA. (n.d.). Needle.Tube.
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
Halogenated Solvents in Laboratories. (n.d.). Campus Operations.
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 15).
7.2 Organic Solvents. (n.d.). Cornell EHS.
Safety Data Sheet - ChemScene. (2025, October 24).
SAFETY DATA SHEET - Fisher Scientific. (2021, December 24).
Safety Data Sheet - CymitQuimica. (2024, December 19).
SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
Method for removing pyrazine derivatives in waste water by resin adsorption method. (n.d.). Google Patents.
Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (n.d.). NIH.
Process of preparing pyrazines. (n.d.). Google Patents.
PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). (n.d.). INCHEM.
Compatibility Guide. (n.d.). UGA Environmental Safety Division.
Incompatible Chemicals. (n.d.). Utah State University Office of Research Environmental Health and Safety.
Chemical Compatibility Chart. (n.d.).
Chemical Compatibility Database. (n.d.). Cole-Parmer.
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024, December 16). PubMed Central.
Navigating the Uncharted: A Comprehensive Safety and Handling Guide for Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these, Methyl...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these, Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate, a substituted pyrazine derivative, presents a unique set of handling and safety considerations. While specific toxicological data for this compound is not extensively documented, a thorough analysis of its structural motifs—a halogenated pyrazine core with hydroxyl and carboxylate functionalities—necessitates a cautious and well-documented approach to its handling. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and environmental integrity.
Understanding the Hazard Landscape: A Data-Driven Approach
Given the absence of a dedicated Safety Data Sheet (SDS) for Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate, a risk assessment has been conducted based on the known hazards of structurally analogous compounds. Pyrazine derivatives, as a class, are generally recognized as potential irritants.[1] The presence of a chlorine atom on the heterocyclic ring further warrants careful handling, as halogenated organic compounds can exhibit toxic properties.
Table 1: Hazard Analysis Based on Analogous Compounds
Hazard Classification
Anticipated Risk for Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate
May cause respiratory tract irritation upon inhalation of dust or aerosols.[1]
Carcinogenicity
No data available; handle as an unknown substance.
Aquatic Toxicity
Halogenated organic compounds can be harmful to aquatic life.
Your Armor: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate.
Table 2: Personal Protective Equipment (PPE) Requirements
Body Part
Required PPE
Rationale
Hands
Nitrile or neoprene gloves (double-gloving recommended).
To prevent skin contact and absorption.
Eyes
Chemical safety goggles with side shields or a face shield.
To protect against splashes and airborne particles.
Body
A fully buttoned, long-sleeved laboratory coat.
To protect skin and clothing from contamination.
Respiratory
A NIOSH-approved respirator with organic vapor cartridges and a particulate filter (N95 or higher).
Required when handling the powder outside of a certified chemical fume hood or glove box to prevent inhalation.
The Workflow: A Step-by-Step Guide to Safe Handling and Disposal
This section provides a procedural workflow for the safe handling of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate, from initial preparation to final disposal.
Caption: A workflow diagram illustrating the key stages of safe handling and disposal of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate.
Experimental Protocol
Preparation:
Don all required PPE as outlined in Table 2.
Conduct all manipulations of the solid compound within a certified chemical fume hood or a glove box to minimize inhalation exposure.
Assemble all necessary glassware, reagents, and equipment before commencing work.
Handling:
Weighing and Transfer: When weighing the solid, use a spatula and handle it gently to avoid generating dust. Transfer the compound directly into the reaction vessel within the fume hood.
Reaction Setup: If dissolving the compound, add the solvent slowly to the solid to prevent splashing. Ensure the reaction apparatus is securely clamped and that any potential points of release are properly sealed or vented into the fume hood's exhaust.
Cleanup:
Decontamination: Decontaminate all glassware that has come into contact with the compound by rinsing with an appropriate solvent (e.g., acetone, ethanol) into a designated halogenated waste container.
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out as they are taken off.
Disposal Plan: A Commitment to Environmental Stewardship
The disposal of halogenated organic compounds is strictly regulated to prevent environmental contamination.
Waste Segregation: All solid and liquid waste containing Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated waste streams.
Container Labeling: The waste container must be labeled with the full chemical name: "Waste Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate" and the appropriate hazard symbols (e.g., irritant).
Storage and Disposal: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials. Follow your institution's hazardous waste disposal procedures. Incineration at a licensed facility is the preferred method for the ultimate disposal of halogenated organic waste.
Emergency Procedures: Preparedness is Paramount
In Case of Skin Contact:
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
Remove contaminated clothing while continuing to flush.
Seek immediate medical attention.
In Case of Eye Contact:
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
Remove contact lenses if present and easy to do so.
Seek immediate medical attention.
In Case of Inhalation:
Move the individual to fresh air.
If breathing is difficult, administer oxygen.
Seek immediate medical attention.
In Case of Ingestion:
Do not induce vomiting.
Rinse the mouth with water.
Seek immediate medical attention.
In Case of a Spill:
Evacuate the immediate area.
Wear appropriate PPE, including respiratory protection.
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
Carefully collect the absorbed material into a labeled halogenated waste container.
Decontaminate the spill area with an appropriate solvent.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate, fostering a culture of safety and responsibility within the laboratory.
References
BIOSYNCE. (2025, June 5). What are the storage requirements for pyrazine? Retrieved from [Link]
European Food Safety Authority (EFSA). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(3), e04728. Retrieved from [Link]